Krypton difluoride
Description
Structure
2D Structure
Properties
CAS No. |
13773-81-4 |
|---|---|
Molecular Formula |
F2K |
Molecular Weight |
121.79 g/mol |
IUPAC Name |
difluorokrypton |
InChI |
InChI=1S/F2Kr/c1-3-2 |
InChI Key |
QGOSZQZQVQAYFS-UHFFFAOYSA-N |
SMILES |
F[Kr]F |
Canonical SMILES |
F[Kr]F |
Other CAS No. |
13773-81-4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Krypton Difluoride: A Technical Retrospective
A Whitepaper on the Pioneering Synthesis and Characterization of a Noble Gas Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The year 1963 marked a pivotal moment in the understanding of chemical bonding with the first synthesis of krypton difluoride (KrF₂), challenging the long-held belief of the chemical inertness of noble gases.[1][2] This technical guide delves into the historical discovery of KrF₂, providing an in-depth analysis of the pioneering experimental protocols, the key scientists involved, and the initial characterization of this highly reactive compound. Detailed methodologies for the seminal synthesis techniques, including electrical discharge and photochemical methods, are presented. Quantitative data from early studies are summarized, and logical workflows of the experimental setups are visualized to offer a comprehensive resource for researchers in chemistry and related fields.
Introduction: Overturning the Doctrine of Inertness
For decades, the elements of Group 18, the noble gases, were considered chemically inert due to their completely filled valence electron shells.[3] However, the early 1960s witnessed a paradigm shift in this understanding. Following the groundbreaking synthesis of the first xenon compound in 1962, the scientific community was poised for further exploration into the reactivity of other noble gases.[1][3] This ambition was realized in 1963 with the independent successful syntheses of this compound (KrF₂), a volatile, colorless solid.[2][3] This discovery was a significant milestone, demonstrating that krypton, despite its high ionization potential, could form stable chemical bonds.
This whitepaper provides a detailed technical account of the initial discovery, synthesis, and characterization of this compound, with a focus on the experimental methodologies that paved the way for the now-established field of noble gas chemistry.
The Seminal Syntheses of 1963
The first successful preparations of this compound were reported in 1963 by two independent research groups, employing different high-energy techniques to induce the reaction between krypton and fluorine.
The Electrical Discharge Method: Turner and Pimentel
At the University of California, Berkeley, J. J. Turner and G. C. Pimentel utilized an electrical discharge method.[3] Their approach involved the co-condensation of a mixture of fluorine and krypton at cryogenic temperatures, followed by the application of an electrical discharge to provide the energy required for the reaction.
The Photochemical Method: Lucia V. Streng
Concurrently, Lucia V. Streng reported the synthesis of this compound using a photochemical approach. This method involved irradiating a mixture of krypton and fluorine with ultraviolet light, which provided the necessary activation energy for the formation of KrF₂.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that led to the first synthesis and identification of this compound. These protocols are based on the original publications from 1963 and represent the state-of-the-art techniques of that era.
Synthesis by Electrical Discharge (Turner and Pimentel Method)
This method relies on generating a plasma from a mixture of krypton and fluorine to initiate the formation of this compound.
Materials and Equipment:
-
Gaseous fluorine (F₂)
-
Gaseous krypton (Kr)
-
Liquid nitrogen
-
A custom-built low-temperature, gas-phase electrical discharge apparatus. This typically consists of a Pyrex reaction vessel with two electrodes, a vacuum line, and a cold finger for product condensation.
-
High-voltage power supply for generating the electrical discharge.
-
Infrared spectrometer for product identification.
Procedure:
-
A gaseous mixture of fluorine and krypton, in a ratio of approximately 1:1 to 2:1, is prepared in a vacuum line.
-
The reaction vessel is evacuated to a high vacuum and then cooled to -196 °C using liquid nitrogen.
-
The F₂/Kr gas mixture is introduced into the cooled reaction vessel to a pressure of 40 to 60 torr.
-
A high-voltage electrical discharge (arc) is passed through the gaseous mixture. The exact voltage and current would have been optimized for the specific apparatus, but would be in the kilovolt range.
-
The discharge is maintained for a period sufficient to allow for the formation of a solid product on the cold surfaces of the vessel.
-
After the reaction, the discharge is turned off, and any unreacted gases are pumped away at low temperature.
-
The reaction vessel is allowed to slowly warm up, and the volatile KrF₂ product is collected on a cold finger maintained at -78 °C.
-
The collected product, a white solid, is then analyzed, typically by infrared spectroscopy, to confirm its identity.
Photochemical Synthesis (Streng Method)
This method utilizes ultraviolet radiation to initiate the reaction between krypton and fluorine.
Materials and Equipment:
-
Gaseous fluorine (F₂)
-
Gaseous krypton (Kr)
-
A reaction vessel made of a UV-transparent material (e.g., Pyrex, Vycor, or quartz).
-
A UV light source capable of emitting in the 303–313 nm range.
-
A cooling system to maintain the reaction vessel at cryogenic temperatures.
-
Vacuum line for gas handling.
-
Apparatus for product collection and analysis.
Procedure:
-
The UV-transparent reaction vessel is thoroughly cleaned, passivated with fluorine gas, and evacuated.
-
A mixture of krypton and fluorine gas is introduced into the reaction vessel.
-
The vessel is cooled to a temperature at which the reactants will condense as a solid mixture.
-
The solid mixture is then irradiated with UV light from the external source. Harder UV radiation is detrimental to the production of KrF₂.
-
The irradiation is continued for a sufficient duration to allow for the formation of KrF₂.
-
Following irradiation, the unreacted gases are removed under vacuum at low temperature.
-
The KrF₂ product is isolated by sublimation to a colder collection surface.
Quantitative Data
The initial characterization of this compound provided crucial data on its physical and chemical properties. The following tables summarize the key quantitative findings from early studies.
Table 1: Physical and Structural Properties of this compound
| Property | Value |
| Appearance | Colorless solid |
| Molecular Geometry | Linear |
| Kr-F Bond Distance | 188.9 pm |
| Stability | Decomposes at room temperature, stable at -78 °C |
| Crystal Structure (α-phase) | Body-centered tetragonal |
Table 2: Thermodynamic and Spectroscopic Data for this compound
| Parameter | Value |
| Heat of Formation (gas) | 14.4 ± 0.8 kcal/mol (endothermic) |
| Average Kr-F Bond Energy | 11 kcal/mol |
| Symmetric Stretch (ν₁) | 449 cm⁻¹ (Raman) |
| Asymmetric Stretch (ν₃) | 588 cm⁻¹ (Infrared) |
| Bending Mode (ν₂) | 232.6 cm⁻¹ (Infrared) |
Visualizations
The following diagrams illustrate the logical workflow of the pioneering synthesis methods for this compound.
Caption: Workflow for the Electrical Discharge Synthesis of KrF₂.
Caption: Workflow for the Photochemical Synthesis of KrF₂.
Conclusion
The discovery of this compound in 1963 was a landmark achievement in chemistry, fundamentally altering the understanding of the reactivity of noble gases. The electrical discharge and photochemical methods, though challenging by modern standards, demonstrated that with sufficient energy input, even an element as seemingly inert as krypton could be coaxed into forming stable compounds. The initial characterization of KrF₂ laid the groundwork for a new field of chemistry and highlighted its potential as a powerful fluorinating agent. This technical guide serves as a detailed record of this historic discovery, providing valuable insights for researchers and scientists into the origins of noble gas chemistry.
References
The Dawn of Noble Gas Chemistry: A Technical Guide to the Early Syntheses
For much of chemical history, the noble gases were considered inert, steadfastly refusing to form compounds. This paradigm shifted dramatically in 1962 with the pioneering work of Neil Bartlett, which opened the floodgates to a new field of chemistry. This technical guide delves into the seminal early syntheses of noble gas compounds, providing researchers, scientists, and drug development professionals with a detailed account of the foundational experiments that reshaped our understanding of chemical bonding.
The Genesis: Bartlett's Synthesis of "Xenon Hexafluoroplatinate"
The journey into noble gas chemistry began with an insightful observation by Neil Bartlett at the University of British Columbia.[1][2][3][4][5][6][7] He had earlier synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻) and noted that the ionization potential of molecular oxygen (1175 kJ mol⁻¹) was remarkably close to that of xenon (1170 kJ mol⁻¹).[1][8] This similarity led him to hypothesize that platinum hexafluoride (PtF₆), a powerful oxidizing agent, could also oxidize xenon.[9][10]
In a landmark experiment conducted on March 23, 1962, Bartlett combined xenon gas with the deep red vapor of platinum hexafluoride at room temperature.[7][11][12] The reaction was immediate, yielding a yellow-orange solid.[7][11] Bartlett initially formulated this product as xenon hexafluoroplatinate, Xe⁺[PtF₆]⁻.[1][2][6][11]
While subsequent research revealed that Bartlett's initial product was likely a more complex mixture of salts, such as [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻, his experiment was the first definitive proof that noble gases could form stable chemical compounds, effectively dismantling the long-held doctrine of their inertness.[1][8][13]
Conceptual Pathway of Bartlett's Discovery
Caption: Logical progression leading to the first noble gas compound.
Experimental Protocol: Synthesis of "Xenon Hexafluoroplatinate"
The original experiment was elegantly simple in its execution. The following protocol is based on the available descriptions of Bartlett's work.
Materials:
-
Xenon gas (Xe)
-
Platinum hexafluoride (PtF₆) gas
-
Reaction vessel (glass)
Procedure:
-
Introduce platinum hexafluoride vapor, a potent oxidizing agent with a blood-red color, into a reaction vessel.[7]
-
Introduce an equimolar amount of xenon gas into the same vessel.
-
The reaction proceeds spontaneously at room temperature.
-
Observe the immediate formation of a yellow-orange solid product.[7]
Note: Later preparations involved combining the reactants as gaseous solutions in sulfur hexafluoride (SF₆) at 77 K and then slowly warming them to control the reaction.[1][13]
The Proliferation of Xenon Fluorides
Bartlett's discovery spurred a flurry of research activity, particularly at Argonne National Laboratory, leading to the synthesis of the binary fluorides of xenon.[8]
Xenon Tetrafluoride (XeF₄)
In 1962, shortly after Bartlett's announcement, a team at Argonne National Laboratory, including Chernick, Claassen, and Fields, successfully synthesized xenon tetrafluoride.[14] This was the first binary compound of a noble gas to be created.[14]
Materials:
-
Xenon gas (Xe)
-
Fluorine gas (F₂)
-
Nickel reaction vessel
Procedure:
-
A mixture of xenon and fluorine gas in a 1:5 molar ratio is introduced into a sealed nickel vessel.[14][15]
-
The initial pressure of the gaseous mixture is approximately 6 atm.[17]
-
The reaction yields solid, colorless crystals of xenon tetrafluoride.[14]
-
The product can be purified by fractional sublimation due to its involatility.[14]
Caption: Workflow for the synthesis of Xenon Tetrafluoride.
Xenon Difluoride (XeF₂) and Xenon Hexafluoride (XeF₆)
The synthesis of other xenon fluorides quickly followed. The product of the direct reaction between xenon and fluorine was found to be dependent on the reaction conditions.
-
Xenon Difluoride (XeF₂): This compound is favored when using an excess of xenon. It can be prepared by heating a 2:1 mixture of xenon and fluorine at 400 °C in a sealed nickel vessel.[15] Another method involves the reaction of xenon with dioxygen difluoride at approximately -120 °C.[15]
-
Xenon Hexafluoride (XeF₆): The formation of XeF₆ requires a large excess of fluorine and higher pressures. It is typically prepared by heating a 1:20 mixture of xenon and fluorine at around 300 °C and 50 atm pressure in a nickel vessel.[15]
Early Synthesis of Krypton and Radon Compounds
The extension of noble gas chemistry to elements other than xenon also occurred in this early period.
-
Krypton Difluoride (KrF₂): In 1963, the synthesis of this compound was reported.[8][18] This compound is significantly less stable than its xenon analogue and requires more extreme conditions for its formation, such as combining krypton and fluorine in an electrical discharge tube at -183 °C.[19]
-
Radon Fluoride (B91410): Also in 1962, compounds of the radioactive noble gas radon were synthesized.[19] Due to the high radioactivity and short half-life of radon, its chemistry is challenging to study, and its fluoride compounds are not as well-characterized as those of xenon.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the early synthesis of noble gas compounds.
Table 1: Synthesis of Xenon Hexafluoroplatinate
| Parameter | Value | Reference |
| Reactants | Xenon (Xe), Platinum Hexafluoride (PtF₆) | [1] |
| Temperature | Room Temperature or 77 K (slow warming) | [1][11] |
| Product Appearance | Orange-yellow solid | [7][11] |
| Initial Formulation | Xe⁺[PtF₆]⁻ | [1][2][11] |
Table 2: Synthesis of Xenon Fluorides
| Compound | Reactant Ratio (Xe:F₂) | Temperature (°C) | Pressure (atm) | Vessel Material | Reference |
| XeF₂ | 2:1 | 400 | - | Nickel | [15] |
| XeF₄ | 1:5 | 400 | 6 | Nickel | [14][15] |
| XeF₆ | 1:20 | 300 | 50 | Nickel | [15] |
Table 3: Early Synthesis of Other Noble Gas Fluorides
| Compound | Reactants | Temperature (°C) | Method | Reference |
| KrF₂ | Krypton, Fluorine | -183 | Electrical Discharge | [19] |
| Radon Fluoride | Radon, Fluorine | - | - | [19] |
The early syntheses of noble gas compounds, initiated by Neil Bartlett's groundbreaking experiment, fundamentally altered the landscape of chemistry. These foundational studies not only introduced a new class of compounds but also provided a deeper understanding of the nature of chemical bonding, demonstrating that even the most "inert" elements could be coaxed into reactivity under the right conditions. The experimental protocols and data from this era continue to be of significant interest to researchers exploring the frontiers of inorganic and materials chemistry.
References
- 1. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 2. Neil Bartlett (chemist) - Wikipedia [en.wikipedia.org]
- 3. DSpace [helda.helsinki.fi]
- 4. The Reactive Noble Gases | Invention & Technology Magazine [inventionandtech.com]
- 5. The Reactive Noble Gases | Invention & Technology Magazine [inventionandtech.com]
- 6. ck12.org [ck12.org]
- 7. www2.lbl.gov [www2.lbl.gov]
- 8. Noble gas compound - Wikipedia [en.wikipedia.org]
- 9. acs.org [acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. Xenon - Wikipedia [en.wikipedia.org]
- 13. Xenon_hexafluoroplatinate [chemeurope.com]
- 14. Xenon tetrafluoride - Wikipedia [en.wikipedia.org]
- 15. aakash.ac.in [aakash.ac.in]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. Krypton - Wikipedia [en.wikipedia.org]
- 19. britannica.com [britannica.com]
A Comprehensive Technical Guide to the Physical Properties of Solid Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton difluoride (KrF₂), a colorless, volatile solid, stands as a significant compound in the chemistry of noble gases. First synthesized in 1963, it represents one of the few stable compounds of krypton, challenging the traditional notion of the inertness of these elements.[1][2] Its potent oxidizing and fluorinating capabilities make it a subject of considerable interest in synthetic chemistry and materials science.[1] This technical guide provides an in-depth overview of the core physical properties of solid this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Molecular and Crystal Structure
Solid this compound is a molecular crystal composed of linear and symmetric F-Kr-F molecules.[3] The molecule adopts a linear geometry with the krypton atom at the center, bonded to two fluorine atoms.[1]
Crystal Polymorphism
This compound exists in two crystallographic morphologies: a low-temperature α-phase and a high-temperature β-phase. The β-phase is generally stable at temperatures above -80 °C, while the α-phase is the more stable form at lower temperatures.[4]
Crystal Structure Data
The crystal structure of the α-phase of this compound has been determined by low-temperature single-crystal X-ray diffraction.[5][6] The β-phase is characterized as body-centered tetragonal.[2][4]
Table 1: Crystal Structure Data for α-Krypton Difluoride at -125 °C [5][6]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4/mmm |
| a | 4.1790(6) Å |
| c | 6.489(1) Å |
| V | 113.32(3) ų |
| Z | 2 |
| R₁ | 0.0231 |
| wR₂ | 0.0534 |
Table 2: Interatomic Distances in this compound
| Bond | Distance (pm) | Phase/Method |
| Kr-F | 188.9 | Gas Phase[4] |
| Kr-F | 189.4(5) | α-KrF₂ (Solid)[5] |
Physical Properties
Table 3: General Physical Properties of Solid this compound
| Property | Value | Reference |
| Appearance | Colorless solid | [1][2][4] |
| Molar Mass | 121.795 g·mol⁻¹ | [4] |
| Density (solid) | 3.24 g cm⁻³ | [1][2][4] |
| Dipole Moment | 0 D | [4] |
| Thermal Stability | Decomposes at room temperature, stable at -78 °C | [4] |
Thermodynamic Properties
The formation of this compound is an endothermic process.[4]
Table 4: Thermodynamic Data for this compound
| Property | Value | Conditions | Reference |
| Heat of Formation (gas) | 14.4 ± 0.8 kcal/mol | 93 °C | [4] |
| Atomization Energy (gas) | 21.9 kcal/mol | - | [4] |
| Average Kr-F Bond Energy | 11 kcal/mol | - | [4] |
Vapor Pressure
This compound is a volatile solid.[1] Its vapor pressure increases with temperature.
Table 5: Vapor Pressure of Solid this compound
| Temperature (°C) | Pressure (Torr) |
| 0 | ~7.5 |
| 25 | 30 |
Vibrational Spectra
The vibrational properties of solid this compound have been investigated using Infrared (IR) and Raman spectroscopy.[3]
Table 6: Vibrational Frequencies of Solid this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectrum |
| Symmetric Stretch (ν₁) | 462.3 | Raman[3] |
| Asymmetric Stretch (ν₃) | 588 | Infrared[3] |
| Bending (ν₂) | 232.6 | Infrared[3] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired yield and available equipment.
Caption: Overview of the primary synthesis methods for this compound.
Experimental Protocols
Synthesis Methods
This method involves the direct reaction of krypton and fluorine gas under ultraviolet irradiation.
-
Reactants: A mixture of fluorine and krypton gas (typically in a 1:1 to 2:1 ratio).[4]
-
Apparatus: A reaction vessel made of Pyrex, Vycor, or quartz to block detrimental harder UV radiation. A UV light source with an ideal wavelength range of 303-313 nm is used.[4]
-
Procedure:
-
Introduce the mixture of fluorine and krypton gas into the reaction vessel at a pressure of 40 to 60 torr.[4]
-
Irradiate the mixture with UV light at the specified wavelength.
-
The product, solid KrF₂, will deposit on the cold surfaces of the reactor.
-
The product can be stored at -78 °C to prevent decomposition.[4]
-
-
Yield: Under ideal conditions, this method can produce up to 1.22 g/h of KrF₂.[4]
This technique utilizes a hot wire to generate fluorine radicals, which then react with solid krypton.
-
Reactants: Solid krypton and fluorine gas.
-
Apparatus: A reaction chamber containing a hot wire (e.g., tungsten) positioned a few centimeters from a surface cooled with liquid nitrogen where krypton is solidified.
-
Procedure:
-
Solidify krypton onto the cold surface within the reaction chamber.
-
Introduce fluorine gas into the chamber.
-
Pass a large electrical current through the wire, heating it to approximately 680 °C. This dissociates the fluorine gas into highly reactive fluorine radicals.[4]
-
The fluorine radicals react with the solid krypton to form KrF₂.
-
For optimal yields, the gap between the hot wire and the solid krypton should be about 1 cm, creating a steep temperature gradient.[4]
-
-
Yield: This method can achieve a maximum yield of up to 6 g/h under ideal conditions.[4]
This was the first method used to synthesize this compound and involves creating an electrical arc through a mixture of krypton and fluorine gases.
-
Reactants: A 1:1 to 2:1 mixture of fluorine to krypton gas.[4]
-
Apparatus: A reaction vessel equipped with electrodes capable of sustaining a high-energy electrical discharge.
-
Procedure:
-
Fill the reaction vessel with the F₂/Kr mixture to a pressure of 40 to 60 torr.[4]
-
Apply a large amount of electrical energy between the electrodes to create an arc.
-
The energy from the arc facilitates the reaction between krypton and fluorine.
-
-
Yield: This method can produce approximately 0.25 g/h, but the yield is often unreliable.[4]
This is a rapid method for producing relatively large quantities of KrF₂ but requires specialized equipment.
-
Reactants: Mixtures of krypton and fluorine gas.
-
Apparatus: A reaction chamber coupled to a cyclotron or another source of high-energy protons.
-
Procedure:
-
Yield: Production rates of about 1 g/h can be achieved.[4]
Characterization Methods
-
Sample Preparation: Single crystals of KrF₂ are grown, typically by slow sublimation in a sealed capillary.
-
Instrumentation: A four-circle X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream) is used.
-
Procedure:
-
A suitable single crystal is mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to the desired temperature (e.g., -125 °C for the α-phase determination).[5][6]
-
A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.
-
The diffraction pattern is collected by rotating the crystal and the detector.
-
The collected data is then processed to determine the unit cell parameters, space group, and atomic positions.
-
The density of solid KrF₂ can be determined using standard methods for solids. Given its reactivity and volatility, gas pycnometry would be a suitable method.
-
Instrumentation: A gas pycnometer.
-
Procedure:
-
A known mass of solid KrF₂ is placed in the sample chamber of the pycnometer at a low temperature to minimize sublimation.
-
An inert gas, such as helium, is introduced into a reference chamber of known volume.
-
The gas is then expanded into the sample chamber, and the resulting pressure change is measured.
-
From the pressure change and the known volumes, the volume of the solid sample can be calculated.
-
The density is then determined by dividing the mass of the sample by its measured volume.
-
-
Sample Preparation: For solid-phase measurements, a thin film of KrF₂ can be deposited on a suitable substrate (e.g., a CsI window for IR or a cold finger for Raman) by sublimation in a vacuum at low temperatures.
-
Instrumentation:
-
Infrared Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer.
-
Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a suitable detector.
-
-
Procedure:
-
The prepared sample is placed in the sample compartment of the spectrometer, which is often cooled to low temperatures.
-
For IR spectroscopy, a beam of infrared radiation is passed through the sample, and the transmitted radiation is measured as a function of wavenumber.
-
For Raman spectroscopy, the sample is illuminated with the laser beam, and the scattered light is collected and analyzed to identify the Raman shifts corresponding to the vibrational modes.[3]
-
Caption: Temperature-dependent phase transition of solid this compound.
Safety and Handling
This compound is a powerful oxidizing and fluorinating agent and is thermally unstable at room temperature.[4] It should be handled with extreme caution in a well-ventilated fume hood or a glovebox. All reactions and storage should be conducted at low temperatures (typically -78 °C or below) in apparatus made of materials resistant to fluorine and hydrogen fluoride, such as nickel, Monel, or passivated stainless steel. Personal protective equipment, including safety glasses, a face shield, and appropriate gloves, should be worn at all times.
Conclusion
This technical guide has summarized the key physical properties of solid this compound, providing quantitative data and an overview of the experimental methodologies used for their determination. The information presented is intended to be a valuable resource for researchers and professionals working with or interested in the chemistry of this unique and highly reactive noble gas compound. Further detailed experimental parameters may be found in the cited original research literature.
References
- 1. grokipedia.com [grokipedia.com]
- 2. wiki.edunitas.com [wiki.edunitas.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystal structures of alpha-KrF(2),[KrF][MF(6)](M=As,Sb,Bi),[Kr(2)F(3)][SbF(6).KrF(2), [Ke(2)F(3)2[SbF(6)]2.KrF(2), and [Kr(2)F(3)][AsF(6)].[KrF][AsF(6)]; synthesis and characterization of [Kr(2)F(3)][PF(6).nKrF(2); and theoretical studies of KrF(2), KrF+, Kr(2)F(3)+, and the [KrF][MF(6)](M=P,As,Sb,Bi) ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Geometry and Bond Length of Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and bond length of krypton difluoride (KrF₂), a fascinating and highly reactive noble gas compound. The information presented herein is compiled from experimental data and theoretical models, offering valuable insights for professionals in research, science, and drug development who may encounter or utilize such unique chemical entities.
Molecular Geometry: A Linear Configuration
This compound possesses a linear molecular geometry.[1][2][3][4][5][6] This arrangement is a direct consequence of its electronic structure, as explained by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central krypton atom is surrounded by two bonding pairs of electrons (connected to the fluorine atoms) and three lone pairs of electrons.[7][6][8]
According to VSEPR theory, these five electron pairs arrange themselves in a trigonal bipyramidal electron geometry to minimize electrostatic repulsion.[2][7] To achieve the most stable configuration, the three lone pairs occupy the equatorial positions, while the two fluorine atoms are situated at the axial positions. This specific arrangement results in the observed linear shape of the molecule, with the fluorine atoms positioned on opposite sides of the krypton atom.
The F-Kr-F bond angle is, therefore, 180° .[1][2][4][8]
Quantitative Data Summary
The bond length of the krypton-fluorine bond in KrF₂ has been determined through various experimental techniques. The table below summarizes the key quantitative data for the molecular geometry and bond length of this compound.
| Parameter | Value | Experimental Method | Reference |
| Molecular Geometry | Linear | VSEPR Theory, Spectroscopy | [1][2] |
| Bond Angle (F-Kr-F) | 180° | Spectroscopy | [1][2] |
| Bond Length (Kr-F) | 1.889 ± 0.010 Å (188.9 ± 1.0 pm) | Gas-Phase Electron Diffraction | [3][5] |
| Bond Length (Kr-F) | 1.894(5) Å (189.4 pm) | Single-Crystal X-ray Diffraction | [1] |
| Bond Length (Kr-F) | 1.875 ± 0.002 Å (187.5 ± 0.2 pm) | Infrared Spectroscopy | [9] |
| Bond Length (Kr-F) | Approximately 200 pm | General Reference | [1] |
Experimental Protocols for Structural Determination
The precise determination of KrF₂'s molecular geometry and bond length has been accomplished through sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces that exist in condensed phases.[8]
Methodology:
-
Sample Introduction: A gaseous sample of KrF₂ is introduced into a high-vacuum chamber through a fine nozzle. This creates a molecular beam that intersects with a high-energy electron beam.[8]
-
Electron Beam Generation and Interaction: A focused beam of high-energy electrons (typically in the range of 40-60 keV) is generated from an electron gun. This beam is directed to collide with the effused gas molecules.[8]
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the KrF₂ molecules. The scattered electrons create a diffraction pattern of concentric rings due to the random orientation of the molecules in the gas phase.[8]
-
Detection: The diffraction pattern is recorded on a detector, which could be a photographic plate or a modern CCD camera. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[8]
-
Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then mathematically transformed to yield a radial distribution curve. By analyzing the peaks in this curve, the internuclear distances (bond lengths) and bond angles can be determined with high precision.[8]
Single-Crystal X-ray Diffraction
This technique provides detailed information about the arrangement of atoms within a crystalline solid. For a volatile and reactive substance like KrF₂, the experiment must be conducted at low temperatures.
Methodology:
-
Crystal Growth: A single crystal of α-KrF₂ is grown at a low temperature, typically around -125 °C.[1][2] This is a critical step as the quality of the crystal directly impacts the resolution of the final structure.
-
X-ray Generation and Collimation: A monochromatic beam of X-rays is generated and collimated to a fine beam.
-
Crystal Mounting and Diffraction: The grown crystal is mounted on a goniometer, which allows for precise rotation of the crystal in the X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
Data Collection: The positions and intensities of the diffracted X-ray spots are collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. Finally, the atomic positions and other parameters are refined to obtain the most accurate molecular structure, including bond lengths and angles.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the molecular structure of this compound using gas-phase electron diffraction.
This guide has provided a detailed technical overview of the molecular geometry and bond length of this compound, supported by experimental data and methodologies. This information is crucial for researchers and scientists working with this and other related exotic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystal structures of alpha-KrF(2),[KrF][MF(6)](M=As,Sb,Bi),[Kr(2)F(3)][SbF(6).KrF(2), [Ke(2)F(3)2[SbF(6)]2.KrF(2), and [Kr(2)F(3)][AsF(6)].[KrF][AsF(6)]; synthesis and characterization of [Kr(2)F(3)][PF(6).nKrF(2); and theoretical studies of KrF(2), KrF+, Kr(2)F(3)+, and the [KrF][MF(6)](M=P,As,Sb,Bi) ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
thermodynamic stability and instability of KrF2
An In-depth Technical Guide on the Thermodynamic Stability and Instability of Krypton Difluoride (KrF₂)
Introduction
This compound (KrF₂), a white, volatile solid, stands as a significant milestone in the chemistry of noble gases, being the first discovered compound of krypton.[1] Synthesized for the first time in 1963, it has since been a subject of extensive research due to its unique bonding and extreme reactivity.[2] Unlike its xenon analogue, xenon difluoride (XeF₂), KrF₂ is thermodynamically unstable, a characteristic that dictates its challenging synthesis, handling, and potent oxidizing capabilities.[2] This guide provides a comprehensive technical overview of the thermodynamic principles governing the stability and instability of KrF₂, intended for researchers, scientists, and professionals in drug development who may utilize it as a powerful fluorinating agent.
Thermodynamic Landscape of KrF₂
The thermodynamic stability of a compound is determined by the change in Gibbs free energy (ΔG) associated with its formation from its constituent elements in their standard states. A negative ΔG indicates a thermodynamically stable compound, while a positive ΔG signifies thermodynamic instability.
Enthalpy of Formation (ΔH_f°)
This compound is an endothermic compound, meaning its formation from krypton and fluorine gas requires an input of energy. The standard enthalpy of formation for gaseous KrF₂ has been experimentally determined to be +14.4 ± 0.8 kcal/mol (+60.2 kJ/mol) at 93 °C.[1][2] This positive value is a primary indicator of its thermodynamic instability relative to its elemental constituents, Kr(g) and F₂(g).[3] The decomposition of one mole of gaseous KrF₂ back to its elements at 298 K consequently releases 59.4 kJ of heat.[4]
Bond Energy
The instability of KrF₂ is fundamentally rooted in the weakness of the Krypton-Fluorine (Kr-F) bond. The atomization energy of KrF₂ (the energy required to break it into its constituent atoms: KrF₂(g) → Kr(g) + 2F(g)) is approximately 21.9 kcal/mol.[1] This corresponds to an average Kr-F bond energy of only about 11 kcal/mol (or 50 kJ/mol).[1][5] This bond is significantly weaker than the F-F bond in difluorine (F₂), which has a bond dissociation energy of 36 kcal/mol.[1] The low bond energy makes KrF₂ an excellent source of highly reactive fluorine radicals.
Gibbs Free Energy of Formation (ΔG_f°)
While direct experimental values for the standard Gibbs free energy of formation (ΔG_f°) are not widely cited, it can be inferred from the positive enthalpy of formation. The relationship ΔG_f° = ΔH_f° - TΔS_f° dictates that with a significantly positive ΔH_f°, the ΔG_f° is also expected to be positive under standard conditions. This positive ΔG_f° confirms that the formation of KrF₂ from Kr and F₂ is a non-spontaneous process and that the molecule is thermodynamically unstable, favoring decomposition into its elements.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic parameters for this compound.
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Notes |
| Enthalpy of Formation (ΔH_f°) | +14.4 ± 0.8 | +60.2 ± 3.3 | For gaseous KrF₂ at 93 °C.[1][2] |
| Enthalpy of Sublimation (ΔH_sub) | +9.9 | +41 | For the process KrF₂(s) → KrF₂(g).[4][6] |
| Atomization Energy | +21.9 | +91.6 | For the process KrF₂(g) → Kr(g) + 2F(g).[1] |
| Average Kr-F Bond Energy | ~11 | ~50 | One of the weakest isolable fluoride (B91410) bonds.[1][5] |
Kinetic Instability and Decomposition
Despite its thermodynamic instability, KrF₂ can be isolated and stored, indicating a kinetic barrier to its decomposition. However, it is thermally sensitive and decomposes at a noticeable rate even at room temperature. The decomposition rate is approximately 10% per hour at ambient temperature.[1] The decomposition reaction proceeds as follows:
KrF₂(g) → Kr(g) + F₂(g)
Due to this instability, KrF₂ must be stored at low temperatures, typically at -78 °C, to prevent significant decomposition.[1] Complexes of KrF₂, such as KrF₂·2SbF₅, have been studied for their potential to stabilize the molecule, but even these adducts are found to decompose at temperatures below 50 °C.[7]
Experimental Protocols for Synthesis
The synthesis of KrF₂ is challenging due to its instability and requires specific, high-energy conditions to overcome the endothermic nature of its formation. Several methods have been developed, each with distinct advantages and limitations.
Electrical Discharge Method
This was the first method used for the synthesis of KrF₂.[1][8]
-
Methodology: A mixture of fluorine and krypton gas (typically in a 1:1 to 2:1 ratio) at a pressure of 40 to 60 torr is subjected to a high-energy electrical arc.[1][8] The energy from the discharge dissociates F₂ molecules into fluorine radicals, which then react with krypton atoms.
-
Apparatus: A Pyrex discharge tube with electrodes, cooled to low temperatures.
-
Yield: Can achieve rates of approximately 0.25 g/h, but the yield is often unreliable.[1][8]
Photochemical Synthesis
This method utilizes ultraviolet (UV) light to initiate the reaction.
-
Methodology: A mixture of krypton and fluorine is irradiated with UV light, typically in the wavelength range of 303–313 nm.[1] Harder UV radiation is detrimental to the formation of KrF₂. The reaction vessel is often made of Pyrex or Vycor glass to filter out shorter, more damaging wavelengths.
-
Apparatus: A reaction vessel made of UV-transmissive material (e.g., Pyrex), a UV lamp, and a cooling system.
-
Yield: Can produce up to 1.22 g/h under optimal conditions.[1]
Hot Wire Method
This technique uses a heated filament to generate fluorine radicals.
-
Methodology: Solid krypton is maintained at a low temperature while fluorine gas is passed over a hot wire (typically tungsten or another resistive element) positioned a few centimeters away. The wire is heated to approximately 680 °C by passing a large electrical current through it, causing the F₂ to dissociate into radicals that react with the solid Kr.[1][8]
-
Apparatus: A reaction chamber containing a cooled stage for solid Kr and a resistively heated wire.
-
Yield: A high yield of up to 6 g/h has been reported under ideal conditions, which include a 1 cm gap between the wire and the solid krypton.[1][8]
Proton Bombardment
This is a high-yield method but requires specialized equipment.
-
Methodology: A mixture of Kr and F₂ is bombarded with a high-energy proton beam (e.g., 10 MeV) at a temperature of approximately 133 K.[1]
-
Apparatus: Requires a cyclotron or similar particle accelerator to generate the proton beam.
-
Yield: Can achieve production rates of about 1 g/h.[1]
Visualizations
The following diagrams illustrate the thermodynamic relationships and a generalized experimental workflow for studying KrF₂.
Caption: Thermodynamic cycle of KrF₂ formation and decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The decomposition at constant volume of 1 mol of gaseous krypton difluori.. [askfilo.com]
- 5. Common Bond Energies (D [wiredchemist.com]
- 6. Solved The decomposition of this compound (K1F2) has | Chegg.com [chegg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Krypton_difluoride [chemeurope.com]
Unveiling the Energetics of a Noble Gas Compound: A Technical Guide to the Endothermic Heat of Formation of Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endothermic heat of formation of krypton difluoride (KrF₂), a compound that challenged the long-held belief of the inertness of noble gases. This document delves into the quantitative thermodynamic data, detailed experimental methodologies for its determination, and a visualization of the experimental workflow. The inherent instability and high reactivity of KrF₂ make its thermochemical properties of significant interest for researchers exploring high-energy materials and novel fluorinating agents.
Quantitative Data Summary
The formation of this compound from its constituent elements is an endothermic process, requiring an input of energy. This property underscores the compound's inherent instability. The experimentally determined and theoretically calculated values for the standard enthalpy of formation (ΔHf°) are summarized in the table below for clear comparison.
| Parameter | Value (kcal/mol) | Temperature (°C) | Method | Reference |
| Standard Heat of Formation (Gas) | 14.4 ± 0.8 | 93 | Experimental (Calorimetry) | [1][2] |
| Standard Heat of Formation (Gas) | +60.2 | Not Specified | Not Specified | [3] |
| Atomization Energy (KrF₂(g) → Kr(g) + 2F(g)) | 21.9 | Not Specified | Not Specified | [1] |
Note: The value of +60.2 kJ/mol is equivalent to approximately 14.4 kcal/mol, showing consistency across different units. The atomization energy provides insight into the bond strength within the molecule.
Experimental Protocol: Drop Calorimetry
The determination of the heat of formation of the highly reactive and unstable this compound necessitates a specialized experimental approach. The primary method employed for the experimental value cited above is a drop-calorimeter method .[2] This technique is designed to measure the heat change associated with a process that is initiated by a rapid change in temperature.
Principle: A sealed sample of gaseous this compound, maintained at a temperature where it is relatively stable (e.g., 40°C), is "dropped" into a calorimeter held at a significantly higher temperature (93°C).[2][4] At this elevated temperature, KrF₂ rapidly and completely decomposes into its elements, krypton and fluorine gas (Kr(g) + F₂(g)). The heat absorbed or released by this decomposition reaction is measured by the calorimeter.
Detailed Methodology:
-
Sample Preparation: A known quantity of pure this compound is synthesized. Methods for synthesis include electrical discharge, photochemical reaction, and proton bombardment of krypton and fluorine mixtures.[1][5] The purified KrF₂ is then transferred into a sealed, inert sample container (e.g., a can made of a material resistant to fluorine).[2]
-
Apparatus Setup:
-
A precision drop calorimeter, capable of accurately measuring small heat changes, is used.
-
The calorimeter is maintained at a constant, elevated temperature (93°C) to ensure rapid decomposition of the sample upon introduction.[2]
-
A "furnace" or thermostatically controlled environment is used to hold the sealed sample at a lower, stable temperature (40°C) before the experiment.[6]
-
-
Experimental Procedure:
-
The sealed sample container holding the gaseous KrF₂ at 40°C is dropped into the calorimeter at 93°C.[2]
-
The rapid temperature increase initiates the decomposition of KrF₂ into krypton and fluorine.
-
The calorimeter measures the heat change (in this case, an endothermic heat of decomposition) associated with the reaction.
-
Corrections are applied to account for the heat capacity of the sample container and the heat required to raise the temperature of the products (Kr and F₂) from the initial to the final temperature.
-
-
Data Analysis: The measured heat of decomposition is used to calculate the standard enthalpy of formation (ΔHf°). Since the decomposition is the reverse of the formation reaction, the sign of the enthalpy change is reversed.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the drop calorimetry experiment for determining the heat of formation of this compound.
Caption: Experimental workflow for determining the heat of formation of KrF₂ using drop calorimetry.
Signaling Pathways and Logical Relationships
In the context of the thermochemistry of this compound, the most relevant "signaling pathway" is the energetic relationship between the reactants, the transition state, and the products of its formation and decomposition. The endothermic nature of its formation indicates that the product, KrF₂, is at a higher energy level than the reactants, Kr and F₂.
The decomposition of KrF₂ can be considered a thermodynamically favorable process, though it has a kinetic barrier to overcome. The compound is thermally unstable, with a notable decomposition rate even at room temperature.[1] This inherent instability, driven by its positive heat of formation, is a key characteristic that dictates its handling and application. The molecule's linear structure, with Kr-F bond distances of 188.9 pm, is a result of the electronic arrangement around the central krypton atom.[1] Theoretical calculations have been instrumental in understanding the stability and bonding of KrF₂ and predicting the properties of other krypton fluorides.[4][7][8][9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Krypton reacts with fluorine in the presence of ultraviolet light to make.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Krypton_difluoride [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heats of Formation of Krypton Fluorides and Stability Predictions for KrF4 and KrF6 from High Level Electronic Structure Calculations | CoLab [colab.ws]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Bonding in Krypton Difluoride (KrF2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krypton difluoride (KrF2), a rare example of a noble gas compound, presents a fascinating case study in chemical bonding that challenges conventional electronic structure theories. This technical guide provides a comprehensive analysis of the synthesis, molecular structure, and electronic bonding in KrF2. It consolidates quantitative data from experimental and computational studies into structured tables for clarity and comparative analysis. Detailed methodologies for the synthesis and characterization of KrF2 are presented, alongside visualizations of its molecular orbital interactions and a typical experimental workflow, to offer a thorough understanding of this unique molecule.
Introduction
This compound (KrF2) is a colorless, volatile solid and a powerful fluorinating agent.[1] Its existence demonstrates that noble gases, once considered inert, can form stable chemical compounds. The bonding in KrF2 is a subject of significant interest as it cannot be adequately described by simple Lewis structures without invoking an expanded octet on the krypton atom. This guide delves into the advanced models of electronic structure, primarily Molecular Orbital (MO) theory, that are necessary to explain its linear geometry and bonding characteristics.
Synthesis of this compound
The synthesis of KrF2 is notable for being an endothermic process, with a heat of formation of +14.4 ± 0.8 kcal/mol.[1] Several methods have been developed to provide the energy required to form this metastable compound. The product is typically stored at low temperatures (-78 °C) to prevent decomposition.[1]
Experimental Protocols
A common and effective method for synthesizing KrF2 is through photochemical activation.
Photochemical Synthesis Protocol:
-
Reactant Preparation: A mixture of krypton (Kr) and fluorine (F2) gas is prepared, typically in a 1:1 to 2:1 molar ratio.
-
Reaction Vessel: The gas mixture is introduced into a reaction vessel made of a material transparent to ultraviolet (UV) light, such as Pyrex, Vycor, or quartz.[1] The use of these materials is crucial as they filter out higher-energy UV radiation that can be detrimental to the formation of KrF2.[1]
-
Cooling: The reaction vessel is cooled to a low temperature, often -196 °C (77 K), using liquid nitrogen to condense the gases into a solid mixture.
-
UV Irradiation: The solid mixture is irradiated with UV light, typically in the wavelength range of 303–313 nm.[1] This provides the necessary energy to dissociate the F2 molecules into highly reactive fluorine radicals, which then react with the krypton atoms.
-
Product Isolation: After irradiation, the reaction vessel is allowed to warm up, and the volatile KrF2 product is isolated by sublimation and collected on a cold finger or in a separate cooled trap. Unreacted Kr and F2 are pumped away.
-
Storage: The purified KrF2 is stored at or below -78 °C to prevent decomposition.[1]
Other synthesis methods include electrical discharge, proton bombardment, and the hot wire method, each with varying yields and experimental requirements.[1]
Molecular Structure and Properties
KrF2 has a linear and symmetric molecular geometry (F-Kr-F), which has been confirmed by various experimental techniques.
Quantitative Data
The structural and thermodynamic properties of KrF2 are summarized in the tables below.
| Parameter | Experimental Value | Method |
| Kr-F Bond Length | 188.9 pm | X-ray Diffraction |
| 187.5 ± 0.2 pm | Electron Diffraction | |
| F-Kr-F Bond Angle | 180° | Spectroscopic/Diffraction |
| Molecular Geometry | Linear | VSEPR, Spectroscopy |
| Point Group | D∞h | Symmetry Analysis |
Table 1: Molecular Geometry of KrF2
| Property | Value |
| Heat of Formation (gas, 93 °C) | +14.4 ± 0.8 kcal/mol |
| Average Kr-F Bond Energy | ~11 kcal/mol |
| Atomization Energy | 21.9 kcal/mol |
Table 2: Thermodynamic Properties of KrF2 [1]
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity |
| Symmetric Stretch (ν1) | Σg+ | 449 | Raman |
| Asymmetric Stretch (ν3) | Σu+ | 588 | Infrared |
| Bending (ν2) | Πu | 232.6 | Infrared |
Table 3: Vibrational Frequencies of KrF2
Experimental Characterization Protocols
X-ray Crystallography:
-
Crystal Growth: Single crystals of KrF2 are grown by slow sublimation of the compound in a sealed capillary tube under vacuum, with the capillary maintained in a steep temperature gradient.
-
Mounting: Due to its volatility and thermal instability, a suitable crystal is selected and mounted on the goniometer of a diffractometer equipped with a low-temperature device, typically operating at or below -100 °C.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The low temperature helps to minimize thermal vibrations and prevent sample decomposition.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to yield the precise bond lengths and angles. For α-KrF2, a body-centered tetragonal crystal structure is observed.[1]
Infrared (IR) and Raman Spectroscopy:
-
Sample Preparation: For gas-phase IR spectroscopy, a sample of KrF2 is sublimed into a gas cell with windows transparent to IR radiation (e.g., AgCl or polyethylene). For Raman spectroscopy, the sample can be studied as a solid in a sealed capillary at low temperature, or in the gas phase.
-
Instrumentation:
-
IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used. The IR beam is passed through the gas cell, and the transmitted light is analyzed to obtain the absorption spectrum.
-
Raman Spectroscopy: A laser beam of a specific wavelength (e.g., 435.8 nm from a mercury lamp) is directed at the sample. The scattered light is collected and analyzed by a spectrometer to detect the Raman shifts.
-
-
Spectral Analysis: The observed absorption bands in the IR spectrum and the scattered peaks in the Raman spectrum are assigned to the specific vibrational modes of the molecule based on their frequencies and selection rules determined by the molecule's symmetry.
Electronic Structure and Bonding
The bonding in KrF2 is a classic example of a hypervalent molecule, which is best explained by Molecular Orbital (MO) theory.
VSEPR Theory
The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the geometry of KrF2. Krypton has 8 valence electrons, and each fluorine contributes 7, for a total of 22 valence electrons, or 11 electron pairs. In the Lewis structure, the krypton atom is bonded to two fluorine atoms and has three lone pairs. The five electron pairs around the central krypton atom adopt a trigonal bipyramidal arrangement to minimize repulsion. The three lone pairs occupy the equatorial positions, and the two fluorine atoms occupy the axial positions, resulting in a linear molecular geometry.
Molecular Orbital Theory and the 3-Center, 4-Electron (3c-4e) Bond
A more sophisticated description of the bonding in KrF2 is provided by MO theory, specifically the concept of a three-center, four-electron (3c-4e) bond. In this model, the valence orbitals of the three atoms (one Kr and two F) combine to form molecular orbitals. The primary interaction involves the 4p orbital of krypton and the 2p orbitals of the two fluorine atoms.
These three atomic orbitals combine to form three molecular orbitals:
-
A bonding molecular orbital (σg)
-
A non-bonding molecular orbital (σu)
-
An antibonding molecular orbital (σg*)
The four valence electrons (two from the Kr 4p orbital and one from each of the two F 2p orbitals) fill the bonding and non-bonding molecular orbitals. The antibonding orbital remains empty. This results in a net bond order of 0.5 for each Kr-F bond, leading to a stable, albeit weak, covalent interaction.
Caption: Molecular orbital diagram for the 3c-4e bond in KrF2.
The π-type molecular orbitals are formed from the remaining p orbitals on the fluorine and krypton atoms and are typically fully occupied and considered largely non-bonding.
Experimental and Computational Workflow
The study of KrF2 involves a synergistic approach combining synthesis, experimental characterization, and computational modeling.
Caption: Experimental and computational workflow for KrF2 analysis.
Conclusion
This compound is a pivotal molecule for understanding the chemistry of noble gases and the nuances of chemical bonding. Its linear structure and bonding are well-rationalized by VSEPR theory and, more accurately, by the three-center, four-electron bond model within Molecular Orbital theory. The synthesis and characterization of KrF2 require specialized low-temperature techniques due to its thermal instability. The continued study of KrF2 and related compounds provides valuable insights into the limits of chemical bonding and the reactivity of elements traditionally considered inert.
References
Understanding the Reactivity of Krypton Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemistry of krypton, a noble gas once considered inert. The discovery of its reactivity has opened new avenues in synthetic chemistry, particularly in the development of powerful oxidizing and fluorinating agents. This document details the synthesis, properties, and reactivity of key krypton compounds, with a focus on Krypton Difluoride (KrF₂), the cornerstone of modern krypton chemistry.
Introduction: Overcoming Inertness
For many years, noble gases were defined by their chemical inertness, a consequence of their stable, filled valence electron shells. This paradigm shifted in 1962 with the synthesis of the first xenon compound. Shortly thereafter, in 1963, the first compound of krypton, this compound (KrF₂), was synthesized, demonstrating that krypton, despite its high ionization potential, could form stable chemical bonds under specific, high-energy conditions.[1] All known krypton compounds are derived from KrF₂, where krypton exists in the +2 oxidation state.[2] This guide will explore the demanding conditions required for its synthesis and the powerful reactivity it unleashes.
Krypton (II) Difluoride (KrF₂): Synthesis and Properties
KrF₂ is a volatile, colorless crystalline solid that is thermodynamically unstable, decomposing slowly at room temperature.[2][3] Its synthesis is endothermic and requires significant energy input to react elemental krypton and fluorine. Several methods have been developed, each with unique advantages and challenges.
Synthesis Methodologies
The primary methods for synthesizing KrF₂ are the electric discharge method and the photochemical method. A generalized workflow for these processes is outlined below.
Caption: Generalized workflow for the synthesis of this compound (KrF₂).
Physicochemical and Spectroscopic Data
The unique properties of KrF₂ are summarized in the tables below. Its weak Kr-F bonds and endothermic heat of formation are responsible for its high reactivity.
Table 1: Thermodynamic and Physical Properties of KrF₂
| Property | Value | Reference(s) |
| Molar Mass | 121.795 g·mol⁻¹ | [4] |
| Appearance | Colorless, volatile crystalline solid | [4] |
| Density (solid) | 3.24 g·cm⁻³ | [4] |
| Heat of Formation (gas, 93°C) | +60.2 kJ·mol⁻¹ (+14.4 kcal·mol⁻¹) | [5] |
| Decomposition Rate (RT) | ~10% per hour | [4] |
| Storage Temperature | ≤ -78°C | [4] |
Table 2: Bond and Spectroscopic Properties of Krypton Compounds
| Property | Compound / Species | Value | Reference(s) |
| Bond Energy (Average) | KrF₂ | 49 kJ·mol⁻¹ (11.7 kcal·mol⁻¹) | [4] |
| Bond Length (Kr-F) | α-KrF₂ (solid) | 188.9 pm | [4] |
| [KrF]⁺[AsF₆]⁻ | 176.5 - 177.4 pm | [6] | |
| Vibrational Frequencies | KrF₂ (gas) | ν₁ (sym. stretch): 449 cm⁻¹ | [7] |
| ν₂ (bend): 232.6 cm⁻¹ | [7] | ||
| ν₃ (asym. stretch): 588 cm⁻¹ | [7] |
Reactivity of Krypton Compounds
All known krypton chemistry originates from KrF₂. Its utility stems from its exceptional power as both an oxidizing agent and a source of highly reactive fluorine atoms. It is significantly more reactive than elemental fluorine because the energy required to break the Kr-F bond is much lower than that needed to dissociate F₂.[4]
Oxidative Fluorination Reactions
KrF₂ can oxidize other elements to their highest known oxidation states. A notable example is the oxidation of gold to gold(V) fluoride. It is also capable of oxidizing xenon directly to xenon hexafluoride.
-
Reaction with Gold: 7 KrF₂(g) + 2 Au(s) → 2 [KrF]⁺[AuF₆]⁻(s) + 5 Kr(g) The resulting salt, [KrF]⁺[AuF₆]⁻, decomposes at 60°C to yield AuF₅.[4]
-
Reaction with Xenon: 3 KrF₂(g) + Xe(g) → XeF₆(s) + 3 Kr(g)[4]
Formation of Cationic Species with Lewis Acids
KrF₂ reacts with strong Lewis acids (fluoride ion acceptors) like antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅) to form salts containing the [KrF]⁺ and [Kr₂F₃]⁺ cations. These reactions underscore the ability of the KrF⁺ cation to act as a Lewis acid itself.[8]
-
Formation of [KrF]⁺: KrF₂ + MF₅ → [KrF]⁺[MF₆]⁻ (where M = As, Sb)
-
Formation of [Kr₂F₃]⁺: 2 KrF₂ + SbF₅ → [Kr₂F₃]⁺[SbF₆]⁻
The diagram below illustrates the central role of KrF₂ in generating other reactive krypton species and high-oxidation-state compounds.
Caption: Reactivity pathways of this compound (KrF₂).
Krypton-Nitrogen and Krypton-Oxygen Bonds
The chemistry of krypton extends beyond fluorine bonds, although these compounds are rare and typically unstable. The strongly acidic [KrF]⁺ cation can form adducts with nitriles, creating the first examples of krypton-nitrogen bonds.[8] The only reported compound with a krypton-oxygen bond is Kr(OTeF₅)₂.
Experimental Protocols
Handling elemental fluorine and the highly reactive KrF₂ requires specialized equipment and extreme caution. The following protocols are summaries of established methods and should only be attempted by trained personnel in appropriate facilities.
Electric Discharge Synthesis of KrF₂
This was the first method used to prepare KrF₂.[3] It involves creating a plasma from a mixture of krypton and fluorine gases.
-
Apparatus: A Pyrex glass reactor with metal electrodes, capable of being cooled to liquid nitrogen temperature (-196°C). The system must be connected to a high-vacuum line and gas handling manifold for Kr and F₂. A high-voltage power supply is required.
-
Procedure:
-
Thoroughly passivate the entire apparatus with F₂ gas to remove any reactive impurities.
-
Evacuate the reactor to a high vacuum.
-
Introduce a mixture of krypton and fluorine gas, typically in a 1:1 to 1:2 molar ratio, to a pressure of 40-60 torr.[4]
-
Cool the reactor walls to -196°C using a liquid nitrogen bath.
-
Apply a high-voltage electric arc across the electrodes to initiate the reaction.
-
Continue the discharge for several hours. KrF₂ will deposit on the cold walls of the reactor as a white solid.
-
After the reaction, pump away the unreacted Kr and F₂ at low temperature.
-
The product can be purified by sublimation under a dynamic vacuum.
-
-
Yield: This method is effective but can be unreliable in terms of yield, with reported rates around 0.25 g/h.[4]
Photochemical Synthesis of KrF₂
This method uses ultraviolet (UV) light to dissociate F₂ into fluorine radicals, which then react with krypton.
-
Apparatus: A reaction vessel made of Pyrex, Vycor, or quartz, which is transparent to the required UV wavelengths. A medium-pressure mercury arc lamp is a suitable UV source. The vessel must be connected to a vacuum and gas handling system and be immersible in a cryogenic bath.
-
Procedure:
-
Passivate and prepare the reaction vessel as described for the electric discharge method.
-
Admit a mixture of krypton and fluorine gas into the vessel. The optimal conditions involve condensing krypton as a solid and fluorine as a liquid at 77 K (-196°C).[4]
-
Irradiate the vessel with UV light. The most effective wavelengths are in the 303-313 nm range. Using glass (like Pyrex) that filters out harder, higher-energy UV light (wavelengths < 280 nm) significantly increases the yield.[9]
-
Continue irradiation for the desired reaction time.
-
Isolate and purify the product via sublimation as described above.
-
-
Yield: This method can achieve higher and more reliable production rates, with yields up to 1.22 g/h reported under ideal conditions.[4]
Safety and Handling Protocols
This compound is a powerful and unstable oxidizing agent. Elemental fluorine is also extremely toxic and reactive. Strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always use a compatible fume hood. Wear safety glasses with side shields, a face shield, and heavy-duty gloves (e.g., neoprene or nitrile). A lab coat and closed-toe shoes are required.
-
Materials Compatibility: Use reaction vessels and storage containers made of passivated stainless steel, nickel, Monel, or fluoropolymers (e.g., Teflon-FEP). Pyrex glass can be used for short-term handling if scrupulously dry.[3]
-
Handling: All operations should be conducted at or below Dry Ice temperature (-78°C) to prevent decomposition.[4] The apparatus must be meticulously cleaned and dried before use to eliminate moisture and organic contaminants, which can react explosively with KrF₂ or F₂.
-
Storage: Store KrF₂ in a tightly closed, compatible container in a cool, dry, and well-ventilated area, typically in a freezer at -78°C or below.
-
Emergency Procedures: In case of exposure, move to fresh air immediately. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Ensure an emergency plan is in place to handle accidental releases of fluorine or krypton gas.
Conclusion
The chemistry of krypton, centered on the potent reactivity of KrF₂, provides access to some of the most powerful known oxidizing and fluorinating species. While the synthesis and handling of these compounds are challenging and hazardous, their ability to stabilize elements in their highest oxidation states makes them invaluable tools in fundamental and applied chemistry. Future research, particularly in high-pressure synthesis, may yet reveal new oxidation states and compounds of this once "inert" element.[5]
References
- 1. This compound: Preparation and Handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US7691454B2 - Electrical-discharge surface-treatment method using a metallic powder or metallic powder compound in combination with other elements as electrode - Google Patents [patents.google.com]
- 6. NEET 2025 Physics Question Paper PDF with Solutions | Answer Key & Analysis [aakash.ac.in]
- 7. Krypton_difluoride [chemeurope.com]
- 8. lookchem.com [lookchem.com]
- 9. airgas.com [airgas.com]
An In-depth Technical Guide to the Crystal Structure of Krypton Difluoride (KrF₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Krypton Difluoride (KrF₂), a powerful fluorinating agent of significant interest in chemical synthesis and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental methodologies employed in their determination.
Introduction
This compound (KrF₂) was the first discovered compound of krypton and remains a subject of intense research due to its extreme oxidizing and fluorinating capabilities.[1] A volatile, colorless solid at room temperature, its efficacy in synthesizing novel compounds is intrinsically linked to its molecular and crystal structure.[1][2] Understanding the solid-state arrangement of KrF₂ molecules is crucial for predicting and controlling its reactivity.
Crystallographic Polymorphism
This compound is known to exist in two distinct crystallographic forms, or polymorphs: a low-temperature α-phase and a higher-temperature β-phase. The α-phase is the more stable of the two at temperatures below -80 °C.[2][3] This guide will focus on the well-characterized α-phase, for which detailed single-crystal X-ray diffraction data is available.
Crystal Structure of α-KrF₂
The crystal structure of α-KrF₂ has been determined through low-temperature single-crystal X-ray diffraction studies.[4][5] The α-phase of KrF₂ crystallizes in a body-centered tetragonal system.[2] There are conflicting reports in the literature regarding the precise space group, with both I4/mmm and P4₂/mnm being cited.[2][4][5][6] However, more recent and detailed studies have established the space group as I4/mmm.[4][5][6]
The crystal packing of α-KrF₂ is analogous to that of xenon difluoride (XeF₂).[4] The linear KrF₂ molecules are arranged parallel to each other and aligned with the c-axis of the unit cell.[4] The unit cell contains two formula units (Z = 2).[4][5]
The lattice parameters for α-KrF₂ as determined by low-temperature single-crystal X-ray diffraction at -125 °C are summarized in the table below.[4][5] For comparison, theoretically calculated lattice parameters are also included.
| Parameter | Experimental Value (-125 °C) [4][5] | Theoretical Value [6] |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4/mmm | I4/mmm |
| a (Å) | 4.1790(6) | 4.10 |
| c (Å) | 6.489(1) | 6.50 |
| Unit Cell Volume (ų) | 113.32(3) | 109.85 |
| Z | 2 | 2 |
The KrF₂ molecule exhibits a linear geometry, consistent with VSEPR theory (AX₂E₃).[7][8] The central krypton atom is bonded to two fluorine atoms with three lone pairs of electrons in the equatorial positions of a trigonal bipyramidal arrangement of electron pairs.[7] This results in a bond angle of 180°.[8][9]
The Kr-F bond lengths in the solid state are slightly longer than in the gas phase. The experimentally determined bond length in α-KrF₂ is 1.894(5) Å.[4] Other reported values for the Kr-F bond length are around 188.9 pm (1.889 Å) and 1.92 Å.[2][6]
| Parameter | **Experimental Value (α-KrF₂) **[4] | Other Reported Values [2][6] |
| Molecular Shape | Linear | Linear |
| F-Kr-F Bond Angle | 180° (by symmetry) | 180° |
| Kr-F Bond Length (Å) | 1.894(5) | 1.889, 1.92 |
Experimental Protocols
The determination of the crystal structure of α-KrF₂ involves the synthesis of the compound followed by its characterization using low-temperature single-crystal X-ray diffraction.
Several methods have been developed for the synthesis of KrF₂, including:
-
Photochemical Synthesis: This method involves the irradiation of a mixture of krypton and fluorine with UV light, typically in the wavelength range of 303-313 nm.[2]
-
Hot Wire Method: In this technique, solid krypton is exposed to fluorine gas that has been passed over a hot wire (around 680 °C). The heat dissociates the fluorine gas into reactive radicals that then react with the solid krypton.[2][3]
-
Electrical Discharge: This was the first method used to synthesize KrF₂. It involves passing a high-energy electrical discharge through a mixture of krypton and fluorine gases at low pressure.[3]
The definitive determination of the crystal structure of α-KrF₂ was achieved through low-temperature single-crystal X-ray diffraction.[4][5] The general workflow for this experimental protocol is as follows:
-
Crystal Growth: Single crystals of KrF₂ are grown, typically by sublimation in a sealed capillary.
-
Mounting and Cooling: A suitable single crystal is mounted on a goniometer head and cooled to a low temperature (e.g., -125 °C) using a cryostream to obtain the α-phase and minimize thermal vibrations.[4][5]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain the final, precise atomic coordinates and crystallographic parameters.[4][5]
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from the synthesis of KrF₂ to the final determination of its crystal structure.
Caption: Workflow for the determination of the KrF₂ crystal structure.
Conclusion
The crystal structure of α-Krypton difluoride has been definitively characterized as body-centered tetragonal with the space group I4/mmm. The linear nature of the KrF₂ molecule is maintained in the solid state, with a precise arrangement that dictates its physical and chemical properties. A thorough understanding of this crystal structure is fundamental for researchers and scientists working with this highly reactive and useful compound, particularly in the fields of synthetic chemistry and materials science.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Krypton_difluoride [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray crystal structures of alpha-KrF(2),[KrF][MF(6)](M=As,Sb,Bi),[Kr(2)F(3)][SbF(6).KrF(2), [Ke(2)F(3)2[SbF(6)]2.KrF(2), and [Kr(2)F(3)][AsF(6)].[KrF][AsF(6)]; synthesis and characterization of [Kr(2)F(3)][PF(6).nKrF(2); and theoretical studies of KrF(2), KrF+, Kr(2)F(3)+, and the [KrF][MF(6)](M=P,As,Sb,Bi) ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
covalent bonding in heavy noble gas compounds
An In-depth Technical Guide to Covalent Bonding in Heavy Noble Gas Compounds
Abstract
For decades, the noble gases were considered the epitome of chemical inertness due to their completely filled valence electron shells. This paradigm shifted in 1962 with the synthesis of the first xenon compound, XePtF₆, by Neil Bartlett, opening a new frontier in chemistry.[1] This guide provides a comprehensive technical overview of , with a focus on xenon, the more elusive radon, and the superheavy element oganesson. It delves into the synthesis, structure, and bonding theories of these unique molecules, highlighting the critical role of relativistic effects in the chemistry of the heaviest elements. This document is intended for researchers, scientists, and professionals in chemistry and drug development who are interested in the exotic bonding and potential applications of these compounds.
Covalent Bonding in Xenon Compounds
Xenon, the first noble gas shown to form true chemical compounds, has the most extensive and well-characterized chemistry among the group.[1][2] Its compounds predominantly feature covalent bonds with highly electronegative elements, primarily fluorine and oxygen.[3]
Xenon Fluorides
The binary fluorides of xenon—XeF₂, XeF₄, and XeF₆—are the cornerstones of xenon chemistry and serve as precursors for the synthesis of nearly all other xenon compounds.[3]
-
Xenon Difluoride (XeF₂): Formed by the direct reaction of xenon and fluorine, often initiated by heat or UV light.[4][5] It is a linear molecule, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory, where the central xenon atom has three non-bonding electron pairs in the equatorial positions of a trigonal bipyramid.[4]
-
Xenon Tetrafluoride (XeF₄): Can be synthesized by heating xenon and fluorine in a 1:5 ratio.[5] XeF₄ has a square planar molecular geometry, with two lone pairs on the xenon atom occupying axial positions to minimize repulsion.[2]
-
Xenon Hexafluoride (XeF₆): Requires more forcing conditions to synthesize.[3] Its structure is a distorted octahedron in the gas phase, believed to be due to a stereochemically active lone pair.[6]
Xenon Oxides and Oxyfluorides
Hydrolysis of xenon fluorides leads to the formation of oxides and oxyfluorides.[4]
-
Xenon Trioxide (XeO₃): A highly explosive solid formed from the hydrolysis of XeF₄ or XeF₆.[4] It has a trigonal pyramidal structure.
-
Xenon Tetroxide (XeO₄): A relatively unstable, explosive gas with a tetrahedral structure.[7]
-
Xenon Oxyfluorides (e.g., XeOF₄, XeO₂F₂): These compounds are formed through the partial hydrolysis of the corresponding xenon fluorides.[4]
Quantitative Data: Xenon Compounds
The structural parameters of xenon compounds have been determined through various spectroscopic and diffraction methods.
| Compound | Oxidation State of Xe | Molecular Geometry | Bond Length (pm) | Bond Angle (°) |
| XeF₂ | +2 | Linear | ~200 | 180 |
| XeF₄ | +4 | Square Planar | ~195 | 90 |
| XeOF₄ | +6 | Square Pyramidal | ~190 (Xe-F), ~170 (Xe-O) | ~90 (F-Xe-F) |
| XeO₃ | +6 | Trigonal Pyramidal | ~176 | ~103 |
| XeO₄ | +8 | Tetrahedral | ~174 | 109.5 |
Note: Bond lengths are approximate and can vary depending on the experimental method and phase (gas, solid).
Diagram: VSEPR Model of Xenon Tetrafluoride (XeF₄)
Caption: VSEPR model for XeF₄, showing the square planar arrangement and axial lone pairs.
Covalent Bonding in Radon Compounds
Radon is significantly more radioactive than xenon, with its most stable isotope having a half-life of only a few days, which severely complicates its experimental study.[8] Consequently, much of the understanding of radon chemistry is based on theoretical calculations and extrapolation from xenon's behavior. It is predicted to be more reactive than xenon due to its lower ionization energy.[9] While radon fluorides have been identified, their detailed characterization remains challenging.
Theoretical Predictions
Computational studies predict that radon should form compounds analogous to those of xenon, such as RnF₂ and RnF₄. The bonds in radon compounds are expected to be weaker and longer than their xenon counterparts. The increased metallic character of radon suggests that its compounds may exhibit more ionic character.
Quantitative Data: Predicted Radon Compounds
The following table summarizes theoretical data for simple radon compounds.
| Compound | Predicted Molecular Geometry | Predicted Bond Length (pm) |
| RnF₂ | Linear | ~208 |
| RnO₃ | Trigonal Pyramidal | ~193 |
Note: These values are derived from computational models and await experimental verification.
Covalent Bonding in Oganesson: The Relativistic Frontier
Oganesson (Og), element 118, is a superheavy element whose chemistry is predicted to be vastly different from the lighter noble gases.[10] With only a few atoms ever synthesized and a half-life of less than a millisecond, all knowledge of its chemical properties comes from sophisticated computational models.[10][11]
The Dominance of Relativistic Effects
For an element as heavy as oganesson, relativistic effects are not minor corrections but are dominant factors that dictate its electronic structure and chemical behavior.[12] The primary relativistic phenomenon is spin-orbit coupling, the interaction between an electron's spin and its orbital motion.[12] This effect is so strong in oganesson that it leads to a "smearing" of the electron shell structure, causing the valence electrons to behave more like a uniform electron gas (a Fermi gas).[12] This smearing destabilizes the 7p electrons, making them more available for chemical bonding and drastically increasing oganesson's predicted reactivity compared to other noble gases.[12]
Theoretical studies show that non-relativistic calculations often fail to predict stable oganesson compounds, whereas relativistic methods are mandatory to describe bonding accurately. For instance, relativistic Dirac-Fock calculations predict the oganesson compound Og(Ts)₄ to be bound by 7.45 eV, while non-relativistic Hartree-Fock calculations predict it to be unbound by 11.21 eV.[13][14]
Diagram: Influence of Relativistic Effects on Oganesson's Reactivity
Caption: Relativistic effects are key to the predicted chemical reactivity of oganesson.
Predicted Oganesson Compounds
Computational chemistry predicts the existence of several oganesson compounds, such as OgF₂ and OgCl₂.[15] Unlike the square planar XeF₄, OgF₄ is predicted to have a tetrahedral geometry.[15] Due to its lower ionization energy, oganesson is expected to be significantly more electropositive, leading to bonds with a more ionic character than in xenon compounds.[15]
Quantitative Data: Predicted Oganesson Compounds
The following table presents key computational results for predicted oganesson compounds.
| Compound | Method | Predicted Geometry | Atomization Energy (eV) | Og-Ts Bond Distance (Å) |
| Og(Ts)₄ | Dirac-Fock (Relativistic) | Tetrahedral | 7.45 | - |
| Og(Ts)₄ | Hartree-Fock (Non-Relativistic) | Tetrahedral | -11.21 (Unbound) | - |
| OgTs₆ | Dirac-Fock (Relativistic) | Octahedral | 9.47 | 3.35 |
| OgTs₆ | Hartree-Fock (Non-Relativistic) | Octahedral | -5.54 (Unbound) | 3.34 |
Data sourced from relativistic Dirac-Fock (DF) and non-relativistic Hartree-Fock (NR) calculations.[13][14][16]
Experimental and Computational Methodologies
The study of heavy noble gas compounds relies on a combination of specialized experimental techniques for synthesis and characterization, and advanced computational methods for prediction and interpretation.
Experimental Protocol: Synthesis of Xenon Difluoride (XeF₂)
-
Apparatus: A sealed vessel made of a fluorine-resistant material such as nickel or Monel is required.
-
Reactants: High-purity xenon gas and fluorine gas are used. A typical molar ratio is 2:1 xenon to fluorine.[4]
-
Procedure: The mixture of xenon and fluorine gases is introduced into the reaction vessel. The synthesis is initiated by exposing the mixture to an energy source. This can be achieved by heating to approximately 400°C or by exposing it to ultraviolet light, where even ordinary daylight can be sufficient.[3][4][5]
-
Product Isolation: After the reaction, the vessel is cooled. XeF₂ is a volatile, white crystalline solid that can be isolated and purified by sublimation.
-
Characterization: The product is characterized using techniques like X-ray crystallography to determine its solid-state structure and Raman spectroscopy to confirm its linear geometry.
Experimental Protocol: Matrix Isolation Spectroscopy
This technique is used to study highly reactive or unstable species.
-
Matrix Preparation: A large excess of an inert gas (e.g., argon, neon) is mixed with a small amount of the precursor species.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to extremely low temperatures (typically 4-20 K).
-
In Situ Generation: The species of interest can be generated in situ on the matrix. For example, a precursor can be photolyzed with UV light to create a reactive molecule.
-
Spectroscopy: The trapped, isolated molecules are then analyzed using spectroscopic methods like infrared (IR) or UV-Vis spectroscopy. The inert matrix prevents the reactive species from dimerizing or reacting further, allowing for their characterization.
Computational Protocol: Relativistic Quantum Chemical Calculations
These calculations are essential for predicting the properties of superheavy elements like oganesson.
-
Method Selection: A relativistic Hamiltonian, such as the four-component Dirac-Coulomb-Breit Hamiltonian, is chosen. The Dirac-Fock (DF) method, a relativistic counterpart to the Hartree-Fock (HF) method, is a common starting point.[13][14] For higher accuracy, methods that include electron correlation, such as coupled cluster or density functional theory (DFT) with appropriate functionals, are employed.
-
Basis Set Selection: Specialized basis sets that are designed for relativistic calculations and for heavy elements must be used (e.g., Dyall's basis sets).[16]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Property Calculation: Once the optimized geometry is found, various properties such as bond lengths, vibrational frequencies, and atomization energies are calculated.[16] A bonding analysis (e.g., Natural Bond Orbital analysis) can be performed to understand the nature of the chemical bonds.
Diagram: General Workflow for Computational Prediction of Superheavy Element Compounds
Caption: A typical workflow for the theoretical investigation of oganesson chemistry.
Conclusion
The chemistry of heavy noble gases provides a fascinating journey from the well-established covalent compounds of xenon to the computationally predicted, relativistically-dominated world of oganesson. While xenon chemistry is now a mature field with a rich variety of fluorides, oxides, and bonds to other elements like carbon and nitrogen, radon chemistry remains largely unexplored due to experimental challenges. Oganesson represents a theoretical frontier where the fundamental principles of chemical bonding are pushed to their limits. Computational studies strongly indicate that oganesson will not be a typical noble gas; instead, its properties are governed by immense relativistic effects that enhance its reactivity, making it a prime candidate for forming covalent bonds. Future experimental advances may one day allow for the synthesis and characterization of these exotic compounds, providing ultimate validation for the theoretical predictions that have opened our eyes to the chemistry at the top of the periodic table.
References
- 1. mdpi.com [mdpi.com]
- 2. Xenon | Definition, Properties, Atomic Mass, Compounds, & Facts | Britannica [britannica.com]
- 3. Xenon compounds - Wikipedia [en.wikipedia.org]
- 4. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 5. Xenon: Properties, Compounds and Application [allen.in]
- 6. Synthesis and structure of xenon fluorides [mail.almerja.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Oganesson - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Immense oganesson projected to have no electron shells | Research | Chemistry World [chemistryworld.com]
- 13. [2101.05737] Relativistic effects for the superheavy reaction Og + 2Ts$_2$ -> Og(Ts)$_4$ : Dramatic relativistic effects for the atomization energy of Oganesson tetratennesside Og(Ts)$_4$ and the prediction of the existence of tetrahedral Og(Ts)$_4$ [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. webqc.org [webqc.org]
- 16. [2101.05809] Dramatic relativistic and magnetic Breit effects for the superheavy reaction Og + 3Ts$_2$ -> OgTs$_6$: Prediction of atomization energy and the existence of the superheavy octahedral Oganesson hexatennesside OgTs$_6$ [arxiv.org]
The Discovery of Krypton Compounds: A Paradigm Shift in Chemical Inertness
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the noble gases were considered the epitome of chemical inertness, a fundamental concept rooted in the stability of their electron configurations as described by the octet rule. This whitepaper delves into the groundbreaking discovery of krypton compounds, a pivotal moment in chemistry that challenged these long-held beliefs. We will explore the seminal experiments that led to the synthesis of krypton difluoride (KrF₂), provide a detailed examination of the experimental protocols for its preparation, and present key quantitative data that characterizes this remarkable compound. Through diagrams and structured data, this guide will illuminate the logical and experimental pathways that shattered the dogma of noble gas inactivity, opening new frontiers in inorganic chemistry and beyond.
Introduction: The Noble Gas "Inertness" Dogma
Prior to 1962, the scientific community widely accepted that the elements in Group 18 of the periodic table—helium, neon, argon, krypton, xenon, and radon—were chemically inert.[1][2][3][4] This belief was a cornerstone of chemical bonding theories, most notably the octet rule, which posits that atoms tend to bond in such a way that they each have eight electrons in their valence shell, mirroring the stable electron configuration of a noble gas.[3][4][5] This perceived lack of reactivity was so entrenched that these elements were often referred to as the "inert gases."[1][6] Early attempts to create compounds of these elements, even with highly reactive elements like fluorine, were unsuccessful, further solidifying their status as chemically aloof.[1][2]
The first "crack" in this paradigm appeared in 1962 when Neil Bartlett, then at the University of British Columbia, synthesized the first noble gas compound, xenon hexafluoroplatinate (XePtF₆).[6][7][8] Bartlett had observed that platinum hexafluoride (PtF₆) was a powerful enough oxidizing agent to react with molecular oxygen. He astutely noted that the first ionization potential of xenon was very close to that of oxygen, leading him to hypothesize that PtF₆ could also oxidize xenon.[6] His successful experiment, where the mixing of xenon gas and PtF₆ vapor produced a stable yellow solid, dramatically overturned the concept of inertness and spurred a flurry of research into noble gas chemistry.[6][7][8]
Following Bartlett's pioneering work with xenon, the scientific community turned its attention to other noble gases. Although xenon compounds were the first to be discovered, the synthesis of a krypton compound presented an even greater challenge due to krypton's higher ionization energy. The successful preparation of this compound (KrF₂) in 1963 provided definitive proof that xenon was not an anomaly and that the chemical inertness of the noble gases was not absolute.[9][10]
The Discovery and Synthesis of this compound (KrF₂)
The first synthesis of a krypton compound, this compound (KrF₂), was a significant milestone. It demonstrated that even krypton, with its tightly held electrons, could be coaxed into forming chemical bonds. Several methods have been developed for the synthesis of KrF₂, each with its own set of advantages and challenges.
Experimental Protocols
Detailed methodologies for the synthesis of KrF₂ are crucial for researchers looking to work with this highly reactive compound. Below are outlines of the three primary methods.
2.1.1. Electrical Discharge Method
This was one of the earliest methods used to produce KrF₂. It involves passing a high-energy electrical discharge through a mixture of krypton and fluorine gases at low pressure and temperature.
-
Apparatus: A typical setup consists of a glass or quartz reaction vessel with two electrodes. The vessel is connected to a vacuum line, a gas handling system for introducing krypton and fluorine, and a cold trap (e.g., a liquid nitrogen dewar) to condense the product.
-
Procedure:
-
Evacuate the reaction vessel to a high vacuum.
-
Cool the vessel to a low temperature, typically -183°C to -196°C, using a liquid nitrogen or liquid oxygen bath.[11]
-
Introduce a mixture of krypton and fluorine gas in a ratio of approximately 1:1 to 1:2.[9] The total pressure is maintained at a low level, around 20-40 torr.
-
Apply a high-voltage electrical discharge between the electrodes. The exact voltage and current can vary, but are typically in the kilovolt and milliampere range, respectively.
-
The KrF₂ product, a white crystalline solid, condenses on the cold walls of the reaction vessel.[11]
-
After the reaction is complete, any unreacted gases are pumped away, and the KrF₂ is isolated in the cold trap.
-
-
Yield: This method can produce KrF₂ at a rate of up to 0.25 g/h, but the yield can be unreliable.[9]
2.1.2. Photochemical Method
This method utilizes ultraviolet (UV) light to initiate the reaction between krypton and fluorine.
-
Apparatus: A UV-transparent reaction vessel (e.g., made of quartz or sapphire) is required. The vessel is placed in a cooling system and irradiated with a UV lamp. A gas handling system and cold trap are also necessary.
-
Procedure:
-
The reaction vessel is cooled to a very low temperature, often -196°C (liquid nitrogen temperature).[11]
-
A mixture of krypton and fluorine gas is introduced into the vessel. In some variations, liquid fluorine is used with solid krypton.
-
The mixture is irradiated with UV light, typically from a mercury arc lamp. The optimal wavelength is in the range of 303-313 nm.
-
The UV photons dissociate fluorine molecules into highly reactive fluorine atoms, which then react with krypton to form KrF₂.
-
The solid KrF₂ product is collected on the cold surfaces of the reactor.
-
-
Yield: This method can provide a more controlled synthesis than the electrical discharge method.
2.1.3. Hot Wire Method
In this technique, a heated wire is used to generate fluorine atoms, which then react with solid krypton.
-
Apparatus: A reaction chamber containing a resistive wire (e.g., tungsten or nickel-chromium) is used. The chamber is designed to hold solid krypton at a low temperature while the wire is heated to a high temperature.
-
Procedure:
-
The reaction chamber is cooled to a temperature where krypton exists as a solid.
-
Fluorine gas is introduced into the chamber.
-
A high electrical current is passed through the wire, heating it to a temperature of around 680°C.[9]
-
The hot wire causes the dissociation of fluorine molecules into atoms.
-
The fluorine atoms diffuse to the cold surface where they react with the solid krypton to form KrF₂.
-
-
Yield: This method can achieve a maximum yield of up to 6 g/h under optimal conditions.[9]
Quantitative Data and Characterization
The isolation and characterization of KrF₂ provided concrete evidence of krypton's ability to form stable chemical compounds. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | KrF₂ | [9] |
| Molar Mass | 121.795 g/mol | [9] |
| Appearance | Colorless, volatile solid | [9][10] |
| Density | 3.24 g/cm³ (solid) | [9][11] |
| Melting Point | Decomposes at room temperature | [11] |
| Sublimation Point | Sublimes at 0°C under vacuum | [11] |
| Crystal Structure | Body-centered tetragonal (α-phase) | [9] |
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Kr-F Bond Length | 188.9 pm | [9] |
| Molecular Geometry | Linear | [9][10] |
| Kr-F Bond Energy | ~11 kcal/mol (average) | [9] |
| Heat of Formation (gas) | 14.4 ± 0.8 kcal/mol | [9] |
| Atomization Energy | 21.9 kcal/mol | [9] |
Table 2: Structural and Thermochemical Properties of this compound
Visualizing the Paradigm Shift and Experimental Workflow
The discovery of krypton compounds fundamentally altered the understanding of chemical bonding and inertness. The following diagrams illustrate the challenge to the established octet rule and a generalized workflow for the synthesis of KrF₂.
Caption: A diagram illustrating the shift from the belief in noble gas inertness based on the octet rule to the new understanding of their reactivity following the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound (KrF₂).
Conclusion
The discovery and synthesis of this compound marked a profound turning point in the history of chemistry. It irrefutably demonstrated that the term "inert gas" was a misnomer and that even elements with a complete valence electron shell could participate in chemical bonding. This breakthrough not only necessitated the revision of chemistry textbooks but also opened up a new and exciting field of noble gas chemistry. The study of krypton compounds and other noble gas derivatives continues to provide valuable insights into the nature of the chemical bond and the limits of chemical reactivity. For researchers in materials science and drug development, the powerful oxidizing and fluorinating properties of compounds like KrF₂ offer unique opportunities for the synthesis of novel molecules and materials. The legacy of this discovery is a testament to the importance of questioning established dogma and the continuous evolution of scientific understanding.
References
- 1. Noble gas - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Octet rule - Wikipedia [en.wikipedia.org]
- 4. ck12.org [ck12.org]
- 5. collins.co.uk [collins.co.uk]
- 6. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]
- 7. acs.org [acs.org]
- 8. www2.lbl.gov [www2.lbl.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Krypton(II) difluoride CAS#: 13773-81-4 [m.chemicalbook.com]
Krypton Monofluoride Radical (KrF•): A Comprehensive Technical Guide on its Formation and Electron Spin Resonance Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
The krypton monofluoride radical (KrF•) is a highly reactive, paramagnetic species that has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the formation of KrF• and a detailed analysis of its Electron Spin Resonance (ESR) spectrum. The primary method for generating this radical, the gamma irradiation of solid krypton difluoride (KrF₂), is discussed in detail, alongside the experimental protocols for its characterization using low-temperature matrix isolation ESR spectroscopy. Quantitative ESR parameters, including g-tensor values and hyperfine coupling constants for both ¹⁹F and ⁸³Kr isotopes, are systematically presented. This document serves as a comprehensive resource, offering detailed methodologies and data to facilitate further research and application of this intriguing radical species.
Formation of the Krypton Monofluoride Radical (KrF•)
The krypton monofluoride radical is a diatomic radical that is isoelectronic with the bromine atom. A stable formation of KrF• for spectroscopic analysis is achieved through the exposure of solid this compound (KrF₂) to gamma radiation at cryogenic temperatures.[1]
Precursor Synthesis: this compound (KrF₂)
The generation of the KrF• radical begins with the synthesis of its precursor, this compound. KrF₂ can be synthesized through several methods, including electrical discharge, photoionization, and the hot wire method.[1] For the purpose of generating KrF•, single crystals of KrF₂ are typically grown.
Radical Formation via Gamma Irradiation
The established method for producing the KrF• radical involves the γ-irradiation of single crystals of KrF₂ at 77 K.[1] The high-energy gamma rays cause the homolytic cleavage of a krypton-fluorine bond within the KrF₂ lattice, resulting in the formation of a trapped KrF• radical and a fluorine atom (F•). The radical is stable indefinitely at this temperature but will decompose at temperatures around 120 K.[1]
The formation can be represented by the following reaction:
KrF₂ (solid) + γ → KrF• (trapped) + F• (trapped)
Electron Spin Resonance (ESR) Spectroscopy of KrF•
ESR spectroscopy is the primary technique for the characterization of the KrF• radical, providing detailed information about its electronic structure and the distribution of the unpaired electron. The analysis is typically performed on the γ-irradiated KrF₂ crystals maintained at cryogenic temperatures.
Principles of the ESR Spectrum of KrF•
The ESR spectrum of the KrF• radical is characterized by its g-tensor and hyperfine interactions with the magnetic nuclei of krypton and fluorine. Due to the radical being trapped in a solid matrix, the spectrum is anisotropic, meaning the spectral parameters are dependent on the orientation of the radical with respect to the external magnetic field. This anisotropy gives rise to different spectral features for the parallel and perpendicular orientations of the radical.
The unpaired electron in KrF• interacts with the nuclear spins of ¹⁹F (I = 1/2, 100% natural abundance) and, to a lesser extent, with ⁸³Kr (I = 9/2, 11.5% natural abundance). This interaction, known as hyperfine coupling, leads to the splitting of the ESR signal into multiple lines, providing a unique fingerprint for the radical.
Quantitative ESR Data
The following table summarizes the key quantitative ESR parameters for the KrF• radical, as determined from experimental studies.
| Parameter | Nucleus | Isotropic Value (A_iso) | Anisotropic Tensor Components |
| g-Tensor | - | g_iso = 2.009 | g∥ = 1.999, g⊥ = 2.014 |
| Hyperfine Coupling Constant (MHz) | ¹⁹F | 931 | A∥ = 1558, A⊥ = 618 |
| Hyperfine Coupling Constant (MHz) | ⁸³Kr | 812 | A∥ = 980, A⊥ = 728 |
Note: The g-tensor values are dimensionless. Hyperfine coupling constants are given in Megahertz (MHz).
Experimental Protocols
Formation of KrF• Radical
Objective: To generate the KrF• radical by γ-irradiation of a KrF₂ single crystal.
Materials:
-
Single crystal of this compound (KrF₂)
-
Liquid nitrogen (77 K)
-
Dewar flask
-
⁶⁰Co gamma-ray source (or equivalent)
Procedure:
-
A single crystal of KrF₂ is carefully placed in a suitable sample holder.
-
The sample holder is submerged in liquid nitrogen within a Dewar flask to maintain a constant temperature of 77 K.
-
The Dewar containing the sample is then placed in the irradiation chamber of a ⁶⁰Co gamma-ray source.
-
The crystal is irradiated with a dose sufficient to generate a detectable concentration of KrF• radicals. A typical dose would be in the range of 1-10 kGy.
-
After irradiation, the sample is kept at 77 K to prevent the decay of the KrF• radicals.
ESR Spectrum Acquisition
Objective: To acquire the anisotropic ESR spectrum of the matrix-isolated KrF• radical.
Apparatus:
-
X-band ESR spectrometer
-
Cryostat capable of maintaining temperatures at or below 77 K
-
Goniometer for precise orientation of the crystal
Procedure:
-
The irradiated KrF₂ crystal, maintained at 77 K, is transferred to the ESR spectrometer's cryostat.
-
The cryostat is placed within the ESR spectrometer's resonant cavity.
-
The temperature is stabilized at 77 K.
-
The ESR spectrum is recorded by sweeping the magnetic field while irradiating the sample with microwaves (typically around 9.5 GHz for X-band).
-
To study the anisotropy of the spectrum, the crystal is rotated using a goniometer, and spectra are recorded at various orientations of the crystal with respect to the external magnetic field.
-
The principal values of the g-tensor and the hyperfine coupling tensors are then extracted from the analysis of the orientation-dependent spectra.
Visualizations
Logical Workflow for KrF• Formation
Caption: Logical workflow for the formation of the KrF• radical.
Experimental Workflow for ESR Analysis
Caption: Experimental workflow for the ESR analysis of KrF•.
References
An In-depth Technical Guide to the Lewis Structure Determination of Krypton Difluoride (KrF₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-focused protocol for determining the Lewis structure of Krypton Difluoride (KrF₂), a hypervalent molecule. The methodology presented herein is fundamental for understanding the molecule's bonding, geometry, and reactivity, which are critical parameters in advanced chemical research and development.
Core Principles: Valence Electrons and the Octet Rule
The determination of a Lewis structure is predicated on the arrangement of valence electrons to satisfy the octet rule, which states that atoms tend to bond in such a way that they each have eight electrons in their valence shell. However, KrF₂ is a notable exception involving an expanded octet for the central atom.
Experimental Protocol: Systematic Determination of the KrF₂ Lewis Structure
The following protocol outlines a systematic approach to constructing the Lewis structure for this compound.
Step 1: Calculation of Total Valence Electrons
The initial step is to sum the valence electrons of all constituent atoms. Krypton (Kr), a noble gas in Group 18, possesses 8 valence electrons. Fluorine (F), a halogen in Group 17, has 7 valence electrons.[1][2]
-
Valence electrons from Krypton (Kr): 1 x 8 = 8
-
Valence electrons from Fluorine (F): 2 x 7 = 14
Step 2: Identification of the Central Atom
The central atom is typically the least electronegative element. In KrF₂, Krypton is less electronegative than Fluorine and is therefore designated as the central atom.[1]
Step 3: Formation of Single Covalent Bonds
A skeletal structure is created by forming single covalent bonds between the central Krypton atom and each of the two Fluorine atoms. Each bond utilizes two valence electrons.
-
Electrons used in 2 Kr-F bonds: 2 x 2 = 4
-
Remaining valence electrons: 22 - 4 = 18
Step 4: Distribution of Remaining Valence Electrons
The remaining 18 electrons are distributed as lone pairs, starting with the terminal atoms (Fluorine) to satisfy their octets. Each Fluorine atom requires 6 additional electrons (3 lone pairs) to complete its octet.
-
Electrons distributed to two F atoms: 2 x 6 = 12
-
Remaining valence electrons: 18 - 12 = 6
The final 6 electrons are placed on the central Krypton atom as lone pairs.[1][2] This results in the Krypton atom having an expanded octet, with 10 electrons in its valence shell (2 bonding pairs and 3 lone pairs).[5][6]
Step 5: Formal Charge Calculation
To verify the plausibility of the Lewis structure, the formal charge on each atom is calculated using the following formula:
Formal Charge = (Valence Electrons) – (Non-bonding Electrons) – (Bonding Electrons / 2)[2]
-
For Krypton (Kr): Formal Charge = 8 - 6 - (4 / 2) = 0[1]
-
For each Fluorine (F): Formal Charge = 7 - 6 - (2 / 2) = 0[1]
A formal charge of zero for all atoms indicates a highly stable and favorable Lewis structure.[1][2]
Data Presentation: Summary of Electron Distribution
The quantitative data derived from the Lewis structure determination is summarized in the tables below for clarity and comparative analysis.
Table 1: Valence Electron Calculation
| Atom | Number of Atoms | Valence Electrons per Atom | Total Valence Electrons |
| Krypton (Kr) | 1 | 8 | 8 |
| Fluorine (F) | 2 | 7 | 14 |
| Total | 22 |
Table 2: Electron Pair Distribution in KrF₂
| Parameter | Quantity |
| Total Valence Electrons | 22 |
| Total Electron Pairs | 11 |
| Bonding Pairs (Kr-F) | 2 |
| Lone Pairs on Kr | 3 |
| Lone Pairs on each F | 3 |
Table 3: Formal Charge Analysis
| Atom | Valence Electrons | Non-bonding Electrons | Bonding Electrons | Formal Charge |
| Krypton (Kr) | 8 | 6 | 4 | 0 |
| Fluorine (F) | 7 | 6 | 2 | 0 |
Mandatory Visualization: Logical Workflow for Lewis Structure Determination
The logical flow for determining the Lewis structure of KrF₂ is depicted in the following diagram, generated using the DOT language.
Caption: Workflow for KrF₂ Lewis Structure Determination.
VSEPR Theory and Molecular Geometry
Based on the derived Lewis structure, the Valence Shell Electron Pair Repulsion (VSEPR) theory can be applied to predict the molecular geometry. The central Krypton atom has 5 electron domains (2 bonding pairs and 3 lone pairs), leading to a trigonal bipyramidal electron geometry.[6][7] To minimize repulsion, the 3 lone pairs occupy the equatorial positions, forcing the 2 Fluorine atoms into the axial positions.[7] This arrangement results in a linear molecular geometry with an F-Kr-F bond angle of 180°.[8][9] Despite the polarity of the individual Kr-F bonds, the symmetrical linear shape causes the dipole moments to cancel out, rendering the KrF₂ molecule nonpolar.[6][8]
References
- 1. knordslearning.com [knordslearning.com]
- 2. pediabay.com [pediabay.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. mongenes.org.uk [mongenes.org.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Is KrF2 Polar or Nonpolar? [sciencecoverage.com]
- 9. brainly.com [brainly.com]
Theoretical Scrutiny of Krypton's Higher Fluorides: A Guide to the Predicted Stability of KrF₄ and KrF₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical predictions concerning the stability of the higher krypton fluorides, KrF₄ and KrF₆. While krypton difluoride (KrF₂) is a known compound, the existence and stability of its tetrafluoride and hexafluoride counterparts have been a subject of rigorous computational investigation. This document summarizes the key findings from high-level electronic structure calculations, providing insights into their thermodynamic and kinetic stabilities, potential for synthesis, and the computational methodologies employed in these predictions.
Core Findings: A Landscape of Instability
High-level electronic structure calculations, particularly coupled-cluster theory (CCSD(T)), have been instrumental in predicting the properties of these elusive molecules.[1][2][3][4][5] The consensus from these theoretical studies is that both KrF₄ and KrF₆ are thermodynamically unstable with respect to the loss of molecular fluorine (F₂), a stark contrast to their more stable xenon analogues.[1][2][3][4][5][6]
The primary factor governing the potential existence of these molecules is their kinetic stability, which is limited by the loss of a fluorine atom.[1][2][3][4][6]
-
Krypton Tetrafluoride (KrF₄): Theoretical predictions suggest that KrF₄ possesses a marginal energy barrier of 10 kcal/mol towards the loss of a fluorine atom.[1][2][3][4][6] This indicates that KrF₄ might be stable enough to exist at moderately low temperatures.[1][2][3][4][6]
-
Krypton Hexafluoride (KrF₆): The prospects for KrF₆ are even more challenging. Calculations predict a very small energy barrier of only 0.9 kcal/mol for fluorine atom loss.[1][2][3][4][6] This low barrier suggests that KrF₆ could only exist, if at all, at extremely low temperatures.[1][2][3][4][6]
The synthesis of these compounds is also predicted to be exceptionally challenging.[1][2][3][4][6] While the reactions of fluorine atoms with KrF₂ to form KrF₄ or KrF₆ are exothermic, they are not considered feasible synthetic routes.[1][2][3][4][5][6] This is because the abstraction of F₂ from the fluorine ligands of KrF₂ by fluorine atoms is a thermodynamically more favorable process than the oxidative fluorination of the central krypton atom.[1][2][3][4][5][6]
Interestingly, theoretical studies investigating the effect of high pressure suggest that KrF₄ could be stabilized at pressures below 50 GPa.[7][8] This opens a potential, albeit technologically demanding, avenue for the synthesis of this hitherto unknown compound.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from theoretical predictions on the stability of KrF₄ and KrF₆.
Table 1: Predicted Thermochemical Properties of Krypton Fluorides
| Molecule | Heat of Formation (ΔHf° at 298 K, kcal/mol) | Atomization Energy (ΣD₀ at 0 K, kcal/mol) |
| KrF₂ | 14.4 ± 0.8 (Experimental) | 21.9 (Experimental) |
| KrF₄ | 27.5 (Predicted) | 43.8 (Predicted) |
| KrF₆ | 30.2 (Predicted) | 59.8 (Predicted) |
Source: Dixon, D. A., et al. (2007). Inorganic Chemistry, 46(23), 10016-10021.
Table 2: Predicted Kinetic Stability of Higher Krypton Fluorides
| Molecule | Decomposition Pathway | Energy Barrier (kcal/mol) | Implied Stability |
| KrF₄ | KrF₄ → KrF₃ + F | 10 | Potentially stable at moderately low temperatures |
| KrF₆ | KrF₆ → KrF₅ + F | 0.9 | Likely only exists at very low temperatures |
Source: Dixon, D. A., et al. (2007). Inorganic Chemistry, 46(23), 10016-10021.
Experimental and Computational Protocols
The theoretical predictions presented here are primarily based on high-level ab initio electronic structure calculations. The following outlines the key aspects of the computational methodology employed in the foundational studies.
Computational Method:
The primary computational method used is Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) .[1][2][3][4][5] This method is known for its high accuracy in predicting the energies and structures of molecules.
Basis Sets:
Effective core potential correlation-consistent basis sets were used for the krypton atom, while standard correlation-consistent basis sets were used for the fluorine atoms.[1][2][3][4][5]
Corrections:
To achieve near chemical accuracy (±1 kcal/mol), several corrections were added to the binding energies calculated from the frozen-core coupled-cluster theory:[1][2][3][4][5]
-
Core-Valence Correlation Correction: Accounts for the correlation between the core and valence electrons.
-
Scalar Relativistic Effects Correction: Incorporates the relativistic effects on the electrons, which are significant for heavy atoms like krypton.
-
First-Order Atomic Spin-Orbit Effects Correction: Accounts for the interaction between the spin and orbital angular momentum of the electrons.
Vibrational Frequencies:
Vibrational zero-point energies were computed at the coupled-cluster level of theory to be included in the calculation of thermochemical properties.[1][2][3][4][5][6]
High-Pressure Studies:
The investigations into the high-pressure stabilization of KrF₄ employed Density Functional Theory (DFT) .[7]
Visualizing Stability and Decomposition Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the stability of KrF₄ and KrF₆.
Caption: High-level computational workflow for predicting stability.
References
- 1. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Heats of Formation of Krypton Fluorides and Stability Predictions for KrF4 and KrF6 from High Level Electronic Structure Calculations - Inorganic Chemistry - Figshare [acs.figshare.com]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Krypton Difluoride as a Premier Fluorinating Agent for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Krypton difluoride (KrF₂) stands as one of the most powerful oxidizing and fluorinating agents known, capable of achieving oxidation states and molecular structures that are inaccessible with conventional reagents.[1] This document provides detailed application notes, experimental protocols, and safety procedures for the laboratory use of KrF₂. Applications are focused on the synthesis of high-valent inorganic compounds. A critical discussion on its limited applicability in organic and medicinal chemistry is also presented to guide researchers in selecting appropriate fluorination strategies.
Introduction to this compound (KrF₂)
This compound is a colorless, volatile crystalline solid and was the first discovered compound of krypton.[1][2] Its significance in chemistry stems from its extreme reactivity, which surpasses even that of elemental fluorine. This is due to the weak Kr-F bond (average bond energy of only 11 kcal/mol), which makes KrF₂ an excellent source of highly reactive atomic fluorine.[1]
However, this reactivity is paired with thermal instability. KrF₂ is endothermic, with a positive heat of formation, and decomposes at room temperature, necessitating storage at or below -78 °C.[1] This unique combination of properties makes it a highly specialized tool for chemists, primarily in the field of inorganic synthesis to access the highest known oxidation states of other elements.[1]
| Property | Value |
| Molar Mass | 121.795 g·mol⁻¹ |
| Appearance | Colorless, volatile solid[1][2] |
| Kr-F Bond Energy | ~11 kcal/mol[1] |
| Redox Potential | +3.5 V (for KrF₂/Kr couple)[1] |
| Stability | Decomposes at room temperature; stable indefinitely at -78 °C[1] |
Critical Safety and Handling Protocols
The extreme reactivity of KrF₂ demands rigorous adherence to safety protocols. It can react violently with water, organic compounds, and reducing agents.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection : Safety glasses with side-shields conforming to EN166 standards are mandatory. A face shield should be used when handling larger quantities or during reactions.[3]
-
Skin Protection : Wear impervious clothing and handle with appropriate gloves (e.g., neoprene or butyl rubber) inspected prior to use.[3] A lab coat must be worn.
-
Respiratory Protection : All manipulations must be conducted in a certified, high-performance fume hood or a glove box with an inert atmosphere.[3][4]
2.2 Storage and Handling
-
Storage : KrF₂ must be stored in a cool, dry, well-ventilated place, in a tightly closed and properly labeled container, at temperatures of -78 °C or lower.[1][3]
-
Incompatible Materials : Avoid contact with moisture, organic materials, acids, and reducing agents.
-
Dispensing : Use equipment and reaction vessels made of compatible materials (e.g., passivated nickel, Monel, or polychlorotrifluoroethylene). Standard glassware (Pyrex) may be used for some applications if scrupulously dried.[3]
-
Ventilation : Work must be performed in a laboratory with a proper ventilation system, such as a fume hood.[3][4]
2.3 Emergency Procedures
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician immediately.[3]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Spills : Evacuate personnel to a safe area.[3] Use personal protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]
Synthesis of this compound
For laboratories requiring KrF₂ for specific applications, several synthesis methods are available. The choice depends on the desired yield and available equipment.
| Synthesis Method | Precursors | Conditions | Max. Yield | Key Considerations |
| Hot Wire | Solid Kr, F₂ gas | Hot wire at ~680 °C, 1 cm from solid Kr | 6 g/h[1] | High yield but requires careful setup to manage high temperatures and electricity.[1] |
| Photochemical | Solid Kr, Liquid F₂ | UV light (303–313 nm) at 77 K | 1.22 g/h[2] | Requires handling of liquid fluorine and protection from hard UV, which reduces yield.[1][2] |
| Electrical Discharge | Kr/F₂ gas mixture (1:1 to 2:1) | 40-60 torr pressure, high energy arc | ~0.25 g/h[1] | The first method developed; yields can be unreliable.[1] |
| Proton Bombardment | Kr/F₂ mixture | 10 MeV proton beam at ~133 K | ~1 g/h[1] | Fast method but requires access to a cyclotron or similar proton source.[1] |
Application in High-Valent Inorganic Synthesis
KrF₂'s primary and most valuable application is as an oxidative fluorinator for preparing inorganic compounds where the central atom is in an unusually high oxidation state.
Protocol 1: Synthesis of Gold(V) Fluoride (B91410) (AuF₅)
This protocol describes the oxidation of gold metal to its highest known oxidation state, +5.[1]
Materials:
-
Gold powder (Au)
-
This compound (KrF₂)
-
Anhydrous hydrogen fluoride (aHF) - as solvent (optional, reaction can be done neat)
-
Passivated reaction vessel (e.g., Monel or Teflon-FEP)
Methodology:
-
Place gold powder into the pre-passivated and scrupulously dried reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon).
-
Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Carefully add a stoichiometric excess of KrF₂ (molar ratio of at least 7:2 KrF₂:Au) to the vessel. The reaction is: 7 KrF₂ + 2 Au → 2 [KrF]⁺[AuF₆]⁻ + 5 Kr.[1]
-
Allow the reaction mixture to slowly warm to room temperature while monitoring for gas evolution (krypton). The reaction proceeds to form the intermediate salt, [KrF]⁺[AuF₆]⁻.
-
Once the initial reaction subsides, gently heat the vessel to 60 °C. The intermediate salt will decompose to yield gold(V) fluoride. The decomposition reaction is: [KrF]⁺[AuF₆]⁻ → AuF₅ + Kr + F₂.[1]
-
The volatile byproducts (Kr, F₂) can be removed under vacuum, leaving the red, solid Au₂F₁₀ (the dimeric form of AuF₅).[5]
-
Handle the final product with the same extreme care as KrF₂, as it is also a powerful oxidizer and moisture-sensitive.[5]
Protocol 2: Synthesis of Xenon Hexafluoride (XeF₆)
This protocol details the direct oxidation of xenon gas to xenon hexafluoride, a powerful fluorinating agent in its own right.[1][6]
Materials:
-
Xenon gas (Xe)
-
This compound (KrF₂)
-
Passivated reaction vessel with a gas inlet.
Methodology:
-
Introduce a known quantity of solid KrF₂ into a passivated and evacuated reaction vessel at low temperature (-78 °C).
-
Slowly admit xenon gas into the vessel. A molar ratio of at least 3:1 KrF₂:Xe should be used to ensure complete conversion. The reaction is: 3 KrF₂ + Xe → XeF₆ + 3 Kr.[1][7]
-
Allow the vessel to warm slowly to room temperature. The reaction will proceed as the KrF₂ sublimes.
-
The reaction is typically complete within a few hours at room temperature.
-
Separate the product (XeF₆) from the byproduct (Kr gas) by fractional condensation. Cool a section of the vacuum line to 0 °C to condense XeF₆ (a colorless solid) while the non-condensable Kr gas is pumped away.[6]
-
The resulting XeF₆ should be stored in a passivated container and handled with care due to its reactivity and moisture sensitivity.[6]
Summary of Inorganic Fluorination Reactions
| Reactant | Product | Key Reaction Conditions | Stoichiometry (KrF₂:Reactant) |
| Gold (Au) | Gold(V) Fluoride (AuF₅) | Two-step: formation of [KrF]⁺[AuF₆]⁻ followed by thermal decomposition at 60 °C.[1] | ≥ 3.5 : 1 |
| Xenon (Xe) | Xenon Hexafluoride (XeF₆) | Slow warming from -78 °C to room temperature. | ≥ 3 : 1 |
Application in Organic Synthesis: A Note on Feasibility
While KrF₂ is an exceptionally powerful fluorinating agent, its application in organic synthesis, particularly for drug development, is virtually nonexistent. Researchers and professionals in this field should be aware of the following limitations:
-
Extreme Reactivity and Lack of Selectivity : The high reactivity that makes KrF₂ useful in inorganic chemistry is a significant drawback for organic molecules. It does not differentiate between various C-H bonds or functional groups, often leading to complex product mixtures, charring, or complete decomposition of the starting material.
-
Harsh Reaction Conditions : The conditions required to handle KrF₂ are often incompatible with sensitive organic functional groups.
-
Availability of Superior Reagents : The field of medicinal chemistry has seen the development of a vast array of selective fluorinating agents (e.g., DAST, Deoxo-Fluor®, Selectfluor®) that allow for precise and predictable introduction of fluorine atoms into complex organic scaffolds. These reagents offer high functional group tolerance, which is critical for late-stage fluorination in drug discovery.[8][9]
Therefore, for applications in organic and drug development, KrF₂ is not a recommended reagent. Its utility remains firmly in the domain of creating highly oxidized inorganic species.
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
Caption: A step-by-step workflow for the safe handling and use of KrF₂.
Caption: The two-step reaction pathway for the synthesis of AuF₅ using KrF₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Krypton_difluoride [chemeurope.com]
- 3. Krypton(II) difluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. media.clemson.edu [media.clemson.edu]
- 5. Gold(V) fluoride - Wikipedia [en.wikipedia.org]
- 6. Xenon hexafluoride - Wikipedia [en.wikipedia.org]
- 7. Solved this compound can be used to oxidize xenon to | Chegg.com [chegg.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
Application Notes: Krypton Difluoride (KrF₂) in High Oxidation State Synthesis
Introduction
Krypton Difluoride (KrF₂) is a powerful oxidative fluorinating agent utilized in inorganic chemistry to synthesize compounds where elements are in unusually high oxidation states.[1] As one of the few isolable compounds of krypton, its significance lies in its extreme reactivity and thermodynamic instability, making it a more potent oxidizer than elemental fluorine (F₂).[1] KrF₂ is a colorless, volatile solid that is stable when stored at low temperatures (-78 °C) but decomposes at room temperature.[2] This reactivity is harnessed to prepare novel fluorides and oxide fluorides of main-group elements, transition metals, and actinides, often achieving oxidation states that are difficult or impossible to attain with other reagents.[1]
Core Applications
The primary application of KrF₂ is the oxidation and fluorination of elements to their highest accessible oxidation states. Due to the weak Kr-F bond (average bond energy of only 11 kcal/mol), KrF₂ serves as an excellent source of highly reactive fluorine radicals.[3] This property allows it to overcome the high ionization potentials of many elements.
Key applications include:
-
Synthesis of Noble Metal Fluorides: KrF₂ is renowned for its ability to oxidize gold to its highest known oxidation state, +5.[2][3]
-
Oxidation of other Noble Gases: It can readily oxidize xenon to its highest fluoride (B91410), xenon hexafluoride (XeF₆).[1][2][3]
-
Formation of High-Valent Transition Metal Fluorides: It has been successfully used to synthesize fluorides of transition metals like silver, chromium, and osmium in high oxidation states.[2][4]
-
Actinide and Main-Group Element Chemistry: KrF₂ is also employed in the synthesis of high-valent fluorides of actinides and main-group elements like bromine and chlorine.[1][2]
Quantitative Data Summary
The following table summarizes the key oxidative fluorination reactions performed using KrF₂.
| Target Element | Substrate | Product(s) | Achieved Oxidation State | Solvent/Conditions |
| Gold (Au) | Au powder | [KrF]⁺[AuF₆]⁻ → AuF₅ | Au(+5) | Anhydrous HF, 20 °C, followed by thermal decomposition at 60 °C[3][5] |
| Xenon (Xe) | Xe gas | XeF₆ | Xe(+6) | Room Temperature[1][3] |
| Silver (Ag) | Ag metal | AgF₃ | Ag(+3) | Not specified[2] |
| Bromine (Br) | Br₂ | BrF₅ | Br(+5) | Not specified[2] |
| Chlorine (Cl) | Cl₂ | ClF₅ | Cl(+5) | Not specified[2] |
| Chromium (Cr) | Cr metal | CrF₅ | Cr(+5) | Anhydrous HF, Room Temperature[4] |
| Osmium (Os) | Os metal | OsF₅ | Os(+5) | Anhydrous HF, Room Temperature[4] |
Experimental Protocols
Protocol 1: Synthesis of Gold(V) Fluoride (AuF₅) via [KrF]⁺[AuF₆]⁻
This two-step protocol describes the synthesis of AuF₅, which features gold in its highest confirmed oxidation state (+5).[3][5]
Step 1: Synthesis of [KrF]⁺[AuF₆]⁻
-
Materials and Setup:
-
Gold powder (high purity).
-
This compound (KrF₂).
-
Anhydrous hydrogen fluoride (aHF) as the solvent.
-
A reaction vessel made of a suitable material (e.g., FEP or PFA Teflon) equipped with a low-temperature cooling system.
-
All manipulations must be carried out in a dry, inert atmosphere (e.g., a glovebox or dry-line).
-
-
Procedure:
-
Suspend gold powder in anhydrous HF in the reaction vessel at 20 °C.[5]
-
Slowly add a stoichiometric amount of KrF₂ to the suspension. The reaction is highly exothermic and should be controlled by appropriate cooling.
-
The reaction mixture will change as the gold powder is oxidized to form the [KrF]⁺[AuF₆]⁻ salt.[5]
-
Once the reaction is complete, the solvent (aHF) can be removed by vacuum distillation at low temperature to isolate the solid [KrF]⁺[AuF₆]⁻ salt.
-
Step 2: Thermal Decomposition to Gold(V) Fluoride (AuF₅)
-
Materials and Setup:
-
The previously synthesized [KrF]⁺[AuF₆]⁻ salt.
-
A vacuum-tight apparatus suitable for thermal decomposition and collection of volatile products.
-
-
Procedure:
-
Gently heat the [KrF]⁺[AuF₆]⁻ salt under vacuum to 60 °C.[3]
-
The salt will decompose to yield solid, red Gold(V) fluoride (AuF₅) and gaseous krypton (Kr) and fluorine (F₂).[3]
-
The reaction is: [KrF]⁺[AuF₆]⁻ → AuF₅ + Kr + F₂.[3]
-
The gaseous byproducts should be carefully vented or trapped.
-
The resulting AuF₅ is a red solid and is the strongest known Lewis acid.[6]
-
Protocol 2: Synthesis of Xenon(VI) Fluoride (XeF₆)
This protocol outlines the direct oxidation of xenon gas using KrF₂ to produce xenon hexafluoride.
-
Materials and Setup:
-
Xenon (Xe) gas.
-
This compound (KrF₂).
-
A passivated reaction vessel (e.g., nickel or Monel) capable of handling pressurized, corrosive gases.
-
-
Procedure:
-
Introduce a stoichiometric mixture of xenon gas and this compound into the reaction vessel. The reaction stoichiometry is 3 KrF₂ + Xe → XeF₆ + 3 Kr.[3]
-
The reaction proceeds spontaneously at room temperature.[1]
-
Allow the reaction to proceed to completion. The progress can be monitored by the change in pressure.
-
After the reaction, the products can be separated by fractional condensation. XeF₆ is a colorless solid at room temperature, while krypton remains gaseous.
-
Isolate the crystalline XeF₆ product.
-
Visualizations
Caption: General pathway of KrF₂ as a potent oxidative fluorinator.
Caption: Workflow for the two-step synthesis of Gold(V) Fluoride.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Item - Some preparations and properties of high oxidation state transition-metal fluorides and chalcogenide fluorides. - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Gold(V) fluoride - Wikipedia [en.wikipedia.org]
Application Notes: Photochemical Synthesis of Krypton Difluoride (KrF₂)
Introduction
Krypton difluoride (KrF₂) is a powerful oxidizing and fluorinating agent, notable as the first discovered compound of krypton.[1] Due to its thermodynamic instability, the synthesis and handling of KrF₂ present significant challenges.[2][3] Among the various methods developed for its synthesis—including electrical discharge, proton bombardment, and the hot wire method—photochemical synthesis is a widely reported and effective technique.[4] This method involves the direct reaction of krypton and fluorine under cryogenic conditions, initiated by ultraviolet (UV) radiation. This document provides a detailed protocol for the photochemical synthesis of KrF₂, intended for use by trained researchers in a specialized laboratory setting.
Critical Safety Precautions
Hazard Warning: this compound is a thermally unstable and extremely potent oxidizing and fluorinating agent.[2][4] It can react violently with a wide range of substances. The reactant, fluorine (F₂), is a highly toxic and corrosive gas. This synthesis must be performed in a well-ventilated fume hood or a glovebox designed for handling hazardous materials. A thorough understanding of vacuum line and cryogenic techniques is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, cryogenic gloves, and chemical-resistant clothing.[5][6] A self-contained breathing apparatus (SCBA) may be necessary.[7]
-
Material Handling: Handle liquid fluorine with extreme caution to prevent overpressurization and release.[4] The product, KrF₂, should be stored at or below -78 °C to prevent decomposition.[4]
-
Emergency Procedures: Ensure that emergency procedures are in place for accidental release or exposure. This includes access to emergency showers, eyewash stations, and appropriate first-aid measures.[5][8] In case of inhalation, move the person to fresh air and seek immediate medical attention.[6]
Experimental Protocol: Photochemical Synthesis
This protocol is based on the first successful photochemical synthesis of KrF₂.[4] The ideal conditions involve the reaction of solid krypton with liquid fluorine at 77 K (-196 °C).[4][9]
Materials and Equipment:
-
Reactants: High-purity Krypton (Kr) gas and Fluorine (F₂) gas.
-
Reaction Vessel: A reaction vessel made of Pyrex, Vycor, or quartz is required, as these materials block hard UV radiation which is detrimental to the production of KrF₂.[4]
-
UV Light Source: A UV lamp capable of emitting in the 303–313 nm wavelength range.[4]
-
Cryogenic System: A dewar and liquid nitrogen (LN₂) for maintaining a temperature of 77 K.
-
Vacuum Line: A standard vacuum line for handling and transferring gases.
-
Storage: A cold trap or storage vessel maintained at -78 °C (dry ice/acetone bath).[4]
Procedure:
-
System Preparation: Assemble the reaction vessel on the vacuum line. Ensure all connections are secure and leak-tight. Evacuate the entire system to remove any residual air and moisture.
-
Reactant Introduction:
-
Cool the reaction vessel to 77 K using liquid nitrogen.
-
Introduce a measured amount of krypton gas into the cold reaction vessel, where it will condense as a solid.
-
Carefully condense fluorine gas into the reaction vessel over the solid krypton. The fluorine will be in its liquid state at this temperature.
-
-
Photochemical Reaction:
-
Position the UV lamp to irradiate the contents of the reaction vessel.
-
Begin irradiation with UV light, primarily in the 303–313 nm range.[4] Harder UV wavelengths should be filtered out to prevent the decomposition of the product.[4]
-
The reaction is the direct combination of krypton and fluorine: Kr + F₂ → KrF₂.
-
-
Product Isolation and Purification:
-
After the desired reaction time, stop the UV irradiation.
-
Remove the unreacted fluorine and krypton by vacuum pumping at low temperatures.
-
Slowly warm the reaction vessel to allow the KrF₂ to sublime.
-
Collect the pure KrF₂ product in a cold trap held at -78 °C.
-
-
Storage:
-
The purified solid KrF₂ must be stored at or below -78 °C to prevent decomposition, as it has a decomposition rate of 10% per hour at room temperature.[4]
-
Data Presentation: KrF₂ Synthesis Parameters
The following table summarizes key quantitative data for the photochemical synthesis of KrF₂ and provides a comparison with other synthesis methods.
| Parameter | Photochemical Synthesis | Electrical Discharge | Proton Bombardment | Hot Wire |
| Production Rate | Up to 1.22 g/h | ~0.25 g/h | Up to 1 g/h | Up to 6 g/h |
| Optimal Temperature | 77 K (-196 °C) | N/A | ~133 K (-140 °C) | ~680 °C (wire temp) |
| Optimal Wavelength | 303–313 nm | N/A | N/A | N/A |
| Reactant Phases | Solid Kr, Liquid F₂ | Gaseous Kr & F₂ | Gaseous Kr & F₂ | Solid Kr, Gaseous F₂ |
| Heat of Formation (gas) | 14.4 ± 0.8 kcal/mol | 14.4 ± 0.8 kcal/mol | 14.4 ± 0.8 kcal/mol | 14.4 ± 0.8 kcal/mol |
Data sourced from[4].
Visualizations
Below is a diagram illustrating the experimental workflow for the photochemical synthesis of this compound.
Caption: Workflow for the photochemical synthesis of KrF₂.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Krypton(II) difluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. advancedspecialtygases.com [advancedspecialtygases.com]
- 9. scite.ai [scite.ai]
Application Notes and Protocols for the Synthesis of Krypton Difluoride (KrF₂) via the Hot Wire Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Krypton difluoride (KrF₂) is a powerful and highly reactive fluorinating agent. Its synthesis is a challenging endeavor due to the compound's thermodynamic instability and the hazardous nature of the reactants involved. Among the various methods developed for its synthesis—including electrical discharge, photochemical, and proton bombardment—the hot wire method offers a relatively efficient and continuous production route. This document provides a detailed protocol and application notes for the experimental setup of KrF₂ synthesis using the hot wire technique, based on established parameters.
Principle of the Hot Wire Method
The hot wire method for KrF₂ synthesis relies on the thermal dissociation of fluorine gas (F₂) into highly reactive fluorine radicals (F•) on the surface of a heated filament. These radicals then react with a solid krypton (Kr) target, which is maintained at cryogenic temperatures, to form this compound. The newly formed KrF₂ is volatile and desorbs from the krypton surface, where it can be collected in a cold trap.
Experimental Setup
The experimental apparatus for hot wire KrF₂ synthesis is composed of several key components: a reaction chamber, a hot filament assembly, a cryogenic cooling system for the krypton target, a gas handling system for precursor delivery, and a product collection system.
2.1. Key Components and Materials:
| Component | Material/Specification | Rationale |
| Reaction Chamber | Nickel or Monel | High resistance to fluorine and fluorine radicals. |
| Hot Filament | Tungsten or Nickel-Chromium Alloy | High melting point and resistance to fluorine at elevated temperatures. |
| Krypton Condenser | Copper block with a polished surface | High thermal conductivity for efficient cooling. |
| Cooling System | Liquid Nitrogen Dewar | To maintain the krypton target in a solid state. |
| Gas Lines | Stainless Steel or Nickel | Compatibility with fluorine gas. |
| Valves | Monel or Stainless Steel with F-compatible seals | To safely handle and control the flow of fluorine and krypton. |
| Product Trap | Stainless Steel U-tube | For collection of KrF₂ at cryogenic temperatures. |
2.2. Schematic of the Experimental Setup:
A high-level schematic of the experimental setup is depicted below. This includes the gas inlet for fluorine, the reaction chamber with the hot filament and the solid krypton target, and the outlet leading to the product collection trap.
Caption: Experimental setup for hot wire KrF₂ synthesis.
Experimental Protocol
3.1. Pre-Synthesis Preparation (Passivation):
-
Assemble the reactor and gas handling lines.
-
Thoroughly clean and dry all components.
-
Passivate the entire system by slowly introducing a low concentration of F₂ gas (e.g., 5-10% in N₂) to form a protective metal fluoride (B91410) layer on all internal surfaces. This is crucial for preventing reactions with the reactor walls.
-
Evacuate the system to a high vacuum.
3.2. Synthesis Procedure:
-
Krypton Condensation: Cool the krypton condenser with liquid nitrogen. Slowly introduce krypton gas into the reactor, allowing it to solidify on the cold surface.
-
Initiation of Reaction:
-
Introduce a controlled flow of fluorine gas into the reactor.
-
Gradually increase the current to the filament until it reaches the target temperature of approximately 680 °C.[1] The filament should glow a bright orange-red.
-
-
Reaction Maintenance:
-
Maintain a constant flow of fluorine gas over the hot filament and towards the solid krypton target.
-
The distance between the filament and the solid krypton surface should be maintained at approximately 1 cm to achieve a steep temperature gradient of around 900 °C/cm.[1]
-
Continuously monitor the temperature of the filament and the pressure within the reactor.
-
-
Product Collection:
-
The volatile KrF₂ product will desorb from the krypton surface and flow towards the product collection trap.
-
Immerse the U-tube trap in liquid nitrogen to condense and collect the solid, white KrF₂.
-
-
Shutdown:
-
Stop the flow of fluorine gas.
-
Turn off the power to the filament.
-
Stop the flow of krypton gas.
-
Allow the reactor to return to room temperature under vacuum.
-
The collected KrF₂ can be stored at -78 °C, as it is thermally unstable and decomposes at a rate of 10% per hour at room temperature.
-
3.3. Workflow Diagram:
Caption: Workflow for the hot wire synthesis of KrF₂.
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative parameters for the hot wire synthesis of KrF₂ based on available data.
| Parameter | Value | Notes |
| Filament Temperature | ~680 °C | Sufficient to cause the dissociation of F₂ into F• radicals.[1] |
| Krypton Target State | Solid | Maintained at cryogenic temperatures (e.g., with liquid nitrogen).[1] |
| Filament-to-Target Gap | ~1 cm | Creates a steep temperature gradient of approximately 900 °C/cm.[1] |
| Maximum Reported Yield | 6 g/h | Under ideal conditions.[1] |
| Reactant Ratio | F₂ in excess | To ensure complete reaction with the solid krypton target. |
| Operating Pressure | Sub-atmospheric | To facilitate gas flow and product transport. |
Safety Considerations
-
Fluorine Gas: Fluorine is extremely toxic and corrosive. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield. A fluorine gas detector should be in place.
-
This compound: KrF₂ is a powerful oxidizer and is thermally unstable. It should be handled with care and stored at low temperatures to prevent decomposition.
-
Cryogenics: Liquid nitrogen can cause severe burns. Appropriate cryogenic gloves and eye protection should be worn when handling.
-
High Voltage: The filament power supply operates at high currents. Ensure proper electrical safety procedures are followed.
-
Pressure: The reactor should be designed to handle the operating pressures and be equipped with appropriate pressure relief systems.
Disclaimer: This document is intended for informational purposes for trained researchers. The synthesis of this compound is extremely hazardous and should only be attempted by experienced chemists in a well-equipped laboratory with all necessary safety precautions in place.
References
Application Notes: Krypton Difluoride (KrF₂) Production via Electrical Discharge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton difluoride (KrF₂) is a powerful and highly reactive fluorinating agent.[1][2] First synthesized in 1963, it was one of the first discovered chemical compounds of the noble gas krypton.[2][3] KrF₂ is a volatile, colorless crystalline solid at room temperature.[3][4] Due to its extreme oxidizing capabilities, surpassing even elemental fluorine in some cases, KrF₂ serves as a crucial reagent in specialized chemical synthesis, including the formation of other noble gas compounds and high-oxidation-state metal fluorides.[2][5] Its utility extends to organic synthesis as a potent fluorinating agent, presenting opportunities for the development of novel fluorinated pharmaceuticals and specialized chemicals.[6][7]
However, the high reactivity and thermal instability of KrF₂ necessitate careful handling and specialized synthesis techniques.[4] It is thermally unstable and decomposes at room temperature, but can be stored indefinitely at -78°C.[2][4] The electrical discharge method is one of the primary techniques for its production.[4][8] This method involves passing a high-energy electrical discharge through a mixture of krypton and fluorine gases at low pressures and cryogenic temperatures.[1][4]
Physicochemical Properties of this compound
The key physical and chemical properties of KrF₂ are summarized in the table below.
| Property | Value |
| Chemical Formula | KrF₂ |
| Molar Mass | 121.795 g/mol [4] |
| Appearance | Colorless crystals (solid)[3][4] |
| Density | 3.24 g/cm³ (solid)[3][4] |
| Molecular Shape | Linear[4] |
| Kr-F Bond Distance | 188.9 pm[3][4] |
| Stability | Decomposes at room temperature; stable at -78°C[2][4] |
| Reactivity | Extremely strong oxidizing and fluorinating agent[2][5] |
| Solubility | Reacts with water[4] |
Applications in Research and Development
This compound's primary application stems from its exceptional reactivity as a source of atomic fluorine.[4]
-
Powerful Fluorinating Agent: KrF₂ is capable of oxidizing other elements to their highest oxidation states. For instance, it can convert gold to gold(V) fluoride (B91410) (AuF₅) and xenon to xenon hexafluoride (XeF₆).[2][5]
-
Organic Synthesis: Its ability to act as a fluorinating agent in organic synthesis allows for the creation of specialized chemicals and pharmaceuticals.[6]
-
Research: It is used in fundamental chemical research to study the properties of noble gas compounds and to explore the limits of chemical bonding and oxidation.[6]
-
Lasers: There are specialized applications for KrF₂ in the production of certain types of lasers.[6]
Experimental Protocol: Synthesis of this compound via Electrical Discharge
This protocol outlines the general procedure for the synthesis of KrF₂ using the electrical discharge method, based on established literature. Extreme caution must be exercised at all stages of this process due to the high reactivity of fluorine and this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, impervious gloves, and protective clothing.[9][10]
-
Ventilation: All work must be conducted in a well-ventilated fume hood.[9]
-
Material Compatibility: Use materials resistant to fluorine and KrF₂, such as Pyrex glass or polychlorotrifluoroethylene (Kel-F).[1]
-
Emergency Procedures: Ensure access to emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher. Familiarize yourself with first-aid measures for chemical exposure.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe in gas or dust.[9]
Experimental Setup
A typical apparatus consists of a closed-loop system including:
-
A Pyrex glass reaction vessel with two copper electrodes.[1]
-
A gas circulation pump.
-
A cold trap for product collection, cooled with a cryogen like liquid nitrogen.
-
Pressure and temperature monitoring equipment.
-
A high-voltage power supply for generating the electrical discharge.
Reagents and Materials
-
Krypton (Kr) gas
-
Fluorine (F₂) gas
-
Liquid Nitrogen (LN₂) or Liquid Oxygen for cooling
Synthesis Procedure
-
System Preparation: Thoroughly clean and dry the entire apparatus to remove any contaminants. Passivate the system by exposing it to a low concentration of fluorine gas to form a protective metal fluoride layer on internal surfaces.
-
Reactant Introduction: Introduce a mixture of krypton and fluorine gas into the reactor. The typical ratio of F₂ to Kr ranges from 1:1 to 2:1.[1][4][8]
-
Setting Operating Conditions:
-
Initiation of Electrical Discharge:
-
Apply a high-voltage electrical discharge between the copper electrodes. This provides the energy required to dissociate fluorine molecules and initiate the reaction with krypton.
-
Continuously circulate the gas mixture through the reactor at a controlled rate (e.g., ~1300 cm³/min).[1]
-
-
Product Collection:
-
Pass the gas mixture through a cold trap maintained at -196°C (liquid nitrogen). KrF₂ will desublimate as a white solid in the trap, while unreacted Kr and F₂ will pass through and be recirculated.
-
-
Termination and Storage:
Summary of Experimental Parameters
The table below summarizes the key experimental parameters for the electrical discharge synthesis of KrF₂.
| Parameter | Value/Range |
| Reactant Ratio (F₂:Kr) | 1:1 to 2:1[1][4][8] |
| Pressure | 40 - 60 torr[4][8] |
| Temperature | -183°C to -187°C (86 K to 90 K)[1][3] |
| Discharge | High-energy electrical arc |
| Product Collection Temp. | -196°C (Liquid Nitrogen) |
| Storage Temperature | ≤ -78°C[2][4] |
| Reported Yield | Up to 0.25 g/h (can be unreliable)[4][8] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the production of this compound using the electrical discharge method.
Caption: Experimental workflow for KrF₂ synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.org [acs.org]
- 3. COMPOUNDS - THE POWER OF KRYPTON [thepowerofkrypton.weebly.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. fiveable.me [fiveable.me]
- 7. The Use of Krypton: Lighting, Windows, & Medical Industry [efcgases.com]
- 8. alchetron.com [alchetron.com]
- 9. lookchem.com [lookchem.com]
- 10. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
Application Notes and Protocols for the Safe Handling and Low-Temperature Storage of Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton difluoride (KrF₂) is a powerful fluorinating and oxidizing agent with significant applications in synthetic chemistry, materials science, and as a component in excimer lasers.[1] Despite its utility, its extreme reactivity, thermal instability, and toxicity necessitate specialized handling and storage procedures to ensure personnel safety and experimental success. These application notes provide detailed protocols for the safe handling and low-temperature storage of KrF₂.
Hazards and Safety Precautions
This compound is a colorless, volatile solid that is highly reactive and thermally unstable at room temperature, decomposing at a rate of 10% per hour.[2] It is a potent oxidizing and fluorinating agent, capable of reacting violently with water, organic compounds, and reducing agents.[1] Skin or eye contact and inhalation can cause severe burns and tissue damage.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly sealed safety goggles are essential to protect against gas and fine particles. A full-face shield provides an additional layer of protection against splashes or unexpected releases. |
| Hand Protection | Cryogenic Gloves and Chemical Resistant Gloves | When handling containers at low temperatures, cryogenic gloves should be worn over a pair of chemical-resistant gloves (e.g., neoprene or butyl rubber). For manipulations at ambient or near-ambient temperatures within a glovebox, chemical-resistant gloves are required. |
| Body Protection | Flame-Resistant Lab Coat and Apron | A flame-resistant lab coat is necessary due to the potential for exothermic reactions. A chemical-resistant apron provides an additional barrier against spills. |
| Respiratory Protection | Supplied-Air Respirator or SCBA | Due to its high toxicity and volatility, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) must be used when there is any potential for exposure outside of a sealed, inert environment. |
Low-Temperature Storage
Proper low-temperature storage is critical to prevent the decomposition of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -78 °C or below | KrF₂ is stable indefinitely at -78 °C (dry ice temperature).[3] Storage in a cryogenic freezer at lower temperatures is also acceptable. |
| Storage Container | Passivated stainless steel or Monel cylinders | These materials are resistant to attack by KrF₂. Passivation creates a protective fluoride (B91410) layer on the metal surface. |
| Storage Location | Ventilated, secure area | Store in a well-ventilated area, away from incompatible materials. The storage unit should be clearly labeled with the identity and hazards of the contents. |
| Incompatible Materials | Water, organic compounds, reducing agents, combustible materials | Store KrF₂ segregated from these materials to prevent accidental violent reactions. |
Material Compatibility
The selection of appropriate materials for reaction vessels, transfer lines, and storage containers is crucial to prevent catastrophic failure.
Metals
| Material | Compatibility | Notes |
| Monel/Nickel Alloys | Excellent | Highly resistant to fluorine and fluoride compounds. |
| Stainless Steel (304, 316) | Good (when passivated) | Passivation is essential to form a protective fluoride layer. |
| Aluminum | Good (when passivated) | Forms a stable fluoride layer. |
| Copper | Fair | Can be used, but is more susceptible to corrosion than the above metals. |
Polymers and Elastomers
| Material | Compatibility | Notes |
| PTFE (Teflon®) | Good to Excellent | Generally resistant, but can be attacked by strong fluorinating agents at elevated temperatures.[2][4][5][6] |
| FEP (Fluorinated Ethylene Propylene) | Good | Similar to PTFE, but with a lower service temperature.[7][8] |
| PFA (Perfluoroalkoxy) | Good | Similar to FEP with a higher service temperature.[9][10][11][12][13] |
| FFKM (e.g., Kalrez®) | Excellent | Offers the highest level of chemical resistance among elastomers.[14][15][16][17][18] |
| FKM (e.g., Viton®) | Fair to Poor | Swelling and degradation can occur, especially with increasing fluorine content in the elastomer.[3][19][20][21][22] Not recommended for direct contact. |
Experimental Protocols
All manipulations of this compound must be performed in a well-maintained inert atmosphere glovebox or a high-integrity vacuum line. The atmosphere in the glovebox should be continuously monitored for oxygen and moisture content, which should be kept below 1 ppm.
Passivation of Stainless Steel Equipment
Before first use, all stainless steel equipment that will come into contact with KrF₂ must be passivated to create a protective fluoride layer.
Objective: To form a stable, unreactive metal fluoride layer on the surface of stainless steel equipment.
Materials:
-
Stainless steel reactor or container
-
Gaseous fluorine (diluted in an inert gas, e.g., 5-10% F₂ in N₂)
-
Inert gas (e.g., nitrogen or argon)
-
Heating mantle or oven
-
Appropriate gas handling manifold and pressure relief system
Procedure:
-
Cleaning: Thoroughly clean the stainless steel vessel with a suitable degreasing solvent, followed by rinsing with deionized water and drying completely in an oven.
-
Assembly and Leak Check: Assemble the system and perform a thorough leak check with an inert gas.
-
Purging: Purge the system with a dry, inert gas for several hours to remove any residual moisture and air.
-
Initial Passivation: Introduce a low concentration of fluorine gas (e.g., 5% in nitrogen) into the vessel at room temperature.
-
Incremental Pressure and Temperature Increase: Gradually increase the fluorine concentration and pressure in stages. For example, for a high-pressure vessel, you might proceed in steps: 50 bar, 100 bar, 150 bar, and finally to the maximum operating pressure.[23]
-
Hold Time: Maintain the final fluorine concentration and pressure for several hours to allow for the formation of a stable passivation layer.
-
Purging: Purge the system thoroughly with a dry, inert gas to remove all traces of fluorine.
Transfer of Solid this compound in a Glovebox
Objective: To safely transfer solid KrF₂ from a storage cylinder to a reaction vessel inside an inert atmosphere glovebox.
Materials:
-
This compound in a passivated storage cylinder
-
Pre-weighed, passivated reaction vessel (e.g., FEP or PFA)
-
Spatula (made of a compatible material like Monel or passivated stainless steel)
-
Cryogenic gloves
-
Low-temperature bath (e.g., Dewar with liquid nitrogen or a cryocooler)
Procedure:
-
Pre-cooling: Cool the reaction vessel and spatula to at least -78 °C inside the glovebox antechamber or a freezer within the glovebox.
-
Transfer to Glovebox: Transfer the pre-cooled items and the KrF₂ storage cylinder into the main chamber of the glovebox.
-
Setup: Place the reaction vessel in a low-temperature bath within the glovebox to maintain its low temperature.
-
Dispensing: Carefully open the KrF₂ cylinder. Using the pre-cooled spatula, quickly and carefully transfer the desired amount of the white, crystalline KrF₂ to the reaction vessel.
-
Minimize Exposure: Keep the storage cylinder and reaction vessel covered as much as possible to minimize sublimation.
-
Sealing: Once the transfer is complete, securely close the storage cylinder and the reaction vessel.
-
Cleanup: Any residual KrF₂ on the spatula or work surface should be carefully scraped into a designated waste container containing a quenching agent (see Protocol 5.4).
Setting up a Low-Temperature Reaction
Objective: To safely conduct a chemical reaction with KrF₂ at low temperatures.
Materials:
-
Reaction vessel containing KrF₂ (from Protocol 5.2)
-
Solvent (pre-dried and deoxygenated)
-
Substrate
-
Low-temperature bath
-
Stirring mechanism (magnetic stir bar or overhead stirrer with a compatible seal)
-
Temperature probe
Procedure:
-
Cooling: Cool the reaction vessel containing KrF₂ to the desired reaction temperature in a low-temperature bath.
-
Solvent Addition: Slowly add the pre-cooled solvent to the reaction vessel.
-
Substrate Addition: Once the KrF₂ is suspended in the solvent, slowly add the substrate, either neat or as a solution in the same pre-cooled solvent.
-
Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., low-temperature NMR, GC-MS of quenched aliquots).
-
Temperature Control: Maintain the desired reaction temperature throughout the experiment.
Quenching of Unreacted this compound
Objective: To safely neutralize any unreacted KrF₂ at the end of a reaction or in case of a spill.
Materials:
-
Quenching agent (e.g., a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol like isopropanol, or a solution of sodium bisulfite)
-
Low-temperature bath
Procedure:
-
Cooling: Ensure the reaction mixture or waste material is at a low temperature (e.g., -78 °C).
-
Slow Addition: Slowly and carefully add the quenching agent to the cold mixture with vigorous stirring. The reaction can be highly exothermic.
-
Maintain Low Temperature: Continue to cool the mixture during the quenching process.
-
Neutralization: Once the reaction is complete (cessation of gas evolution and heat production), the mixture can be slowly warmed to room temperature and neutralized with a base (e.g., sodium bicarbonate solution) before disposal.
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify laboratory personnel and emergency responders.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Neutralize: For small spills in a controlled environment (e.g., inside a fume hood), a trained individual wearing appropriate PPE may cautiously cover the spill with a suitable absorbent material and then slowly add a quenching agent.
First Aid
The following procedures are based on best practices for handling highly corrosive and toxic fluoride compounds. Immediate medical attention is always required.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Move the victim to fresh air immediately.[23] 2. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). 3. Keep the victim warm and at rest. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[23] 2. While flushing, remove all contaminated clothing. 3. After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin. 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[23] 2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, have them rinse their mouth with water.[23] 3. Have the person drink one or two glasses of water or milk. 4. Seek immediate medical attention. |
Quantitative Data
| Property | Value |
| Molar Mass | 121.79 g/mol |
| Appearance | Colorless solid |
| Density | 3.24 g/cm³ (solid) |
| Decomposition at Room Temperature | 10% per hour[2] |
| Heat of Formation (gas, 93 °C) | 14.4 ± 0.8 kcal/mol[2] |
| Kr-F Bond Energy (average) | 11 kcal/mol[2] |
| Vapor Pressure | 10 Torr at -15.5 °C 30 Torr at 0 °C 73 Torr at 15 °C |
Disclaimer: This document provides guidance for the safe handling of this compound. All procedures should be carried out by trained personnel in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) and relevant literature before working with this hazardous material.
References
- 1. This compound: Preparation and Handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 3. Viton / FKM | O-Ring [o-ring.info]
- 4. calpaclab.com [calpaclab.com]
- 5. foxxlifesciences.in [foxxlifesciences.in]
- 6. Chemical Resistance Guide of PTFE, PTFE Products, India [mail.hindustan-nylons.com]
- 7. curbellplastics.com [curbellplastics.com]
- 8. pbyplastics.com [pbyplastics.com]
- 9. teflon.com [teflon.com]
- 10. lorric.com [lorric.com]
- 11. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 12. treborintl.com [treborintl.com]
- 13. agcchem.com [agcchem.com]
- 14. Kalrez® Perfluoroelastomer Rubber FFKM FFPM - Power Rubber [powerrubber.com]
- 15. parrinst.com [parrinst.com]
- 16. FFKM / Kalrez® | M Seals [m-seals.com]
- 17. qnityelectronics.com [qnityelectronics.com]
- 18. dymseal.com [dymseal.com]
- 19. rahco-rubber.com [rahco-rubber.com]
- 20. ibmoore.com [ibmoore.com]
- 21. calpaclab.com [calpaclab.com]
- 22. marcorubber.com [marcorubber.com]
- 23. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
Application Notes and Protocols for the Synthesis of Specialized Chemicals Using Krypton Difluoride (KrF₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Krypton Difluoride (KrF₂) as a powerful fluorinating and oxidizing agent in the synthesis of specialized inorganic chemicals. While the reactivity of KrF₂ suggests potential applications in organic and energetic material synthesis, documented experimental protocols in these areas are scarce in the available literature. Therefore, this document focuses on its well-established role in inorganic synthesis, particularly in the formation of noble gas compounds and high-valent metal fluorides.
Introduction
This compound (KrF₂) is a highly reactive, colorless, and volatile solid at room temperature.[1] It is one of the most powerful oxidizing and fluorinating agents known, with a redox potential of +3.5 V for the KrF₂/Kr couple.[1] Its high reactivity stems from the weak Kr-F bond, making it an excellent source of fluorine radicals.[1] This property allows for the synthesis of compounds that are otherwise difficult or impossible to prepare using less reactive fluorinating agents.
Safety Precautions: KrF₂ is a hazardous material that must be handled with extreme caution in a well-ventilated fume hood.[2] It is thermally unstable and can decompose explosively.[3] All reactions should be carried out in specialized, inert-atmosphere equipment. Personal protective equipment, including safety glasses, a face shield, and appropriate gloves, is mandatory.[2] All personnel must be thoroughly trained in handling reactive and toxic chemicals before working with KrF₂.
Synthesis of KrF₂
Several methods are available for the synthesis of KrF₂, each with its own advantages and disadvantages in terms of yield and experimental setup.
| Synthesis Method | Typical Production Rate | Key Parameters |
| Photochemical | Up to 1.22 g/h[1] | UV irradiation (303-313 nm) of solid Kr and liquid F₂ at 77 K.[1] |
| Hot Wire | Up to 6 g/h[1] | A hot wire (around 680 °C) is used to generate F radicals which react with solid Kr.[1] |
| Electrical Discharge | ~0.25 g/h | An electrical discharge is passed through a mixture of Kr and F₂ gases. |
| Proton Bombardment | Up to 1 g/h[1] | Bombardment of a Kr/F₂ mixture with a 10 MeV proton beam at 133 K.[1] |
Applications in Inorganic Synthesis
Synthesis of High-Valent Metal Fluorides
KrF₂ is capable of oxidizing metals to their highest oxidation states. A notable example is the oxidation of gold to its +5 oxidation state.
Reaction: 7 KrF₂ + 2 Au → 2 [KrF]⁺[AuF₆]⁻ + 5 Kr
The resulting salt, [KrF]⁺[AuF₆]⁻, can be thermally decomposed to yield gold(V) fluoride (B91410) (AuF₅).
Reaction: [KrF]⁺[AuF₆]⁻ → AuF₅ + Kr + F₂
Synthesis of Noble Gas Compounds
KrF₂ is a key reagent in the synthesis of other noble gas compounds, particularly those of xenon. It can directly oxidize xenon to xenon hexafluoride (XeF₆).
Reaction: 3 KrF₂ + Xe → XeF₆ + 3 Kr[4]
Synthesis of Mixed Noble-Gas Compounds
KrF₂ can act as a ligand in coordination complexes with other noble gas cations, leading to the formation of mixed noble-gas compounds. The synthesis of these compounds is typically carried out in anhydrous hydrogen fluoride (aHF) at low temperatures.[3][5]
Example 1: Synthesis of [F₅Xe(FKrF)AsF₆] and [F₅Xe(FKrF)₂AsF₆] [5]
The reaction of [XeF₅]⁺[AsF₆]⁻ with KrF₂ in aHF yields different products depending on the molar ratio of the reactants.
| KrF₂ : [XeF₅]⁺[AsF₆]⁻ Molar Ratio | Product |
| 1.5 : 1 | [F₅Xe(FKrF)AsF₆] |
| 2.1 : 1 to 3.5 : 1 | [F₅Xe(FKrF)₂AsF₆] |
Example 2: Synthesis of [FKrFXeF]⁺[AsF₆]⁻ [3]
The reaction of [XeF]⁺[AsF₆]⁻ with an excess of KrF₂ in aHF at -78 °C yields the first mixed Kr(II)/Xe(II) noble-gas compound.[3]
Experimental Protocols
General Safety and Handling Procedures for KrF₂
-
Handling: All manipulations of KrF₂ must be performed in a dry, inert atmosphere (e.g., a glovebox or a dry-N₂-purged enclosure) and at low temperatures (typically stored at -78 °C).[6]
-
Materials: Use only compatible materials for reaction vessels and handling equipment (e.g., FEP, PFA, or passivated nickel and stainless steel). Glassware is not suitable as it can be etched by HF, a potential decomposition product.
-
Quenching: Excess KrF₂ must be quenched safely. A common method involves reaction with a reducing agent in a controlled manner. For small quantities, slow addition to a stirred, cooled solution of a suitable quenching agent is recommended. Always perform quenching in a fume hood behind a blast shield.
-
Waste Disposal: All waste materials contaminated with KrF₂ must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[2]
Protocol: Synthesis of Mixed Noble-Gas Compounds [F₅Xe(FKrF)ₙAsF₆] (n=1, 2)
Materials:
-
[XeF₅]⁺[AsF₆]⁻
-
This compound (KrF₂)
-
Anhydrous Hydrogen Fluoride (aHF) - EXTREMELY CORROSIVE AND TOXIC
-
FEP reaction vessel
Procedure:
-
In a glovebox, place a known amount of [XeF₅]⁺[AsF₆]⁻ into a pre-passivated FEP reaction vessel.
-
Cool the vessel to -196 °C using liquid nitrogen.
-
Condense a known amount of anhydrous HF into the reaction vessel.
-
Add the desired molar equivalent of KrF₂ to the frozen HF solution.
-
Allow the reaction mixture to warm slowly to the desired reaction temperature (e.g., -60 °C to -78 °C) with gentle agitation to ensure mixing.[3]
-
Maintain the reaction at this temperature for a specified period. The reaction progress can be monitored by low-temperature Raman spectroscopy if available.
-
For product isolation, slowly evaporate the aHF solvent at low temperature.
-
The resulting crystalline product should be handled and stored under an inert atmosphere at low temperatures.
Applications in Organic and Energetic Material Synthesis
Despite its powerful fluorinating capabilities, the use of KrF₂ in the synthesis of specialized organic chemicals, pharmaceuticals, or energetic materials is not well-documented in the reviewed scientific literature. The extreme reactivity and challenging handling requirements of KrF₂ likely limit its application in these fields, where more selective and user-friendly fluorinating agents are preferred. Researchers in these areas typically employ reagents like Selectfluor®, DAST, or Deoxofluor® for targeted fluorination.
Visualizations
Caption: Synthesis pathway for mixed noble-gas compounds.
Caption: General experimental workflow for synthesis using KrF₂.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syntheses and Characterizations of the Mixed Noble-Gas Compounds, [FKrII FXeII F][AsF6 ]⋅0.5 KrII F2 ⋅2 HF, ([KrII 2 F3 ][AsF6 ])2 ⋅XeIV F4 , and XeIV F4 ⋅KrII F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenon hexafluoride - Wikipedia [en.wikipedia.org]
- 5. Mixed Noble‐Gas Compounds of Krypton(II) and Xenon(VI); [F5Xe(FKrF)AsF6] and [F5Xe(FKrF)2AsF6] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.nd.edu [chemistry.nd.edu]
Application Notes and Protocols for KrF₂ Synthesis via Proton Bombardment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proton bombardment technique for the synthesis of Krypton Difluoride (KrF₂), a powerful fluorinating agent. The information is intended for researchers in chemistry and drug development who require a reliable method for producing this highly reactive compound. Included are summaries of the synthesis parameters, a detailed experimental protocol, and potential applications in medicinal chemistry.
Introduction to this compound (KrF₂)
This compound (KrF₂) is a highly reactive and volatile colorless solid.[1] It is a potent oxidizing and fluorinating agent, finding use in the synthesis of novel compounds.[1] Its utility stems from the weak Krypton-Fluorine bond, making it an excellent source of atomic fluorine.[1] However, KrF₂ is thermally unstable, with a significant decomposition rate at room temperature, necessitating storage at low temperatures, typically -78°C, to prevent decomposition.[1]
Proton Bombardment Synthesis of KrF₂
The synthesis of KrF₂ can be achieved through various methods, including electrical discharge, photoionization, and hot wire techniques.[1] However, proton bombardment offers a rapid method for producing relatively large quantities of KrF₂.[1] This technique involves irradiating a mixture of krypton and fluorine gases with a high-energy proton beam.
Summary of Synthesis Parameters
The following table summarizes the key quantitative parameters for the synthesis of KrF₂ using the proton bombardment technique.
| Parameter | Value | Reference |
| Proton Energy | 10 MeV | [1] |
| Target Temperature | ~133 K (-140°C) | [1] |
| Maximum Production Rate | ~1 g/h | [1] |
Experimental Protocol
This protocol outlines the steps for the synthesis of KrF₂ using the proton bombardment method. This procedure requires specialized equipment, including a cyclotron for generating high-energy protons and a cryogenic target system.
Materials and Equipment
-
Cyclotron capable of producing a 10 MeV proton beam
-
Cryogenic target cell with a cooling system to maintain temperatures around 133 K
-
Gas handling system for Krypton (Kr) and Fluorine (F₂)
-
Mixture of Krypton and Fluorine gas
-
Liquid nitrogen or other suitable cryogen
-
Cold trap system for purification
-
Vacuum pump
-
Pressure and temperature sensors
-
Remote handling equipment for safety
Procedure
-
Target Preparation:
-
Thoroughly clean and passivate the cryogenic target cell to remove any contaminants that could react with fluorine or the product.
-
Cool the target cell to approximately 133 K using a suitable cryogenic system.
-
-
Introduction of Reactants:
-
Prepare a mixture of Krypton and Fluorine gas. While the optimal ratio is not widely published, a common starting point for similar gas-phase reactions is a near-equimolar mixture or a slight excess of fluorine.
-
Introduce the Kr/F₂ gas mixture into the cooled target cell. The pressure of the gas mixture should be carefully controlled and monitored.
-
-
Proton Bombardment:
-
Direct the 10 MeV proton beam from the cyclotron onto the cryogenic target containing the Kr/F₂ mixture.
-
Monitor the temperature and pressure within the target cell throughout the irradiation process to ensure they remain within the optimal range.
-
The duration of the bombardment will depend on the desired yield and the specific experimental setup.
-
-
Product Collection and Purification:
-
After the bombardment is complete, stop the proton beam and isolate the target cell.
-
The synthesized KrF₂ will be present as a solid within the cryogenic cell.
-
To purify the KrF₂, the volatile byproducts and unreacted gases need to be removed. This is typically achieved by vacuum sublimation.
-
Connect the target cell to a series of cold traps. A common purification setup involves a trap cooled to -78°C (dry ice/acetone bath) to collect the KrF₂ while more volatile impurities are pumped away.
-
Carefully warm the target cell to allow the KrF₂ to sublime and collect in the cold trap.
-
Once the sublimation is complete, the purified solid KrF₂ can be collected from the trap.
-
-
Storage:
-
Store the purified KrF₂ at or below -78°C in a sealed, passivated container to prevent decomposition.[1]
-
Visualization of the Experimental Workflow
Caption: Workflow for KrF₂ synthesis by proton bombardment.
Applications in Drug Development
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. KrF₂ serves as a powerful fluorinating agent, capable of introducing fluorine atoms into organic molecules under specific conditions.
While direct applications of KrF₂ in the synthesis of marketed drugs are not extensively documented in readily available literature, its high reactivity makes it a valuable tool for research and development in the following areas:
-
Late-Stage Fluorination: The ability to introduce fluorine atoms into complex molecules at a late stage of a synthetic route is highly desirable in drug discovery. The reactivity of KrF₂ could potentially be harnessed for this purpose, allowing for the rapid generation of fluorinated analogues of lead compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Novel Fluorinated Building Blocks: KrF₂ can be used to synthesize novel fluorinated synthons, which can then be incorporated into larger drug candidates. Its strong oxidizing power allows for the fluorination of a wide range of substrates.
-
Electrophilic Fluorination: KrF₂ can act as a source of electrophilic fluorine, which is a key reagent in many fluorination reactions of interest to pharmaceutical chemists.
It is important to note that the extreme reactivity and challenging handling requirements of KrF₂ mean that its use is likely to be confined to specialized laboratory settings with appropriate safety infrastructure.
Safety Considerations
-
This compound (KrF₂): is a powerful oxidizing and fluorinating agent and is highly toxic. It reacts violently with water and many organic compounds. All handling should be performed in a well-ventilated fume hood or glove box with appropriate personal protective equipment (PPE), including face shields and corrosion-resistant gloves.
-
Fluorine Gas (F₂): is extremely toxic and corrosive. A dedicated gas handling system and appropriate safety protocols are essential.
-
Proton Beam: The use of a proton beam requires a controlled radiation area with appropriate shielding and safety interlocks to protect personnel from radiation exposure.
-
Cryogenic Liquids: The use of liquid nitrogen or other cryogens requires appropriate insulated gloves and eye protection to prevent cold burns.
All personnel involved in the synthesis and handling of KrF₂ must be thoroughly trained in the relevant safety procedures.
References
Application Note: Krypton Difluoride as a Source of Atomic Fluorine Radicals
Audience: Researchers, scientists, and drug development professionals.
Abstract: Krypton difluoride (KrF₂) is a highly reactive and thermally unstable compound that serves as a superior source of atomic fluorine (F•) radicals compared to conventional difluorine (F₂) gas.[1][2] Due to the exceptionally weak krypton-fluorine bonds, KrF₂ readily decomposes to release highly reactive F• radicals under mild conditions.[1] This property makes it an invaluable reagent for challenging fluorination and oxidation reactions, particularly in the synthesis of high-valent inorganic compounds and for specialized applications in materials science and drug development.[2][3] This document provides detailed data, protocols, and safety guidelines for the generation and use of atomic fluorine from KrF₂.
Physicochemical Properties and Advantages
This compound is a colorless, volatile solid at room temperature.[1][4] Its utility as a source of atomic fluorine stems from its thermodynamic instability.[1][2] The formation of KrF₂ is an endothermic process, and the resulting Kr-F bonds are significantly weaker than the F-F bond in difluorine gas.[1][2] This allows for the generation of atomic fluorine at much lower energy costs.
Data Presentation: Thermochemical Properties
The following table summarizes the key thermochemical data that highlights the advantage of KrF₂ as an atomic fluorine source.
| Property | This compound (KrF₂) | Difluorine (F₂) | Significance |
| Heat of Formation (gas) | +14.4 kcal/mol (endothermic)[1] | 0 kcal/mol (standard state) | KrF₂ is thermodynamically unstable, favoring decomposition. |
| Atomization Energy | 21.9 kcal/mol (for KrF₂ → Kr + 2F•)[1] | 36 kcal/mol (for F₂ → 2F•)[1] | Less energy is required to generate two F• radicals from KrF₂. |
| Average Bond Energy | ~11 kcal/mol (Kr-F)[1] | 36 kcal/mol (F-F)[1] | The Kr-F bond is exceptionally weak, facilitating radical generation. |
| Decomposition Rate | ~10% per hour at room temperature[1] | Thermally stable at room temp. | Allows for controlled F• generation under mild conditions. |
Generation of Atomic Fluorine from KrF₂
The generation of atomic fluorine radicals from this compound is achieved through its decomposition, which can be initiated thermally.
Mechanism of Decomposition
The primary advantage of KrF₂ is its straightforward decomposition into its constituent elements, releasing two equivalents of atomic fluorine radicals. The process is energetically favorable compared to the homolytic cleavage of F₂.
Caption: Decomposition of KrF₂ to generate atomic fluorine radicals.
Experimental Protocols
3.1. General Protocol for Generating Atomic Fluorine Radicals
This protocol describes a general method for generating a stream of atomic fluorine radicals for use in gas-phase or solid-gas reactions. Extreme caution is required.
-
Apparatus Setup:
-
Construct a reaction line from materials compatible with F₂ and HF, such as passivated stainless steel, nickel, or Monel. Polytetrafluoroethylene (PTFE) or fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing can be used for connections.
-
The setup should include a sample vessel for KrF₂, a reaction chamber for the substrate, a high-vacuum pump, and pressure gauges.
-
The KrF₂ sample vessel should be maintained at -78 °C (Dry Ice/acetone bath) to control its sublimation and decomposition rate.[1]
-
-
Passivation: Before first use, the entire apparatus must be passivated by slowly introducing a low concentration of F₂ gas to form a protective metal fluoride (B91410) layer on all internal surfaces.
-
Sample Handling:
-
Handle solid KrF₂ in a dry, inert atmosphere (e.g., a glovebox).
-
Weigh the required amount of KrF₂ in a pre-passivated container at low temperature.
-
Quickly transfer the container to the sample vessel on the reaction line and cool immediately to -196 °C (liquid nitrogen).
-
-
Radical Generation:
-
Evacuate the entire reaction line to high vacuum.
-
Isolate the reaction chamber containing the substrate.
-
Warm the KrF₂ sample vessel from -196 °C to a controlled temperature, typically between -78 °C and room temperature. The decomposition rate increases with temperature.[5]
-
The subliming and decomposing KrF₂ will generate a flow of Kr gas and F• radicals.
-
Slowly open the valve to the reaction chamber to allow the F• radicals to interact with the substrate. Monitor the pressure throughout the experiment.
-
-
Termination and Cleanup:
-
Once the reaction is complete, cool the KrF₂ vessel back to -196 °C to stop the flow.
-
Evacuate the reaction line, passing the exhaust through a scrubber containing soda lime or activated alumina (B75360) to neutralize any unreacted fluorine species.
-
3.2. Application Protocol: Synthesis of Xenon Hexafluoride (XeF₆)
This protocol demonstrates the potent fluorinating power of KrF₂ by oxidizing xenon gas to its highest fluoride.[1]
-
Substrate Preparation: Introduce a known quantity of high-purity xenon gas into the passivated reaction chamber.
-
Initiate Reaction: Follow the "General Protocol for Generating Atomic Fluorine Radicals" (Section 3.1) to generate a flow of F• radicals.
-
Reaction Conditions: Allow the stream of Kr and F• from the decomposing KrF₂ to mix with the xenon gas in the reaction chamber. The reaction (3 KrF₂ + Xe → XeF₆ + 3 Kr) proceeds readily at or below room temperature.[1]
-
Product Isolation: XeF₆ is a colorless crystalline solid that is volatile. After the reaction is complete (indicated by pressure changes and consumption of reactants), isolate the reaction chamber.
-
Purification: Cool a collection U-tube downstream of the reaction chamber to -78 °C. Gently warm the reaction chamber to sublime the XeF₆, which will collect and crystallize in the cold trap, separating it from the non-condensable krypton gas.
-
Cleanup: Evacuate the remaining krypton and any trace fluorinating agents through the scrubber system.
Caption: Workflow for the synthesis of XeF₆ using KrF₂.
Synthesis of this compound
While commercially available in small quantities, KrF₂ can be synthesized in the lab. Several methods exist, each with distinct advantages and requirements.[1][4]
Data Presentation: Comparison of KrF₂ Synthesis Methods
| Method | Typical Conditions | Max. Production Rate | Advantages | Disadvantages |
| Hot Wire | Solid Kr, F₂ gas, ~680 °C wire[1][4] | ~6 g/h[1] | High yield | Requires specialized high-temperature setup |
| Photochemical | Solid Kr, Liquid F₂ (77 K), UV light (303-313 nm)[1] | ~1.22 g/h[1] | Good yield, relatively simple | Requires handling of liquid F₂, UV light source |
| Electrical Discharge | 1:1 to 2:1 F₂:Kr gas, 40-60 torr, high voltage[1][4] | ~0.25 g/h[1][4] | Original method | Unreliable yield, potential for side products |
| Proton Bombardment | Kr/F₂ mixture, 10 MeV proton beam, ~133 K[1][4] | ~1 g/h[1][4] | Fast, relatively large quantities | Requires a cyclotron or particle accelerator |
Safety and Handling Protocols
This compound and the atomic fluorine it generates are extremely reactive, corrosive, and toxic. All work must be conducted within a well-ventilated fume hood or a glovebox by properly trained personnel.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 are mandatory.[6] A full-face shield is strongly recommended.
-
Skin Protection: Wear impervious clothing and handle with compatible gloves (e.g., neoprene or butyl rubber).[6] Always inspect gloves prior to use.[6]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) should be available for emergency situations.[7][8]
-
-
Storage:
-
Handling:
-
Accidental Release:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. alchetron.com [alchetron.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Krypton(II) difluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. za.airliquide.com [za.airliquide.com]
- 8. us.evocdn.io [us.evocdn.io]
Application Notes and Protocols for the Synthesis of Gold(V) Fluoride Using Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of gold(V) fluoride (B91410) (AuF₅), a powerful oxidizing and fluorinating agent, utilizing krypton difluoride (KrF₂) as the primary fluorinating agent. Gold(V) fluoride is a red solid that represents gold in its highest known oxidation state.[1][2] Its high reactivity makes it a compound of significant interest in inorganic synthesis and materials science. The synthesis involves the initial formation of a hexafluoroaurate(V) salt, which is subsequently decomposed to yield gold(V) fluoride.
Due to the extreme reactivity and toxicity of the reagents and products involved, all procedures must be carried out by highly trained personnel in a specialized laboratory equipped with appropriate safety measures, including fume hoods and personal protective equipment suitable for handling hazardous fluorine compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the involved substances is presented below for easy reference.
| Property | Gold (Au) | This compound (KrF₂) | Gold(V) Fluoride (AuF₅) |
| Molar Mass | 196.97 g/mol | 121.79 g/mol | 291.96 g/mol |
| Appearance | Yellow metal | Colorless solid | Reddish-brown crystals |
| Melting Point | 1064 °C | Sublimes at low temperatures | 60 °C (decomposes)[1][2] |
| Boiling Point | 2856 °C | N/A | Sublimes at 80 °C |
| Solubility | Insoluble in most acids | Reacts with water | Decomposes in water[1][2] |
Experimental Protocols
The synthesis of gold(V) fluoride using this compound is a two-step process. The first step involves the oxidation of gold by this compound to form the intermediate salt, [KrF]⁺[AuF₆]⁻. The second step is the thermal decomposition of this salt to yield gold(V) fluoride.
Step 1: Synthesis of [KrF]⁺[AuF₆]⁻
This procedure is based on the known reaction between gold and this compound in an anhydrous hydrogen fluoride (aHF) solvent. Anhydrous HF is extremely corrosive and toxic, and all handling must be performed in a suitable apparatus, typically constructed from materials resistant to fluoride corrosion, such as Monel or Teflon.
Reaction: 7 KrF₂ + 2 Au → 2 [KrF]⁺[AuF₆]⁻ + 5 Kr[1]
Materials and Reagents:
-
Gold powder (99.99% purity)
-
This compound (KrF₂)
-
Anhydrous hydrogen fluoride (aHF)
Equipment:
-
Fluorine-resistant reaction vessel (e.g., Teflon-lined autoclave or Monel reactor)
-
Vacuum line for handling volatile and corrosive gases
-
Low-temperature bath (e.g., liquid nitrogen)
-
Glove box with an inert atmosphere (e.g., dry nitrogen or argon)
Procedure:
-
Preparation of the Reaction Vessel: In a glove box, a precisely weighed amount of gold powder is placed into the reaction vessel. The vessel is then attached to a vacuum line.
-
Introduction of Reagents: Anhydrous HF is condensed into the reaction vessel at low temperature (typically -196 °C using liquid nitrogen). Subsequently, a stoichiometric excess of KrF₂ is condensed into the vessel.
-
Reaction: The reaction vessel is allowed to warm to room temperature while the contents are stirred. The reaction is typically allowed to proceed for several hours to ensure complete consumption of the gold. The progress of the reaction can be monitored by the disappearance of the gold powder and the formation of a solid product.
-
Isolation of the Intermediate: After the reaction is complete, the volatile components (excess KrF₂, Kr, and aHF) are removed under vacuum at a low temperature to isolate the solid [KrF]⁺[AuF₆]⁻ salt.
Step 2: Thermal Decomposition to Gold(V) Fluoride
The isolated [KrF]⁺[AuF₆]⁻ salt is then thermally decomposed to produce gold(V) fluoride.
Reaction: [KrF]⁺[AuF₆]⁻ → AuF₅ + Kr + F₂[1]
Procedure:
-
Decomposition Setup: The reaction vessel containing the [KrF]⁺[AuF₆]⁻ is heated in a controlled manner.
-
Thermal Decomposition: The temperature is gradually raised to 60 °C.[1] At this temperature, the salt decomposes to form the red, solid gold(V) fluoride, along with gaseous krypton and fluorine.
-
Product Collection: The gaseous byproducts (Kr and F₂) are carefully removed via the vacuum line. The remaining solid is the desired gold(V) fluoride.
-
Purification: The gold(V) fluoride can be further purified by sublimation at 80 °C under a dynamic vacuum.
Data Presentation
| Parameter | Value | Reference |
| Reactants | Gold (Au), this compound (KrF₂) | [1] |
| Solvent | Anhydrous Hydrogen Fluoride (aHF) | [3] |
| Intermediate Product | [KrF]⁺[AuF₆]⁻ | [1] |
| Final Product | Gold(V) Fluoride (AuF₅) | [1] |
| Decomposition Temperature of Intermediate | 60 °C | [1][2] |
| Sublimation Temperature of AuF₅ | 80 °C |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of Gold(V) Fluoride.
References
Application Notes and Protocols for the Oxidation of Xenon to Xenon Hexafluoride with Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenon hexafluoride (XeF₆) is the most potent fluorinating agent among the binary fluorides of xenon.[1] Its synthesis is a critical process for various advanced chemical applications, including the preparation of other xenon compounds and its use as a powerful oxidizer. While the most common method for synthesizing XeF₆ involves the direct reaction of xenon gas with an excess of fluorine gas at high temperatures and pressures, an alternative and highly exothermic route utilizes krypton difluoride (KrF₂) as the fluorinating agent.[2][3][4] This method is of interest due to the exceptional oxidizing power of KrF₂.[3]
The balanced chemical equation for this reaction is:
3KrF₂(g) + Xe(s) → XeF₆(g) + 3Kr(g) [3]
This reaction is significantly exothermic, with a standard enthalpy of formation indicating a highly favorable process.[5] This document provides detailed application notes and a proposed experimental protocol for the synthesis of xenon hexafluoride via the oxidation of xenon with this compound. It should be noted that while the reaction is chemically established, detailed experimental protocols are not widely published. Therefore, the following protocol is a "best practice" guide based on the known properties of the reactants and general procedures for handling highly reactive noble gas compounds.
Data Presentation
Table 1: Thermodynamic Data for the Reaction
| Parameter | Value | Reference |
| Standard Enthalpy of Reaction (ΔH°ᵣ) | -469.83 kJ/mol | [5] |
| Standard Enthalpy of Formation (ΔH°բ) of KrF₂(g) | +63.60 kJ/mol | [5] |
| Standard Enthalpy of Formation (ΔH°բ) of XeF₆(g) | -279.03 kJ/mol | [5] |
Table 2: Comparison of Synthesis Methods for Xenon Hexafluoride
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Direct Fluorination | Xe, F₂ | 300 °C, 50-60 atm, Xe:F₂ ratio of 1:20 | Well-established, high yield.[2] | Requires high pressure and temperature, handling of elemental fluorine.[2] |
| Oxidation with this compound | Xe, KrF₂ | Potentially lower temperatures due to high reactivity of KrF₂ (exact conditions not widely reported). | Highly exothermic, potentially proceeds under milder conditions than direct fluorination. | KrF₂ is highly reactive and less commonly available than F₂.[3] |
| Catalytic Method | Xe, F₂ | 120 °C in the presence of a NiF₂ catalyst.[6] | Lower temperature than uncatalyzed direct fluorination.[6] | Requires catalyst preparation and separation. |
Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on the known reactivity of KrF₂ and general procedures for handling noble gas fluorides. No specific, detailed experimental protocol for this direct reaction has been identified in the reviewed literature. Extreme caution is advised, and this experiment should only be performed by highly trained personnel in a specialized laboratory equipped for handling hazardous and reactive materials.
Materials and Equipment
-
Reactants:
-
Xenon gas (high purity)
-
This compound (KrF₂) solid
-
-
Reaction Vessel: A passivated, high-pressure nickel or Monel reactor equipped with a pressure gauge and a valve compatible with fluorine chemistry.
-
Vacuum Line: A well-maintained vacuum line constructed from materials resistant to fluorine (e.g., nickel, Monel, or passivated stainless steel).
-
Cryogenic Equipment: Dewar flasks for liquid nitrogen.
-
Temperature Control: A programmable furnace or a suitable heating/cooling system for the reactor.
-
Spectroscopic Analysis: Access to Raman or IR spectroscopy for product identification.
-
Safety Equipment: A fume hood suitable for hazardous gases, personal protective equipment (PPE) including a face shield, cryogenic gloves, and a lab coat. A remote reaction setup is highly recommended.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of XeF₆ from Xe and KrF₂.
Step-by-Step Procedure
-
Vessel Preparation: Thoroughly clean and passivate the nickel or Monel reaction vessel by exposing it to a low pressure of fluorine gas at an elevated temperature. This forms a protective metal fluoride (B91410) layer.
-
Reactant Loading:
-
In a dry, inert atmosphere (e.g., a glovebox), carefully weigh and transfer the solid KrF₂ into the passivated reaction vessel. The stoichiometric ratio is 3 moles of KrF₂ to 1 mole of Xe. An excess of KrF₂ may be used to ensure complete conversion of xenon.
-
Connect the vessel to a vacuum line, evacuate it, and then introduce a known quantity of high-purity xenon gas. The amount of xenon can be determined by pressure-volume-temperature measurements.
-
-
Reaction Conditions:
-
Seal the reaction vessel and cool it to a low temperature (e.g., -78°C with a dry ice/acetone bath or -196°C with liquid nitrogen) to moderate the initial reaction rate.
-
Slowly warm the reactor to the desired reaction temperature. Since no specific temperature is reported in the literature for this reaction, a starting point could be room temperature, with careful monitoring of pressure changes. Given the high reactivity of KrF₂, the reaction may proceed without significant heating.
-
Allow the reaction to proceed for a period of time. The reaction progress can be monitored by the change in pressure within the vessel as gaseous KrF₂ is consumed and gaseous Kr is produced.
-
-
Product Isolation and Purification:
-
After the reaction is complete (indicated by a stable pressure), cool the reactor to room temperature.
-
Carefully vent any unreacted gases and the krypton byproduct by slowly pumping the reactor through a cold trap cooled with liquid nitrogen. Xenon hexafluoride has a significant vapor pressure at room temperature and will sublime.
-
The xenon hexafluoride product can be purified by fractional sublimation. Gently warm the reaction vessel while cooling a collection vessel to a lower temperature (e.g., 0°C or -78°C) to collect the sublimed XeF₆.
-
-
Characterization:
-
The identity and purity of the synthesized XeF₆ should be confirmed using spectroscopic methods such as Raman or infrared spectroscopy.
-
Safety Precautions
-
Extreme Reactivity: Both KrF₂ and XeF₆ are extremely powerful oxidizing and fluorinating agents. They react violently with water, organic materials, and many metals. All equipment must be scrupulously dried and passivated.
-
Toxicity: The reactants and products are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood or a glovebox.
-
Pressure: The reaction generates gaseous krypton, which will increase the pressure in the sealed reactor. The reactor must be able to withstand the expected pressure increase.
-
Exothermic Reaction: The reaction is highly exothermic, which can lead to a rapid increase in temperature and pressure. The reaction should be initiated at low temperatures and the temperature should be controlled carefully.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a face shield, cryogenic gloves, and a lab coat, must be worn at all times.
Logical Relationships in Synthesis
Caption: Key factors influencing the synthesis of XeF₆ from Xe and KrF₂.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Noble Gas Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Noble gas compound - Wikipedia [en.wikipedia.org]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols: The Role of Krypton Difluoride in Excimer Laser Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, operational protocols, and applications of Krypton Fluoride (KrF) excimer lasers. The information is intended to guide researchers and professionals in utilizing this powerful technology for a range of applications, from microfabrication to medical procedures.
Introduction to Krypton Difluoride Excimer Lasers
Krypton Fluoride (KrF) excimer lasers are a class of ultraviolet (UV) lasers that operate on a wavelength of 248 nm.[1] The term "excimer" is a contraction of "excited dimer," although in the case of KrF, it is more accurately an "exciplex" or "excited complex," as it involves two different species, krypton and fluorine.[1] The lasing medium is a gas mixture typically composed of krypton, fluorine, and a buffer gas such as neon or helium.[1]
The fundamental principle of operation involves the creation of a temporary, excited molecule, KrF. This excited complex has a bound upper energy state but a repulsive (unbound) ground state. When an electrical discharge or electron beam is passed through the gas mixture, krypton atoms are excited and react with fluorine molecules to form KrF. This excited molecule then rapidly decays, emitting a UV photon at 248 nm as it transitions to its unstable ground state, which then immediately dissociates back into individual krypton and fluorine atoms.[1] This rapid dissociation of the ground state is crucial for achieving the population inversion necessary for laser action.
Key Applications
The 248 nm wavelength of the KrF excimer laser is strongly absorbed by many materials, making it suitable for a variety of high-precision applications.[1]
-
Photolithography: KrF excimer lasers are a cornerstone of the semiconductor industry for deep-UV photolithography, enabling the fabrication of microelectronic devices with feature sizes in the sub-micron range.[1][2]
-
Micromachining: The precise ablation capabilities of KrF lasers are utilized for micromachining of polymers, plastics, and other materials with minimal thermal damage to the surrounding area.[3]
-
Medical and Surgical Procedures: The strong absorption of 248 nm radiation by biological tissues allows for precise tissue removal with minimal collateral damage, finding applications in ophthalmology (e.g., LASIK) and other surgical fields.[1]
-
Nuclear Fusion Research: High-power KrF lasers are used in inertial confinement fusion (ICF) research due to their high beam uniformity and short wavelength, which allows for efficient energy coupling to the target.[1]
-
Scientific Research: KrF lasers are widely used in various scientific research areas, including spectroscopy, materials science, and as a pump source for other lasers.
Quantitative Performance Data
The performance of a KrF excimer laser is highly dependent on its operational parameters. The following tables summarize the typical performance characteristics and the influence of key parameters on the laser's output.
| Parameter | Typical Value / Range | Reference |
| Wavelength | 248 nm | [1] |
| Pulse Duration | 10 - 30 ns | [4] |
| Repetition Rate | Up to several hundred hertz | [4] |
| Pulse Energy | 10 mJ - 1 J | [5] |
| Average Power | 10 W - 300 W | [5][6] |
| Efficiency | 1% - 3% | [7][8] |
Table 1: Typical Performance Characteristics of KrF Excimer Lasers.
| Operational Parameter | Effect on Output Performance | Reference |
| Gas Mixture Composition | The ratio of F2, Kr, and buffer gas (Ne or He) significantly impacts output energy and efficiency. Optimal ratios are crucial for maximizing performance. | [7][9] |
| Total Gas Pressure | Higher pressures generally lead to higher output energy, up to an optimal point beyond which performance may decrease. | [10] |
| Charging Voltage | Increasing the charging voltage increases the discharge energy, leading to higher pulse energy and efficiency up to a saturation point. | [10][11] |
| F2 Partial Pressure | Output energy is extremely sensitive to the partial pressure of fluorine. | [7] |
| Kr Partial Pressure | The output pulse energy shows a quadratic dependence on the partial pressure of krypton due to the dominance of three-body collision processes in the discharge. | [7] |
| Buffer Gas | The choice of buffer gas (Neon or Helium) and its partial pressure affects the electron energy distribution and the kinetic reactions, thereby influencing the laser's efficiency. Neon is often preferred for higher performance. | [7][9] |
Table 2: Influence of Operational Parameters on KrF Excimer Laser Performance.
Experimental Protocols
General KrF Excimer Laser Operation Protocol (Example based on GAM EX50)
This protocol provides a general guideline for the operation of a KrF excimer laser system. Users must always refer to the specific manual for their laser model and receive proper training before operation.
Pre-operational Checks:
-
Ensure the laser system is connected to an uninterruptible power supply (UPS) with the correct voltage and frequency settings.[12]
-
Verify that the laboratory's ventilation and gas exhaust systems are fully operational.
-
Check the integrity of all gas lines and connections for any signs of wear or damage.
-
Ensure all safety interlocks on the laser enclosure are functional.[12]
Startup Procedure:
-
Turn on the main power switches for the laser system, including any key switches and emergency stop buttons (which should be in the 'on' position).[12]
-
Start the laser control software on the connected computer.[12]
-
The software will typically initiate a warm-up sequence. Allow the laser to warm up for the manufacturer-specified duration (e.g., ~8 minutes).[12]
-
After the warm-up is complete, check the laser's status on the control software. Verify that the gas pressure and temperature are within the normal operating range (e.g., ~2400 Torr and 20 ±4 ˚C).[12]
-
Remove the protective end cap from the laser's output aperture.[12]
Laser Operation:
-
Set the desired operational parameters in the control software. This may include:
-
Operating Mode: Continuous pulsing or a defined number of pulses.
-
Pulse Repetition Frequency (PRF).
-
Energy/Voltage Control: Set to either constant voltage or constant energy mode. Caution: Operating in constant energy mode without a functional energy meter can damage the laser.[12]
-
-
Ensure the laser beam is directed into a suitable beam dump or the experimental setup.
-
Start the laser emission via the control software.
-
Monitor the laser's performance using an external power/energy meter.
Shutdown Procedure:
-
Stop the laser emission from the control software.
-
Exit the laser control software. The system will typically enter a cool-down mode.[12]
-
Allow the laser to cool down for the recommended time (e.g., ~20 minutes).[12]
-
Turn off the main power switches.[12]
-
Replace the protective end cap on the output aperture.
-
Close the valves on the gas cylinders.
Protocol for Micromachining of a Polymer (PMMA)
This protocol describes a typical procedure for micromachining a poly(methyl methacrylate) (PMMA) substrate using a KrF excimer laser.
Materials and Equipment:
-
KrF Excimer Laser System (e.g., Coherent COMPexPro 110).[3]
-
PMMA substrate (e.g., 50 mm x 20 mm, 2 mm thickness).[3]
-
Optical setup including a beam delivery system (attenuator, homogenizer, field lens, mask, and doublet).[3]
-
XYZ translational stage.[3]
-
Ultrasonic cleaner.
-
Confocal microscope for depth measurement.
Procedure:
-
Sample Preparation:
-
Clean the PMMA substrate ultrasonically with distilled water and then dry it thoroughly.[3]
-
-
System Setup:
-
Mount the cleaned PMMA substrate on the XYZ translational stage.[3]
-
Align the optical system to focus the 248 nm laser beam onto the surface of the PMMA sample.
-
Place a mask with the desired pattern (e.g., a circular aperture for drilling a micro-hole) in the beam path.
-
-
Laser Parameters:
-
Micromachining:
-
Position the sample at the desired location using the XYZ stage.
-
Expose the PMMA substrate to the specified number of laser pulses at the set repetition rate.[3]
-
-
Post-Processing and Analysis:
-
After laser ablation, clean the sample again to remove any debris.
-
Measure the depth and profile of the machined feature using a confocal microscope.[3]
-
Protocol for KrF Excimer Laser Photolithography
This protocol outlines the basic steps for patterning a photoresist-coated silicon wafer using a KrF excimer laser stepper.
Materials and Equipment:
-
KrF Excimer Laser Stepper.
-
Silicon wafer.
-
KrF-sensitive photoresist (e.g., novolac-type).
-
Adhesion promoter (e.g., HMDS).
-
Spin coater.
-
Hot plate.
-
Developer solution.
-
Photomask with the desired pattern.
-
Scanning Electron Microscope (SEM) for imaging.
Procedure:
-
Wafer Cleaning and Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Dehydrate the wafer by baking it on a hot plate (e.g., 150°C for 10 minutes).
-
-
Adhesion Promotion:
-
Apply an adhesion promoter like hexamethyldisilazane (B44280) (HMDS) to the wafer surface to ensure good photoresist adhesion. This can be done in a vapor prime oven or by spin-coating.
-
-
Photoresist Coating:
-
Dispense the KrF photoresist onto the center of the wafer.
-
Spin coat the wafer at a specific speed and for a set duration to achieve the desired resist thickness.
-
-
Soft Bake:
-
Bake the photoresist-coated wafer on a hot plate at a specific temperature and for a defined time (e.g., 90-110°C for 60-90 seconds) to remove the solvent from the resist.
-
-
Exposure:
-
Load the wafer and the photomask into the KrF excimer laser stepper.
-
Align the wafer to the mask.
-
Expose the photoresist with the 248 nm laser light through the photomask. The exposure dose is a critical parameter that needs to be optimized for the specific resist and desired feature size.
-
-
Post-Exposure Bake (PEB):
-
For chemically amplified resists (common for DUV lithography), a post-exposure bake is required to drive the acid-catalyzed reaction that changes the solubility of the exposed resist. This is typically done on a hot plate at a specific temperature and time.
-
-
Development:
-
Immerse the wafer in a developer solution (e.g., a TMAH-based developer) for a specific time to remove either the exposed (for positive resist) or unexposed (for negative resist) portions of the photoresist.
-
Rinse the wafer with deionized water and dry it with nitrogen.
-
-
Pattern Inspection:
-
Inspect the developed photoresist pattern using an optical microscope or a scanning electron microscope (SEM) to verify the feature size and quality.
-
Safety Protocols
Operating a KrF excimer laser involves significant hazards that require strict adherence to safety protocols.
Chemical Hazards:
-
Fluorine Gas: Fluorine (F2) is a highly toxic, corrosive, and reactive gas.
-
Store fluorine gas cylinders in a dedicated, well-ventilated gas cabinet.
-
Use piping and regulators specifically designed for fluorine service.
-
Only trained and authorized personnel should handle fluorine gas cylinders.
-
In case of a suspected fluorine leak, evacuate the area immediately and contact emergency personnel.
-
Electrical Hazards:
-
KrF excimer lasers operate at high voltages (10-30 kV).
-
Never operate the laser with the protective housing removed.
-
Be aware that capacitors inside the laser can retain a dangerous charge even when the power is off. Follow proper lockout/tagout procedures before any maintenance.
-
Radiation Hazards:
-
The 248 nm UV radiation from a KrF laser is invisible and can cause severe eye and skin damage.
-
Always wear appropriate laser safety goggles that provide protection at 248 nm.
-
Enclose the beam path whenever possible.
-
Use beam blocks and shields to prevent stray reflections.
-
Ensure that all personnel in the vicinity of the laser are aware of its operational status and are wearing proper personal protective equipment (PPE).
-
Ozone Production:
-
The interaction of the UV laser beam with air can produce ozone, which is a toxic gas.
-
Ensure adequate ventilation and an exhaust system to remove ozone from the beam path and the laboratory.
Visualizations
KrF Excimer Laser Pumping and Emission Pathway
References
- 1. Krypton-fluoride laser - Wikipedia [en.wikipedia.org]
- 2. Photolithography - Wikipedia [en.wikipedia.org]
- 3. airccj.org [airccj.org]
- 4. mdpi.com [mdpi.com]
- 5. lasea.com [lasea.com]
- 6. researchgate.net [researchgate.net]
- 7. Researching | Optimizing performance ofKrF excimer laser by modifying active medium gas partial pressures [m.researching.cn]
- 8. researchgate.net [researchgate.net]
- 9. ao.iao.ru [ao.iao.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gla.ac.uk [gla.ac.uk]
Application Notes and Protocols: Reactions of Krypton Difluoride with Strong Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton difluoride (KrF₂) is a powerful and highly reactive fluorinating and oxidizing agent. Its reactivity is further enhanced when combined with strong Lewis acids, leading to the formation of highly reactive cationic krypton species, namely the fluorokrypton cation, [KrF]⁺, and the µ-fluorodifluorodikrypton(1+) cation, [Kr₂F₃]⁺. These resulting salts are potent oxidizers and have applications in the synthesis of novel compounds, including the oxidation of other elements to their highest known oxidation states. This document provides detailed application notes and experimental protocols for the reaction of this compound with various strong Lewis acids.
General Reactivity and Applications
This compound reacts with strong Lewis acids (MFn) to form salts of the general formulas [KrF][MFn+1] and [Kr₂F₃][MFn+1].[1][2] The formation of either the [KrF]⁺ or [Kr₂F₃]⁺ cation depends on the stoichiometry of the reactants and the reaction conditions. These reactions are typically carried out at low temperatures in an inert solvent, such as anhydrous hydrogen fluoride (B91410) (aHF) or bromine pentafluoride (BrF₅).
The resulting salts are extremely strong oxidizing agents. For instance, they can be used to oxidize gold to its +5 oxidation state and xenon to xenon hexafluoride.[1] The [KrF]⁺ cation, in particular, is a strong Lewis acid itself and can form adducts with other molecules.
Safety Precautions
This compound is a volatile and thermally unstable solid that decomposes at room temperature.[1] It is a powerful oxidizer and reacts explosively with organic materials. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, face shield, and compatible gloves, must be worn.[3] Anhydrous hydrogen fluoride is also a highly corrosive and toxic substance that requires specialized handling procedures.[4]
Experimental Data
The following tables summarize key quantitative data for the products of the reaction between this compound and various strong Lewis acids.
Table 1: Crystallographic Data for [KrF][MF₆] Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | T (°C) |
| β-[KrF][AsF₆] | Monoclinic | P2₁/c | 5.1753(2) | 10.2019(7) | 10.5763(8) | 95.298(2) | 556.02(6) | -120 |
| [KrF][SbF₆] | Monoclinic | P2₁/c | 5.2922(6) | 10.444(1) | 10.796(1) | 94.693(4) | 594.73(1) | -113 |
| [KrF][BiF₆] | Monoclinic | P2₁/c | 5.336(1) | 10.513(2) | 11.046(2) | 94.79(3) | 617.6(2) | -130 |
Data sourced from Lehmann et al., 2001.[5][6]
Table 2: Crystallographic Data for Salts Containing the [Kr₂F₃]⁺ Cation
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | T (°C) |
| [Kr₂F₃]₂[SbF₆]₂·KrF₂ | Monoclinic | P2₁/c | 8.042(2) | 30.815(6) | 8.137(2) | 111.945(2) | 1870.1(7) | -125 |
| [Kr₂F₃][AsF₆]·[KrF][AsF₆] | Monoclinic | P2₁/c | 6.247(1) | 24.705(4) | 8.8616(6) | 90.304(6) | 1367.6(3) | -120 |
Data sourced from Lehmann et al., 2001.[5][6]
Table 3: Selected Bond Lengths (Å)
| Bond | [KrF]⁺ Salts | [Kr₂F₃]⁺ Salts | α-KrF₂ |
| Terminal Kr-F | 1.765(3) - 1.774(6) | 1.780(7) - 1.805(5) | 1.894(5) |
| Bridging Kr-F | 2.089(6) - 2.140(3) | 2.027(5) - 2.065(4) | - |
| KrF₂ in adducts | - | 1.868(4) - 1.888(4) | - |
Data sourced from Lehmann et al., 2001.[5][6]
Experimental Protocols
Protocol 1: Synthesis of [KrF][AsF₆]
Materials:
-
This compound (KrF₂)
-
Arsenic pentafluoride (AsF₅)
-
Anhydrous hydrogen fluoride (aHF) solvent
-
FEP reaction vessel
Procedure:
-
In a dry and inert atmosphere glovebox, place a known amount of KrF₂ into a pre-passivated FEP reaction vessel.
-
Cool the vessel to -196 °C using liquid nitrogen.
-
Condense a stoichiometric amount of AsF₅ into the reaction vessel.
-
Condense a suitable amount of aHF solvent into the vessel to act as the reaction medium.
-
Allow the reaction mixture to warm slowly to a temperature between -60 °C and -78 °C.[7]
-
Maintain the reaction at this temperature and agitate the mixture to ensure homogeneity. The reaction progress can be monitored by Raman spectroscopy.
-
Once the reaction is complete, slowly evaporate the aHF solvent at low temperature to isolate the solid [KrF][AsF₆] product.
-
Characterize the product using low-temperature Raman spectroscopy and single-crystal X-ray diffraction.
Protocol 2: Synthesis of [Kr₂F₃][SbF₆]
Materials:
-
This compound (KrF₂)
-
Antimony pentafluoride (SbF₅)
-
Anhydrous hydrogen fluoride (aHF) or Bromine pentafluoride (BrF₅) solvent
-
FEP reaction vessel
Procedure:
-
Follow the same initial steps as in Protocol 1 for handling the reagents in an inert atmosphere.
-
In the FEP reaction vessel, use a molar ratio of KrF₂ to SbF₅ greater than 1:1, typically a 2:1 ratio, to favor the formation of the [Kr₂F₃]⁺ cation.
-
Condense the aHF or BrF₅ solvent into the vessel at -196 °C.
-
Allow the mixture to warm to the appropriate reaction temperature (e.g., -40 °C in BrF₅).
-
Stir or agitate the solution to facilitate the reaction.
-
After the reaction is complete, carefully remove the solvent and any excess KrF₂ by vacuum distillation at low temperature to yield the solid [Kr₂F₃][SbF₆] product.
-
Characterize the product using appropriate analytical techniques such as Raman spectroscopy and single-crystal X-ray diffraction.
Visualizations
The following diagrams illustrate the reaction pathways and logical relationships in the synthesis of krypton fluoride salts.
Caption: Reaction pathways for the synthesis of [KrF]⁺ and [Kr₂F₃]⁺ salts.
Caption: General experimental workflow for krypton fluoride salt synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Krypton_difluoride [chemeurope.com]
- 3. Krypton(II) difluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray crystal structures of alpha-KrF(2),[KrF][MF(6)](M=As,Sb,Bi),[Kr(2)F(3)][SbF(6).KrF(2), [Ke(2)F(3)2[SbF(6)]2.KrF(2), and [Kr(2)F(3)][AsF(6)].[KrF][AsF(6)]; synthesis and characterization of [Kr(2)F(3)][PF(6).nKrF(2); and theoretical studies of KrF(2), KrF+, Kr(2)F(3)+, and the [KrF][MF(6)](M=P,As,Sb,Bi) ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and Characterizations of the Mixed Noble-Gas Compounds, [FKrII FXeII F][AsF6 ]⋅0.5 KrII F2 ⋅2 HF, ([KrII 2 F3 ][AsF6 ])2 ⋅XeIV F4 , and XeIV F4 ⋅KrII F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Krypton Difluoride (KrF₂) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of krypton difluoride (KrF₂). The information is presented in a question-and-answer format to offer direct and actionable solutions to improve synthesis yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My KrF₂ yield is consistently low across different synthesis methods. What are the general factors I should check?
A1: Low yields in KrF₂ synthesis can often be attributed to a few critical factors:
-
Purity of Reactants: Both krypton and fluorine gas must be of the highest possible purity. Contaminants such as oxygen, water, or hydrogen fluoride (B91410) (a common impurity in fluorine) can react with the reagents or the product, reducing the yield.
-
Reactor Material and Passivation: The reactor must be constructed from a material resistant to fluorine, such as nickel or Monel. Crucially, the reactor must be "passivated" by carefully reacting the inner surfaces with fluorine gas to form a protective metal fluoride layer. An improperly passivated reactor will consume fluorine and potentially introduce metallic impurities.
-
Temperature and Pressure Control: The synthesis of KrF₂ is highly sensitive to temperature and pressure. Precise control of these parameters according to the specific method is essential for optimal yield.
-
Product Instability: this compound is thermally unstable and decomposes at room temperature.[1] It is crucial to maintain low temperatures (typically -78°C or below) during and after the synthesis to prevent product loss.
Photochemical Synthesis
Q2: I am using the photochemical method, but my KrF₂ yield is poor. What are the common pitfalls?
A2: The photochemical synthesis of KrF₂ relies on the UV irradiation of a mixture of krypton and fluorine. Here are common issues and their solutions:
-
Incorrect UV Wavelength: The ideal wavelength for KrF₂ synthesis is in the range of 303–313 nm.[1] Shorter, higher-energy UV radiation can be detrimental to the formation of KrF₂.[1]
-
Suboptimal Reaction Temperature: The highest yields for the photochemical method are often achieved when krypton is in a solid state and fluorine is a liquid, which occurs at approximately 77 K (-196 °C).[1]
-
Solution: Ensure your cryogenic setup can reliably maintain this low temperature throughout the irradiation period.
-
-
Inadequate Mixing of Reactants: Poor contact between the solid krypton and liquid or gaseous fluorine will limit the reaction rate.
-
Solution: Design the reactor to maximize the surface area of contact between the reactants.
-
Electric Discharge Method
Q3: The electric discharge method is giving me inconsistent and low yields of KrF₂. How can I improve this?
A3: The electric discharge method involves creating an electric arc through a mixture of krypton and fluorine gas.[1] While capable of producing KrF₂, it is known for being unreliable in terms of yield.[1][3]
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Incorrect Gas Mixture and Pressure: The ratio of fluorine to krypton and the total pressure are critical. The optimal range is typically a 1:1 to 2:1 mixture of F₂ to Kr at a pressure of 40 to 60 torr.[1][2]
-
Solution: Use mass flow controllers to ensure an accurate and stable gas mixture. Monitor and control the pressure within the specified range.
-
-
Inconsistent Electric Discharge: The energy of the electric arc must be substantial and stable to effectively generate fluorine radicals.
-
Solution: Ensure your power supply is stable and capable of delivering the required energy. The design and placement of the electrodes are also crucial for a uniform discharge.
-
-
Low Reaction Temperature: The synthesis is typically carried out at very low temperatures, around -183°C to -196°C.[4][5]
-
Solution: Maintain a consistent and low temperature in the reaction chamber using a suitable cryogenic bath.
-
Hot Wire Method
Q4: I'm attempting the hot wire synthesis of KrF₂, but the yield is not as high as expected. What should I check?
A4: The hot wire method utilizes a heated filament to dissociate fluorine gas into reactive radicals, which then react with solid krypton.[1][2]
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Incorrect Filament Temperature and Placement: The wire must reach a high temperature (around 680°C) to efficiently generate fluorine radicals.[1][2] The distance between the wire and the solid krypton is also critical.
-
Solution: Ensure the power supply to the filament is sufficient and stable. The optimal gap between the wire and the solid krypton is approximately 1 cm, which creates a steep temperature gradient of about 900°C/cm.[2]
-
-
Poor Thermal Contact for Krypton: The krypton must be maintained as a solid for the reaction to proceed efficiently.
-
Solution: The reactor must be designed for efficient cooling to keep the krypton frozen despite the heat generated by the hot wire.
-
Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Yield | Operating Temperature | Pressure | Key Advantages | Key Disadvantages |
| Photochemical | Up to 1.22 g/h[1] | ~77 K (-196 °C)[1] | Varies | Good yield, relatively clean reaction. | Requires specific UV wavelength, handling of liquid fluorine can be hazardous.[1][2] |
| Electric Discharge | ~0.25 g/h[1][3] | -183°C to -196°C[4][5] | 40-60 torr[1][2] | Historically significant first method. | Unreliable and inconsistent yield.[1][3] |
| Hot Wire | Up to 6 g/h[1][3] | Wire: ~680°C, Kr: Solid | Varies | High yield under optimal conditions. | Requires high current, can be dangerous if not properly set up.[1] |
| Proton Bombardment | Up to 1 g/h[1][3] | ~133 K (-140 °C)[1][3] | Varies | Fast production of relatively large amounts. | Requires a cyclotron or other source of high-energy protons.[1][3] |
Experimental Protocols
1. General Reactor Preparation and Passivation
Prior to any KrF₂ synthesis, the reactor and associated gas lines, typically made of nickel or Monel, must be meticulously cleaned and passivated.
-
Cleaning: Degrease all components with a suitable solvent and then bake under high vacuum to remove any volatile impurities.
-
Passivation:
-
Assemble the dry and clean reactor system.
-
Evacuate the system to a high vacuum.
-
Slowly introduce a low concentration of fluorine gas (e.g., 10% in an inert gas like argon) into the system at room temperature.
-
Hold for several hours to allow the formation of a thin, protective metal fluoride layer on all internal surfaces.
-
Slowly increase the fluorine concentration and pressure, and potentially the temperature, according to established protocols for the specific alloy.
-
Evacuate the passivation gas mixture. The reactor is now ready for use.
-
2. Photochemical Synthesis of KrF₂
-
Apparatus: A reactor vessel made of a material transparent to UV light in the 303-313 nm range (e.g., Pyrex or Vycor) is required. The reactor should be connected to a vacuum line and gas handling system. A cryogenic bath (e.g., liquid nitrogen) is needed to cool the reactor.
-
Procedure:
-
Evacuate the reactor and gas lines to a high vacuum.
-
Cool the reactor to liquid nitrogen temperature (77 K).
-
Introduce a measured amount of krypton gas, which will freeze onto the cold walls of the reactor.
-
Introduce a molar excess of fluorine gas, which will condense as a liquid over the solid krypton.
-
Begin irradiating the mixture with a UV lamp that has its primary output in the 303-313 nm range.
-
Continue irradiation for the desired reaction time.
-
After the reaction, carefully and slowly pump away the unreacted fluorine and krypton at low temperatures.
-
The white, solid KrF₂ product can then be isolated. It must be stored at or below -78°C to prevent decomposition.[1]
-
3. Electric Discharge Synthesis of KrF₂
-
Apparatus: A glass or metal reactor equipped with two electrodes, a high-voltage power supply, a vacuum pump, and a gas handling system. The reactor must be cooled with a cryogenic bath.
-
Procedure:
-
Evacuate the passivated reactor to a high vacuum.
-
Cool the reactor to liquid nitrogen temperature (-196°C).
-
Introduce a premixed gas of fluorine and krypton (typically in a 1:1 to 2:1 molar ratio) into the reactor to a pressure of 40-60 torr.[1][2]
-
Apply a high-voltage electric discharge between the electrodes to initiate the reaction.
-
Maintain the discharge for the desired reaction period while continuously flowing the reactant gases through the reactor or in a static mode.
-
After the reaction, stop the discharge and pump out the unreacted gases.
-
The solid KrF₂ product is collected in a cold trap, which must be maintained at -78°C or lower.
-
Experimental Workflow
Caption: General workflow for the synthesis of this compound (KrF₂).
References
Technical Support Center: Electrical Discharge Synthesis of Krypton Difluoride (KrF₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Krypton Difluoride (KrF₂) using the electrical discharge method.
Troubleshooting Low Yield
Low yield is a common issue in the electrical discharge synthesis of KrF₂. This guide provides a systematic approach to identifying and resolving potential causes.
FAQs: Troubleshooting Low Yield
Q1: My KrF₂ yield is significantly lower than expected. What are the most common causes?
A1: Low yield in KrF₂ synthesis can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Parameters: Incorrect ratio of reactants, pressure, or temperature can drastically reduce yield.
-
Inefficient Electrical Discharge: Insufficient power, incorrect discharge frequency, or suboptimal electrode configuration can lead to inefficient generation of fluorine radicals.
-
Product Decomposition: KrF₂ is thermally unstable. Inadequate cooling of the collection surface will lead to the decomposition of the product as it forms.
-
System Leaks and Contamination: The presence of impurities, particularly water, can consume fluorine and interfere with the reaction.
Q2: How critical is the fluorine to krypton ratio?
A2: The F₂:Kr ratio is a critical parameter. While a stoichiometric ratio of 1:1 is required for the formation of KrF₂, an excess of fluorine is often used to drive the reaction forward. For analogous noble gas fluorides like XeF₂, ratios are carefully controlled to obtain the desired product (e.g., 1:2 for XeF₄). It is recommended to start with a F₂:Kr ratio between 1:1 and 2:1. An insufficient amount of fluorine will result in unreacted krypton and low yield.
Q3: What is the optimal operating pressure for the reaction?
A3: The synthesis is typically conducted at low pressures. Published methods for KrF₂ synthesis suggest a pressure range of 40 to 60 torr. If the pressure is too high, the electrical discharge may not be stable or efficient. If the pressure is too low, the concentration of reactants in the discharge zone will be insufficient, leading to a low production rate.
Q4: My discharge appears weak or unstable. How can I address this?
A4: A weak or unstable discharge will not efficiently generate the fluorine radicals necessary for the reaction. Consider the following:
-
Power Supply: Ensure your power supply is providing adequate voltage and current for the reactor volume and pressure.
-
Electrodes: Check for electrode fouling or degradation. The electrode material and shape can significantly impact discharge characteristics.
-
Gas Purity: Impurities in the feed gases can affect the plasma properties. Ensure high-purity krypton and fluorine are used.
Q5: I suspect my product is decomposing. How can I prevent this?
A5: KrF₂ is thermally unstable and decomposes at a rate of 10% per hour at room temperature.[1] It is crucial to collect the product on a surface cooled to at least -78°C (dry ice temperature).[1] For long-term storage, even lower temperatures are recommended. Ensure your cold trap or collection finger is maintaining the target temperature throughout the synthesis.
Q6: Could impurities be affecting my synthesis?
A6: Absolutely. The synthesis system must be scrupulously clean and dry. Water is a particularly detrimental impurity as it can react with fluorine. The system should be passivated with fluorine gas prior to the synthesis to remove any surface impurities. Any leaks that allow atmospheric gases to enter will also negatively impact the yield.
Data Presentation
Table 1: Key Parameters for Electrical Discharge KrF₂ Synthesis
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio (F₂:Kr) | 1:1 to 2:1 | An excess of fluorine can favor product formation. |
| Pressure | 40 - 60 torr | Critical for maintaining a stable and efficient discharge. |
| Collection Temperature | ≤ -78 °C | KrF₂ is thermally unstable and requires cryogenic collection.[1] |
| Discharge Power | Dependent on reactor size | Must be sufficient to generate fluorine radicals effectively. |
| Yield | Approx. 0.25 g/h | This method is noted for its variable yield. |
Experimental Protocols
General Protocol for Electrical Discharge Synthesis of KrF₂
-
System Preparation: The reaction vessel, typically made of a resistant material like Monel or passivated stainless steel, and all associated gas lines must be thoroughly cleaned and dried. The system should be leak-checked to high vacuum standards.
-
Passivation: The interior surfaces of the reactor are passivated by introducing a low pressure of fluorine gas and allowing it to react with any surface impurities. This is typically done at room temperature or slightly elevated temperatures.
-
Reactant Introduction: A mixture of high-purity krypton and fluorine gas, in a ratio of approximately 1:1 to 1:2, is introduced into the reactor. The total pressure is adjusted to the operational range of 40-60 torr.
-
Cryogenic Cooling: The product collection surface, often a cold finger filled with a cryogenic fluid like liquid nitrogen or a dry ice/acetone slurry, is cooled to its operating temperature (≤ -78°C).
-
Initiation of Electrical Discharge: A high-voltage electrical discharge is initiated between the electrodes within the reactor. The specific voltage, current, and frequency will depend on the reactor design and must be optimized empirically. The discharge should appear as a stable glow within the gas mixture.
-
Synthesis and Collection: The discharge is maintained for the desired duration. During this time, KrF₂ forms in the plasma and desublimates as a white solid onto the cold surface.
-
Product Recovery: After the synthesis is complete, the discharge is turned off, and the remaining reactant gases are carefully pumped out of the reactor. The collection surface is kept at a low temperature while the product is isolated in a pre-cooled container.
Mandatory Visualization
Caption: Troubleshooting flowchart for low KrF₂ yield.
Caption: Experimental workflow for KrF₂ synthesis.
References
Technical Support Center: Stabilization of Krypton Difluoride
Welcome to the Technical Support Center for the stabilization and handling of krypton difluoride (KrF₂). This resource is intended for researchers, scientists, and drug development professionals working with this powerful and highly reactive fluorinating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental considerations to ensure safe and effective handling of KrF₂ and its stabilized adducts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable at room temperature?
A1: this compound (KrF₂) is a thermodynamically unstable compound.[1][2][3] Its formation is endothermic, with a positive heat of formation.[2] At room temperature, it undergoes thermal decomposition back into its constituent elements, krypton and fluorine gas, at a rate of approximately 10% per hour.[2] The Kr-F bond energy is significantly lower than the bond dissociation energy of F₂, making KrF₂ a potent source of fluorine radicals.[2]
Q2: How can this compound be stored safely for extended periods?
A2: Due to its thermal instability, this compound must be stored at low temperatures. It can be stored indefinitely without decomposition at -78°C.[4]
Q3: What are the primary methods for stabilizing this compound for use at or near room temperature?
A3: The most effective method for enhancing the stability of this compound is through the formation of adducts with strong Lewis acids.[5] These reactions form ionic salts, such as [KrF]⁺[SbF₆]⁻ and [Kr₂F₃]⁺[SbF₆]⁻, which are significantly more stable than KrF₂ alone.[5] The adduct KrF₂·SbF₅ has been reported to be stable at room temperature. Another potential stabilization method that has been explored theoretically is the application of high pressure.[3][6]
Q4: What are some common Lewis acids used to form stable adducts with KrF₂?
A4: Strong fluoride (B91410) ion acceptors are used to form stable adducts with KrF₂. The most commonly cited Lewis acids are antimony pentafluoride (SbF₅), tantalum pentafluoride (TaF₅), and niobium pentafluoride (NbF₅).[5]
Q5: What are the primary decomposition products of unstabilized KrF₂?
A5: Unstabilized this compound decomposes into krypton gas (Kr) and fluorine gas (F₂).[2]
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and handling of this compound and its adducts.
Issue 1: Low or No Yield of this compound During Synthesis
-
Potential Cause: Inadequate reaction conditions. The synthesis of KrF₂ is sensitive to temperature, pressure, and the energy source used.
-
Solution (Photochemical Synthesis): Ensure the use of appropriate UV light wavelengths (typically in the 303–313 nm range). Harder UV radiation can be detrimental to the yield. Using Pyrex, Vycor, or quartz glassware can help filter out shorter, more energetic wavelengths. The ideal conditions often involve solid krypton and liquid fluorine at 77 K.[2]
-
Solution (Hot Wire Method): Optimize the distance between the hot wire and the solid krypton. A temperature gradient of around 900 °C/cm has been suggested for optimal yields.[2]
-
Solution (Electrical Discharge Method): This method is known for being unreliable in terms of yield.[2] Careful control of the F₂ to Kr ratio (1:1 to 2:1) and pressure (40 to 60 torr) is crucial.[2]
-
-
Potential Cause: Impurities in the reaction system. Moisture and other impurities can react with KrF₂ or interfere with its formation.
-
Solution: Ensure all reactants (Krypton and Fluorine) are of high purity and the reaction apparatus is scrupulously dried and passivated before use.
-
Issue 2: Unexpectedly Rapid Decomposition of KrF₂ Adducts
-
Potential Cause: Incomplete formation of the stable adduct.
-
Solution: Verify the stoichiometry of the reactants. An insufficient amount of the Lewis acid will result in unreacted, unstable KrF₂. Use spectroscopic methods like Raman spectroscopy to confirm the formation of the desired ionic species (e.g., [KrF]⁺ or [Kr₂F₃]⁺).
-
-
Potential Cause: Presence of moisture or other nucleophiles.
-
Solution: KrF₂ and its adducts are extremely reactive and will readily react with water and other nucleophilic substances. All handling must be performed under a dry, inert atmosphere (e.g., in a dry box or using Schlenk techniques). All solvents and reagents must be rigorously dried.
-
Issue 3: Difficulty in Characterizing KrF₂ Adducts
-
Potential Cause: High reactivity and instability of the compounds.
-
Solution: Characterization, particularly single-crystal X-ray diffraction, often needs to be performed at low temperatures to prevent sample decomposition.[7][8] Raman spectroscopy is a powerful tool for characterizing these adducts in the solid state and in solution, as it can be performed at low temperatures and provides characteristic vibrational frequencies for the cationic species.[5]
-
Quantitative Data on this compound and its Adducts
| Compound/Adduct | Reported Stability | Vapor Pressure | Decomposition Temperature |
| KrF₂ | Decomposes at a rate of ~10% per hour at room temperature.[2] Can be stored indefinitely at -78°C. | ~30 mm Hg at 25°C[1] | Thermally unstable at room temperature.[2] |
| 2KrF₂·SbF₅ | Decomposes very slowly in a dynamic vacuum at -30°C to yield KrF₂·SbF₅. | Not available | Decomposes above -30°C. |
| KrF₂·SbF₅ | Reported to be stable at room temperature. | Not available | Not specified, but higher than 2KrF₂·SbF₅. |
| [KrF]⁺[AuF₆]⁻ | Decomposes at 60°C.[4] | Not available | 60°C[4] |
Experimental Protocols
General Safety Precautions for Handling this compound and its Adducts:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[9]
-
Ventilation: All work with KrF₂ and its adducts must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.[9]
-
Inert Atmosphere: Due to their high reactivity with moisture, these compounds must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Material Compatibility: Use materials that are resistant to fluorine and strong oxidizing agents. Polytetrafluoroethylene (PTFE) and certain metals like nickel and Monel are often suitable. Avoid glass, as it can be etched by HF, a potential byproduct of reactions with moisture.
Synthesis of KrF₂·SbF₅ Adduct (General Procedure based on Literature):
This procedure is a general guideline and should be adapted based on specific experimental setups and safety protocols of your institution.
-
Preparation of KrF₂: Synthesize KrF₂ using a suitable method such as the photochemical or hot wire method.[2] The KrF₂ should be purified and stored at low temperature (-78°C) until use.
-
Reaction Setup: In a dry, inert atmosphere glovebox, place solid antimony pentafluoride (SbF₅) in a reaction vessel made of a resistant material (e.g., FEP or PFA).
-
Reaction: Slowly add KrF₂ to the SbF₅ at a low temperature (e.g., -40°C). The reaction is often performed in a suitable inert solvent like anhydrous hydrogen fluoride (aHF) or bromine pentafluoride (BrF₅).
-
Formation of Adducts: The initial reaction may form the less stable 2KrF₂·SbF₅ adduct.
-
Isolation of the Stable Adduct: To obtain the more stable KrF₂·SbF₅, the 2KrF₂·SbF₅ adduct can be slowly decomposed under a dynamic vacuum at -30°C. This will remove the excess KrF₂.
-
Characterization: The resulting white, crystalline solid can be characterized by Raman spectroscopy to confirm the formation of the [KrF]⁺[SbF₆]⁻ ionic pair.[5]
Visualizations
Caption: General workflow for the synthesis and stabilization of this compound.
Caption: A logical workflow for troubleshooting low yields in KrF₂ adduct synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of 2KrF2,SbF5 and KrF2,SbF5: the Kr2F3+ and KrF+ cations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystal structures of alpha-KrF(2),[KrF][MF(6)](M=As,Sb,Bi),[Kr(2)F(3)][SbF(6).KrF(2), [Ke(2)F(3)2[SbF(6)]2.KrF(2), and [Kr(2)F(3)][AsF(6)].[KrF][AsF(6)]; synthesis and characterization of [Kr(2)F(3)][PF(6).nKrF(2); and theoretical studies of KrF(2), KrF+, Kr(2)F(3)+, and the [KrF][MF(6)](M=P,As,Sb,Bi) ion pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
Technical Support Center: Optimizing UV Wavelength for Photochemical KrF₂ Production
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful photochemical synthesis of Krypton Difluoride (KrF₂). The following guides address common questions and troubleshooting scenarios to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for the photochemical production of KrF₂?
A1: The ideal UV wavelength range for KrF₂ synthesis is between 303-313 nm.[1] Using UV radiation with shorter wavelengths (harder UV) is detrimental to the production rate.[1]
Q2: Why is the choice of reactor material important for maximizing yield?
A2: The reactor material, particularly the window through which the UV light passes, is critical because it can filter out harmful, high-energy UV radiation. Materials that block harder UV light, such as Pyrex or Vycor, significantly increase the yield of KrF₂.[1] Experiments have shown that Pyrex, with a UV cutoff of 280 nm, results in a much higher production rate compared to quartz, which allows more energetic UV light to pass.[1]
Q3: What are the ideal physical states and temperatures for the reactants during synthesis?
A3: The highest yields for photochemical KrF₂ production are achieved when krypton is in a solid state and fluorine is a liquid.[1] These conditions occur at a temperature of 77 K (-196 °C).[1]
Q4: What makes KrF₂ such a powerful oxidizing and fluorinating agent?
A4: KrF₂ is a more potent oxidizing and fluorinating agent than elemental fluorine because of its low bond energy.[1] The average Krypton-Fluorine (Kr-F) bond energy is only 11 kcal/mol, which is significantly weaker than the Fluorine-Fluorine (F-F) bond energy of 36 kcal/mol.[1] This instability makes it an excellent source of highly reactive atomic fluorine.[1]
Q5: Is KrF₂ a stable compound?
A5: No, KrF₂ is an endothermic and thermally unstable compound.[1][2][3] At room temperature, it decomposes at a rate of about 10% per hour.[1] Its formation is thermodynamically unfavorable, which contributes to its high reactivity.[3][4][5]
Troubleshooting Guide: Low KrF₂ Yield
Q: My KrF₂ production yield is consistently low. What are the potential causes and how can I fix them?
A: Low yields in photochemical KrF₂ synthesis can typically be traced to a few critical experimental parameters. Use the following points to diagnose the issue.
-
Incorrect UV Wavelength:
-
Problem: You may be using a broad-spectrum UV source or a source with a wavelength shorter than the optimal 303-313 nm range. High-energy UV light significantly reduces the production yield.[1]
-
Solution: Use a light source that emits within the 303-313 nm range. If using a broad-spectrum lamp, employ a filter system (e.g., a Pyrex window) to block wavelengths below ~280 nm.[1]
-
-
Improper Reactor Material:
-
Problem: The window of your reaction vessel may be made of a material that is too transparent to high-energy UV, such as quartz (UV cutoff ~170 nm).[1]
-
Solution: Construct your reactor or reaction window from Pyrex 7740 glass (UV cutoff ~280 nm) or Vycor 7913 glass (UV cutoff ~210 nm) to filter out detrimental short-wavelength UV.[1] Pyrex is shown to be the most effective of the three.[1]
-
-
Suboptimal Reaction Temperature:
-
Problem: The reaction is most efficient at 77 K, where krypton is solid and fluorine is liquid.[1] If the temperature is too high, the reactant phases may not be optimal, and the thermally unstable KrF₂ product may decompose.[1]
-
Solution: Ensure your cryogenic setup maintains a steady temperature of 77 K throughout the irradiation period. Monitor the temperature closely to prevent fluctuations.
-
-
Reactant Purity and Stoichiometry:
-
Problem: Impurities in the krypton or fluorine gas can lead to side reactions. An incorrect ratio of reactants can also limit the yield.
-
Solution: Use high-purity krypton and fluorine. While the reaction proceeds with a mixture, ensure an excess of fluorine is present to maximize the reaction with the solid krypton surface.
-
Data Presentation
Table 1: Effect of Reactor Window Material on KrF₂ Production Rate
The following table summarizes experimental results demonstrating the impact of different UV-filtering materials on the yield of KrF₂.
| Reactor Window Material | UV Cutoff Wavelength | Average Production Rate (mg/h) |
| Pyrex 7740 | 280 nm | 507 |
| Vycor 7913 | 210 nm | 204 |
| Quartz | 170 nm | 158 |
| Data sourced from experiments by S. A. Kinkead et al.[1] |
Experimental Protocols & Workflows
General Protocol for Photochemical Synthesis of KrF₂
This protocol outlines the key steps for producing KrF₂ via UV photolysis. Safety Note: This synthesis involves extremely hazardous materials, including elemental fluorine and the powerful oxidizer KrF₂. All steps must be performed in a properly vetted apparatus within a fume hood by trained personnel with appropriate personal protective equipment.
-
Apparatus Preparation:
-
Construct a reaction vessel from a material compatible with fluorine (e.g., Monel or stainless steel) and equip it with a UV-transparent window made of Pyrex 7740 glass.
-
Ensure the system is passivated with fluorine gas to remove any reactive impurities.
-
Connect the reactor to a vacuum line and gas manifold for introducing krypton and fluorine.
-
-
Cryogenic Cooling:
-
Immerse the reaction vessel in a dewar of liquid nitrogen to cool it to 77 K.
-
-
Reactant Introduction:
-
Slowly admit a measured amount of fluorine gas into the cold reactor, where it will condense into a liquid.
-
Subsequently, introduce a measured amount of krypton gas, which will freeze as a solid onto the reactor surfaces in contact with the liquid fluorine.
-
-
UV Irradiation:
-
Position a UV lamp (e.g., a mercury arc lamp) to illuminate the reactor window. Ensure the light path is filtered to provide radiation primarily in the 303-313 nm range.
-
Irradiate the solid Kr / liquid F₂ mixture for several hours. The optimal duration will depend on the specific setup and scale.
-
-
Product Isolation:
-
After irradiation, remove the unreacted fluorine and krypton by vacuum pumping at 77 K.
-
Slowly warm the reactor to sublime the white, solid KrF₂ product, which can be collected in a separate, cooled trap.
-
Visualizations
Experimental Workflow for KrF₂ Synthesis
Caption: A generalized workflow for the photochemical synthesis of KrF₂.
Troubleshooting Logic for Low KrF₂ Yield
Caption: A decision tree for troubleshooting common causes of low KrF₂ yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition of Gaseous Krypton Difluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers working with the thermal decomposition of gaseous krypton difluoride (KrF₂). Given the highly reactive and unstable nature of KrF₂, experiments involving its thermal decomposition present unique challenges. While detailed kinetic studies on the gas-phase thermal decomposition of KrF₂ are not extensively available in public literature, this guide is compiled from established chemical principles, safety protocols for handling hazardous gases, and general best practices for gas-phase kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for gaseous this compound?
A1: The primary and well-established thermal decomposition pathway for gaseous this compound is the unimolecular decomposition into krypton gas and fluorine gas:
KrF₂(g) → Kr(g) + F₂(g)
This reaction is endothermic, with a heat of formation for gaseous KrF₂ of approximately +14.4 kcal/mol.[1] The Kr-F bonds in KrF₂ are relatively weak, with an average bond energy of only about 11 kcal/mol, contributing to its thermal instability.[1]
Q2: At what temperature does this compound begin to decompose?
A2: this compound is thermally unstable even at room temperature, with a reported decomposition rate of 10% per hour.[1] The rate of decomposition increases significantly with temperature. Experimental studies have noted rapid decomposition at temperatures as high as 93°C.[1]
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a powerful oxidizing and fluorinating agent. The primary safety concerns are:
-
High Reactivity: It can react violently with a wide range of materials, including water, organic compounds, and many metals, especially at elevated temperatures.[2]
-
Toxicity: KrF₂ and its decomposition product, fluorine (F₂), are highly toxic and corrosive to all tissues, including the respiratory tract, skin, and eyes.[3][4] Inhalation can cause severe lung damage.[4]
-
Formation of Hydrofluoric Acid (HF): Contact with moisture will lead to the formation of highly corrosive hydrofluoric acid.[3]
Q4: What materials are compatible with this compound and fluorine gas at high temperatures?
A4: Due to the extreme reactivity of KrF₂ and F₂, material selection is critical.
-
Metals: Nickel and its alloys (e.g., Monel) are often used for handling fluorine and fluorine compounds. They form a passive fluoride (B91410) layer that protects the underlying metal. However, their integrity must be carefully monitored, especially at high temperatures.
-
Gaskets and Seals: Polytetrafluoroethylene (PTFE, Teflon) is a commonly recommended material for gaskets and seals due to its high resistance to fluorine.[3]
-
Reactor Materials: For high-temperature studies, reactors are often constructed from nickel, Monel, or alumina (B75360) (Al₂O₃). The choice depends on the specific temperature and pressure conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent or Non-Reproducible Decomposition Rates | 1. Temperature Fluctuations: Small variations in temperature can significantly impact the decomposition rate. 2. Surface Catalysis: The reactor walls may be catalyzing the decomposition, and the surface condition may be changing between experiments. 3. Sample Impurities: Impurities in the KrF₂ sample (e.g., HF, H₂O) can affect the decomposition kinetics. | 1. Improve Temperature Control: Use a high-precision temperature controller and ensure uniform heating of the reaction zone. Calibrate thermocouples regularly. 2. Reactor Passivation: "Condition" the reactor by running the experiment several times to allow the formation of a stable passive layer on the inner surfaces. 3. Purify KrF₂ Sample: Ensure the KrF₂ is of high purity. This can be achieved by techniques such as fractional distillation or sublimation to remove volatile impurities like HF. |
| Corrosion or Damage to Experimental Apparatus | 1. Incompatible Materials: Use of materials that are not resistant to KrF₂ or F₂ at the experimental temperatures. 2. Presence of Moisture: Moisture can lead to the formation of HF, which is highly corrosive. | 1. Material Review: Ensure all components in contact with the hot gas (reactor, tubing, valves, sensors) are made of compatible materials (e.g., Monel, nickel, alumina, PTFE). 2. Rigorous Drying: Thoroughly dry all parts of the apparatus before introducing KrF₂. Use an inert gas purge to remove any residual moisture. |
| Unexpected Products Detected in Analysis (e.g., SiF₄, metal fluorides) | 1. Reaction with Reactor Walls: The fluorine gas produced is reacting with the material of the reactor (e.g., quartz, certain metals). 2. Leaks in the System: Air leaking into the system can lead to the formation of oxygen fluorides or other byproducts. | 1. Use Inert Reactor Materials: If possible, use a reactor made of a more inert material like nickel or passivated stainless steel. If using a quartz reactor, be aware of potential reactions at high temperatures. 2. Leak Check System: Perform a thorough leak check of the entire experimental setup under vacuum and at operating pressure before introducing KrF₂. |
| Difficulty in Obtaining a Stable Gas Flow | 1. Clogging of Lines or Valves: Solid decomposition products or reactions with impurities could be causing blockages. 2. Decomposition Before Reaching Reaction Zone: KrF₂ may be decomposing in the delivery lines if they are not properly temperature-controlled. | 1. Inspect and Clean System: Regularly inspect and clean all gas lines and valves. 2. Temperature Control of Delivery Lines: Maintain the temperature of the gas delivery lines at a point where KrF₂ remains gaseous but decomposition is minimized. |
Quantitative Data
Table 1: Thermodynamic Properties of this compound
| Property | Value | Units | Reference |
| Heat of Formation (gas, 93°C) | +14.4 ± 0.8 | kcal/mol | [1] |
| Atomization Energy (KrF₂(g) → Kr(g) + 2F(g)) | 21.9 | kcal/mol | [1] |
| Average Kr-F Bond Energy | 11 | kcal/mol | [1] |
| Decomposition at Room Temperature | ~10 | % per hour | [1] |
Note: The following table is for illustrative purposes to show how kinetic data would be presented. The values are hypothetical and should not be used for experimental design.
Table 2: Hypothetical Kinetic Parameters for KrF₂(g) → Kr(g) + F₂(g)
| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 300 | Value | Value | Value |
| 350 | Value | ||
| 400 | Value |
Experimental Protocols
The following is a generalized protocol for studying the thermal decomposition of a gaseous compound, adapted with specific considerations for KrF₂.
Objective: To determine the rate of thermal decomposition of gaseous KrF₂ at a specific temperature.
Materials and Equipment:
-
High-purity this compound (KrF₂)
-
Inert carrier gas (e.g., Helium, Argon)
-
High-temperature flow reactor (e.g., made of Monel or nickel)
-
High-precision temperature controller and thermocouples
-
Mass flow controllers for precise gas mixing
-
Pressure transducers
-
Analytical instrument (e.g., Mass Spectrometer, FTIR Spectrometer)
-
Gas handling system constructed from compatible materials
-
Appropriate personal protective equipment (PPE), including fluorine-resistant gloves, lab coat, and full-face shield.
Procedure:
-
System Preparation and Leak Checking:
-
Assemble the experimental setup in a well-ventilated fume hood.
-
Thoroughly clean and dry all components of the reactor and gas handling system.
-
Perform a leak check on the entire system, first under vacuum and then at the intended operating pressure with an inert gas.
-
-
Reactor Passivation:
-
Heat the reactor to the desired experimental temperature under a flow of inert gas.
-
Introduce a low concentration of fluorine gas (F₂) diluted in an inert gas to passivate the internal surfaces of the reactor. This creates a protective metal fluoride layer.
-
Purge the system with inert gas to remove any residual fluorine.
-
-
Experiment Execution:
-
Set the reactor temperature to the desired value and allow it to stabilize.
-
Using mass flow controllers, establish a stable flow of a dilute mixture of KrF₂ in the inert carrier gas. The concentration of KrF₂ should be low to minimize the risk of explosion and to ensure isothermal conditions.
-
Continuously monitor the composition of the gas exiting the reactor using the analytical instrument (e.g., mass spectrometer). Record the concentrations of the reactant (KrF₂) and products (Kr, F₂).
-
Allow the system to reach a steady state before recording data.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the decomposition rate.
-
-
Data Analysis:
-
From the measured concentrations of KrF₂ at the inlet and outlet of the reactor and the known residence time, calculate the rate of decomposition.
-
If experiments are conducted at multiple temperatures, an Arrhenius plot can be constructed to determine the activation energy (Ea) and the pre-exponential factor (A).
-
-
System Shutdown:
-
Stop the flow of KrF₂ and purge the entire system with an inert gas.
-
Allow the reactor to cool down to room temperature under the inert gas flow.
-
Handle any unreacted KrF₂ and waste products according to established safety protocols for hazardous materials.
-
Visualizations
References
Krypton Difluoride Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of krypton difluoride (KrF₂) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Impurities in crude KrF₂ typically arise from the synthesis method and handling. Common impurities include:
-
Unreacted Starting Materials: Krypton (Kr) and Fluorine (F₂).
-
Volatile Byproducts: Silicon tetrafluoride (SiF₄) if synthesized in glass (Pyrex) apparatus, and hydrogen fluoride (B91410) (HF) from reactions with trace amounts of water.
-
Higher Krypton Fluorides: While krypton tetrafluoride (KrF₄) has been mistakenly identified in the past and is highly unstable, its transient formation as an impurity is a remote possibility.[1]
Q2: My KrF₂ sample is decomposing at room temperature. How can I store it safely?
A2: this compound is thermally unstable, with a decomposition rate of about 10% per hour at room temperature.[1] For long-term storage, it is essential to keep the purified KrF₂ at or below -78°C (the temperature of dry ice).[2][3] At this temperature, it can be stored indefinitely without significant decomposition.
Q3: What materials are compatible with this compound?
A3: Due to its extreme reactivity, KrF₂ requires handling in inert conditions.[2] Compatible materials for handling and storage include dry Pyrex glass and polychlorotrifluoroethylene (PCTFE) containers.[4] It is crucial to ensure all apparatus is scrupulously dry to prevent the formation of HF and subsequent reactions.
Q4: Can I use Gas Chromatography (GC) to purify my KrF₂ sample?
A4: Direct purification of KrF₂ by gas chromatography is challenging due to its high reactivity and thermal instability. Fluorine and fluorine compounds can react with the stationary phase of the GC column.[5] However, GC with a thermal conductivity detector (TCD) can be a valuable analytical tool for assessing the purity of the final product by detecting impurities like residual krypton.[6] Specialized GC systems with inert materials may be required.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of purified KrF₂ after sublimation. | 1. Decomposition during sublimation: The temperature of the sublimation apparatus may be too high. 2. Incomplete sublimation: The temperature may be too low, or the vacuum is insufficient. 3. Leaks in the vacuum system: Air and moisture ingress can lead to decomposition. | 1. Reduce sublimation temperature: Operate at the lowest possible temperature that allows for a reasonable sublimation rate. 2. Optimize conditions: Gradually increase the temperature and ensure a high vacuum is maintained. 3. Check for leaks: Ensure all joints and connections in the sublimation apparatus are properly sealed. |
| The purified KrF₂ is still contaminated with a volatile impurity (e.g., SiF₄ or HF). | Similar vapor pressures: The impurity may have a vapor pressure close to that of KrF₂, leading to co-sublimation. | Fractional Sublimation: Perform a multi-step sublimation. Initially, sublime at a lower temperature to remove the more volatile impurity. Then, increase the temperature to sublime the KrF₂. |
| The KrF₂ sample appears discolored after purification. | Reaction with residual impurities or the apparatus: Discoloration may indicate the formation of byproducts. | Ensure inert conditions: Thoroughly clean and dry the apparatus before use. Ensure the starting material is of the highest possible purity. |
| Inconsistent results in subsequent reactions using the purified KrF₂. | Residual impurities: Even trace amounts of impurities can affect the reactivity of KrF₂. | Analytical Characterization: Use spectroscopic methods like FT-IR or Raman to confirm the purity of the sublimed KrF₂ before use. |
Quantitative Data Summary
Table 1: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (Torr) |
| -15.5 | 10 |
| 0 | 30 |
| 15 | 73 |
| Data sourced from[7] |
Table 2: Thermal Stability of this compound
| Temperature (°C) | Observation |
| -78 | Stable indefinitely[2][3] |
| 20-25 | Decomposes at a rate of approximately 10% per hour[1] |
| 30 | Decomposition is detectable and increases with temperature[8] |
| 80 | Half-life of 120 seconds |
| 110 | Half-life of 30 seconds |
| Data sourced from[7] |
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
This protocol describes the purification of KrF₂ using a vacuum sublimation apparatus, which typically consists of a vessel to hold the crude material and a cold finger condenser.
Materials:
-
Crude this compound sample.
-
Vacuum sublimation apparatus with a cold finger.
-
Low-temperature coolant (e.g., dry ice/acetone slush or a cryocooler).
-
High-vacuum pump.
-
Heating mantle or oil bath.
-
Inert atmosphere glove box or glove bag.
Procedure:
-
Preparation: In an inert and dry atmosphere (e.g., a glove box), load the crude KrF₂ solid into the bottom of the sublimation apparatus.
-
Assembly: Lightly grease the joints of the apparatus and assemble it, ensuring a good seal.
-
Evacuation: Attach the apparatus to a high-vacuum line and evacuate the system. It is crucial to achieve a high vacuum to lower the sublimation temperature and prevent decomposition.
-
Cooling the Condenser: Once a stable vacuum is achieved, fill the cold finger with the low-temperature coolant.
-
Sublimation: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to just above the point where sublimation is observed. For KrF₂, this is typically done at temperatures well below 0°C under vacuum.
-
Deposition: The gaseous KrF₂ will travel to the cold finger and deposit as pure crystals. Non-volatile impurities will remain in the bottom of the apparatus.
-
Completion and Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Backfilling and Disassembly: Slowly backfill the apparatus with an inert gas (e.g., dry nitrogen or argon).
-
Collection: In an inert atmosphere, carefully disassemble the apparatus and scrape the purified KrF₂ crystals from the cold finger into a pre-weighed, dry storage container.
-
Storage: Store the purified KrF₂ at or below -78°C.
Protocol 2: Purity Analysis by FT-IR/Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that can be used to assess the purity of the final KrF₂ product.
Instrumentation:
-
FT-IR spectrometer, preferably with an ATR (Attenuated Total Reflectance) accessory suitable for solids.
-
Raman spectrometer.
Procedure:
-
Sample Preparation: Due to the reactivity of KrF₂, sample preparation must be conducted in a dry, inert atmosphere.
-
FT-IR (ATR): A small amount of the purified KrF₂ crystal is pressed against the ATR crystal.
-
Raman: A crystal can be placed on a suitable slide for analysis. The laser can often be focused through a sealed, transparent container.
-
-
Data Acquisition:
-
Acquire the FT-IR and Raman spectra of the purified KrF₂ sample.
-
The linear KrF₂ molecule is expected to have specific vibrational modes that are either IR or Raman active.
-
-
Data Analysis:
-
Compare the obtained spectra with known literature spectra for pure KrF₂.
-
The presence of additional peaks may indicate impurities. For example, a broad peak in the FT-IR spectrum around 3000-3600 cm⁻¹ could indicate the presence of HF or water. Peaks corresponding to Si-F bonds would indicate SiF₄ contamination.
-
Visualizations
Caption: Workflow for KrF₂ purification and analysis.
Caption: Logic for troubleshooting low yield in KrF₂ sublimation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fluorine analysis by GC - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemister.ru]
- 8. tandfonline.com [tandfonline.com]
minimizing KrF2 decomposition during fluorination reactions
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing Krypton Difluoride (KrF₂) decomposition during fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KrF₂) and why is it used in fluorination reactions?
This compound (KrF₂) is a powerful fluorinating and oxidizing agent.[1][2] It is the first discovered compound of krypton and exists as a volatile, colorless solid at room temperature.[3][4] Its high reactivity makes it a valuable reagent for introducing fluorine atoms into other molecules, a critical process in the synthesis of many pharmaceuticals and specialty chemicals. KrF₂ is particularly useful because it can be a source of highly reactive atomic fluorine.[3]
Q2: What makes KrF₂ so prone to decomposition?
The instability of KrF₂ stems from its molecular structure and thermodynamics:
-
Weak Chemical Bonds: The average Krypton-Fluorine (Kr-F) bond energy is only 11 kcal/mol, making it one of the weakest of any isolable fluoride.[3] For comparison, the bond dissociation energy of difluorine (F-F) is 36 kcal/mol.[3]
-
Endothermic Formation: The formation of KrF₂ is an endothermic process, meaning it requires an input of energy. The gaseous compound has a positive heat of formation of 14.4 ± 0.8 kcal/mol.[3] This inherent instability means it readily decomposes back to its more stable constituent elements.
-
Thermal Instability: KrF₂ is thermally unstable and decomposes at a rate of about 10% per hour at room temperature (25 °C).[3]
Q3: What are the decomposition products of KrF₂?
KrF₂ decomposes into krypton gas (Kr) and fluorine gas (F₂).[3][5]
KrF₂(s/g) → Kr(g) + F₂(g)
The release of these gases can lead to a dangerous buildup of pressure in a sealed reaction vessel. Additionally, the liberated fluorine gas is highly reactive and can lead to unwanted side reactions, reducing the yield of the desired product.
Q4: What is the ideal storage temperature for KrF₂?
To prevent decomposition during storage, KrF₂ should be kept at or below -78 °C.[3] At this temperature, it can be stored without significant decomposition.
Q5: Are there different crystalline forms of KrF₂ I should be aware of?
Yes, KrF₂ has two main crystalline phases (polymorphs):
-
α-KrF₂: This phase is more stable at lower temperatures.
-
β-KrF₂: This phase is generally found at temperatures above -80 °C.[3][4]
For optimal stability, maintaining conditions that favor the α-phase (i.e., low temperatures) is recommended.
Q6: What general strategies can minimize KrF₂ decomposition during a fluorination reaction?
-
Low Temperature: Maintaining a low reaction temperature is the most critical factor. Reactions are often performed at temperatures ranging from -78 °C to -50 °C.[6]
-
Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture. Fluorine gas reacts with water to form hydrofluoric acid (HF).[7]
-
Material Compatibility: Use reaction vessels and equipment made from materials resistant to both KrF₂ and the highly oxidizing fluorine gas. Teflon is a preferred material for gaskets.[7]
-
Solvent Selection: Choose a solvent that is inert to highly oxidizing conditions.
-
Purity of Reagents: Ensure all reagents and solvents are free from impurities that could catalyze decomposition.
Troubleshooting Guide
Problem: My reaction shows a low yield of the desired fluorinated product.
| Possible Cause | Suggested Solution |
| KrF₂ Decomposition | The most common cause is premature decomposition of the reagent. Verify that the reaction was conducted at a sufficiently low temperature. Ensure your KrF₂ has been stored properly at ≤ -78 °C. Consider titrating the KrF₂ before use to confirm its activity. |
| Moisture Contamination | Traces of water can consume KrF₂. Ensure all glassware is rigorously dried and the reaction is performed under a scrupulously dry, inert atmosphere. |
| Incorrect Stoichiometry | If your KrF₂ has partially decomposed during storage, you may be adding less active reagent than calculated. Use a fresh batch or determine the purity of the existing batch. |
Problem: I am observing an unexpected increase in pressure in my reaction vessel.
| Possible Cause | Suggested Solution |
| Thermal Decomposition | This is a strong indicator of KrF₂ decomposition into gaseous Kr and F₂.[3] Immediately cool the reaction vessel to a lower temperature to slow the decomposition rate. Ensure your cooling bath is stable and providing adequate heat removal. Use a pressure-relief device (e.g., a bubbler) to safely vent excess pressure. |
| Reaction with Vessel/Solvent | The liberated F₂ or KrF₂ itself may be reacting with the solvent or the material of the reaction vessel at an elevated temperature. Review the compatibility of your materials. |
Problem: My KrF₂ reagent, a colorless solid, appears to have diminished or is less reactive than expected.
| Possible Cause | Suggested Solution |
| Improper Storage | The reagent has likely decomposed over time due to storage at temperatures above -78 °C. KrF₂ is volatile and will sublime and decompose if not kept sufficiently cold.[3] |
| Contamination | The storage container may have been contaminated with moisture or other reactive impurities, leading to accelerated decomposition. |
| Action | Discard the suspect reagent following appropriate safety protocols. Obtain a fresh batch of KrF₂ and store it correctly in a dedicated, clean, and dry container at or below -78 °C. |
Quantitative Data
The stability of this compound is highly dependent on its physical state and temperature. The following table summarizes key quantitative data related to its stability.
| Parameter | Value | Significance | Reference(s) |
| Thermal Decomposition Rate | ~10% per hour at 25 °C (Room Temp.) | Highlights the critical need for low-temperature handling and storage. | [3] |
| Recommended Storage Temp. | ≤ -78 °C | At this temperature, decomposition is negligible. | [3] |
| Heat of Formation (ΔHf°) (gas, 93 °C) | +14.4 ± 0.8 kcal/mol | The positive value indicates the molecule is thermodynamically unstable relative to its elements. | [3] |
| Heat of Formation (ΔHf°) (solid, 298 K) | +18.2 kJ/mol (+4.35 kcal/mol) | Calculated from decomposition and sublimation enthalpies. | [5][8] |
| Enthalpy of Sublimation (ΔHsub) | +41 kJ/mol (+9.8 kcal/mol) | Indicates KrF₂ is a volatile solid. | [5][8] |
| Average Kr-F Bond Energy | 11 kcal/mol | This very weak bond is the primary reason for the molecule's instability and high reactivity. | [3] |
Experimental Protocols
Protocol 1: General Low-Temperature Fluorination
This protocol provides a general workflow for a fluorination reaction, emphasizing the steps required to minimize KrF₂ decomposition.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Assemble the reaction apparatus (e.g., a three-neck flask with a thermometer, inert gas inlet, and addition funnel) while flushing with dry nitrogen or argon.
-
Equip the gas outlet with a bubbler to monitor gas flow and safely vent any pressure buildup.
-
-
Reagent Handling:
-
Pre-cool the reaction flask to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).
-
In an inert atmosphere glovebox, weigh the required amount of KrF₂ (stored at ≤ -78 °C) into a pre-cooled addition funnel or vessel.
-
Note: Handle KrF₂ with extreme caution, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
-
Reaction Execution:
-
Dissolve the substrate in a pre-cooled, dry, inert solvent within the reaction flask.
-
Slowly add the KrF₂, either as a solid portion-wise or as a solution in a suitable inert solvent, to the cooled substrate solution. Monitor the internal temperature closely to ensure it does not rise significantly.
-
Maintain the low temperature and stir the reaction mixture for the required duration.
-
-
Workup:
-
Once the reaction is complete, quench any remaining KrF₂ by slowly adding a suitable quenching agent while maintaining a low temperature.
-
Proceed with the standard aqueous workup and purification protocol for your target molecule.
-
Protocol 2: Assessing KrF₂ Purity via Titration
Since KrF₂ decomposes over time, its purity should be verified before use in sensitive reactions. This can be done by reacting it with a known excess of a reducing agent and back-titrating.
-
Setup: In a glovebox, place a known, precise mass of KrF₂ into a reaction flask.
-
Reaction: Add a known excess of a standard iodide (e.g., potassium iodide) solution in a suitable solvent. KrF₂ will oxidize iodide to iodine.
-
KrF₂ + 2I⁻ → Kr + 2F⁻ + I₂
-
-
Titration: Remove the solution from the glovebox and immediately titrate the liberated iodine (I₂) with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: By determining the amount of iodine produced, the amount of active KrF₂ in the original sample can be calculated, thus giving its purity.
Visualizations
Caption: Key factors that accelerate the decomposition of KrF₂.
Caption: Troubleshooting workflow for low fluorination reaction yield.
Caption: Workflow for a low-temperature fluorination reaction using KrF₂.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Krypton_difluoride [chemeurope.com]
- 5. The decomposition at constant volume of 1 mol of gaseous krypton difluori.. [askfilo.com]
- 6. Solved Reaction of KrF2 with AsF5 at temperatures between | Chegg.com [chegg.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. Solved The decomposition of this compound (K1F2) has | Chegg.com [chegg.com]
- 9. Krypton(II) difluoride Safety Data Sheets(SDS) lookchem [lookchem.com]
Technical Support Center: Handling Highly Reactive Krypton Difluoride (KrF2)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective handling of Krypton Difluoride (KrF2), a powerfully reactive fluorinating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial safety information to navigate the challenges associated with this unique reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling and use of KrF2.
1. What makes KrF2 so reactive and hazardous?
This compound is a potent oxidizing and fluorinating agent due to the weak Krypton-Fluorine bonds (bond energy of only ~11 kcal/mol)[1]. This low bond energy means that KrF2 readily decomposes, releasing highly reactive fluorine radicals. It is thermally unstable, with a decomposition rate of about 10% per hour at room temperature, which can lead to pressure buildup in sealed containers[1]. Direct contact can cause severe chemical burns, and inhalation of its decomposition products (Kr and F2) is extremely dangerous.
2. How should I properly store KrF2?
Due to its thermal instability, KrF2 must be stored at low temperatures. For long-term storage, it is recommended to keep it at or below -78°C in a dedicated, well-ventilated freezer or a cold storage vessel[1]. The storage container should be made of a compatible material, such as stainless steel or nickel alloys, and must be properly passivated. It is crucial to avoid storing it in glass containers due to the potential for reaction with silicates over time, especially in the presence of trace moisture.
3. What are the immediate first aid procedures in case of exposure?
In the event of any exposure to KrF2 or its decomposition products, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid surfaces. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
4. Can I handle KrF2 on an open bench?
Absolutely not. All work with KrF2 must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon). This is to protect the user from inhaling the toxic and corrosive gases and to prevent the reaction of KrF2 with atmospheric moisture.
5. What are the signs of KrF2 decomposition?
The primary sign of decomposition is a pressure increase in the storage or reaction vessel. As KrF2 decomposes into Krypton and Fluorine gas (KrF2(s) → Kr(g) + F2(g)), the pressure will rise. At room temperature, this decomposition is significant[1]. Any unexpected warming of the container should also be treated as a sign of accelerated decomposition.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of KrF2.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Yield in KrF2 Synthesis | Inadequate reaction conditions: Incorrect temperature, pressure, or energy input (e.g., UV wavelength, discharge power)[1]. | Photochemical Synthesis: Ensure the UV lamp provides the optimal wavelength range of 303-313 nm. Using Pyrex, Vycor, or quartz can improve yield by blocking harder UV radiation[1]. Maintain the reaction temperature at 77 K where krypton is solid and fluorine is liquid[1].Electrical Discharge: Check the F2 to Kr ratio (ideally 1:1 to 2:1) and pressure (40-60 torr)[1]. Ensure a stable and sufficient energy arc. Note that this method can have unreliable yields[1]. |
| Leaks in the reaction system: Loss of reactants or product. | Perform a thorough leak check of the entire apparatus before starting the synthesis. Use a helium leak detector for high-vacuum systems. | |
| Impurities in reactants: Moisture or other contaminants can react with KrF2 or inhibit its formation. | Use high-purity Krypton and Fluorine gas. Pass reactants through a cold trap (-78°C) to remove volatile impurities like HF. | |
| Reaction with Substrate Fails or Gives Low Yield | Decomposition of KrF2: The reagent may have decomposed before or during the reaction. | Use freshly prepared or properly stored KrF2. Conduct the reaction at the lowest possible temperature at which the desired transformation occurs. Monitor the reaction temperature closely to prevent thermal runaway. |
| Incompatible solvent or reaction vessel: The solvent or vessel material may be reacting with KrF2. | Choose a solvent that is inert to fluorination, such as anhydrous HF or certain perfluorinated hydrocarbons. Ensure the reaction vessel is made of a compatible and properly passivated material (see Table 2). | |
| Poor substrate solubility: The substrate may not be sufficiently soluble in the chosen reaction medium. | Select a solvent that dissolves both the substrate and KrF2. Gentle warming may be possible for short periods, but monitor for KrF2 decomposition. | |
| Unexpected Side Products | Over-fluorination: KrF2 is a powerful fluorinating agent and can lead to multiple fluorine additions. | Use stoichiometric amounts of KrF2 or a slight excess of the substrate. Control the reaction time and temperature carefully. |
| Reaction with solvent: The solvent may be participating in the reaction. | Verify the inertness of the solvent under the reaction conditions. Consider running a blank reaction with just the solvent and KrF2. | |
| Radical reactions: The fluorine radicals generated from KrF2 decomposition can lead to non-selective reactions. | Use radical scavengers if they do not interfere with the desired reaction. Optimize reaction conditions to minimize decomposition. | |
| Pressure Buildup in Reaction or Storage Vessel | Thermal decomposition of KrF2: This is the most likely cause[1]. | Storage: Ensure the storage container is maintained at or below -78°C. Periodically and cautiously vent the container in a safe and controlled manner if pressure buildup is a concern.Reaction: Design the reaction setup with a pressure relief system (e.g., a bubbler or a pressure-releasing valve) to safely manage gas evolution. Do not perform reactions in sealed, unvented vessels. |
Section 3: Data and Experimental Protocols
Quantitative Data
Table 1: Thermal Decomposition of KrF2
| Temperature (°C) | Decomposition Rate | Notes |
| -78 | No significant decomposition | Recommended storage temperature[1]. |
| 25 (Room Temp) | ~10% per hour | Highlights the thermal instability of KrF2[1]. |
| >60 | Rapid decomposition | The compound decomposes quickly above this temperature[1]. |
Table 2: Material Compatibility with KrF2
| Material | Compatibility | Notes |
| Metals | ||
| Stainless Steel (304, 316) | Good (when passivated) | Requires thorough cleaning and passivation with fluorine gas to form a protective fluoride (B91410) layer[2][3]. |
| Nickel and Monel | Excellent (when passivated) | Highly resistant to fluorine and often used for valves and fittings in fluorine handling systems. Passivation is still recommended. |
| Aluminum | Good (at low temperatures) | Forms a passivating aluminum fluoride layer. |
| Copper | Good (at low temperatures) | Forms a stable cupric fluoride film in dry conditions[4]. |
| Polymers | ||
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Highly resistant to fluorine and KrF2. |
| Fluorinated Ethylene Propylene (FEP) | Excellent | Similar to PTFE. |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE. |
| Polyvinylidene Fluoride (PVDF) | Good | Good resistance but may be less robust than fully fluorinated polymers. |
| Other Materials | ||
| Glass (Pyrex, Quartz) | Limited | Can be used for short-term experiments, especially at low temperatures. Prolonged contact, especially with traces of moisture, can lead to etching and failure. Using Pyrex, Vycor, or quartz can increase yield in photochemical synthesis by blocking hard UV light[1]. |
| Sapphire | Good | More resistant to fluorine than glass. |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound (KrF2)
This protocol is a generalized procedure based on established photochemical synthesis methods[1].
Objective: To synthesize KrF2 from elemental krypton and fluorine using UV light.
Materials:
-
High-purity krypton gas
-
High-purity fluorine gas
-
Photochemical reactor made of a UV-transparent material (e.g., Pyrex, quartz, or Vycor)
-
UV lamp with an output in the 303-313 nm range
-
Liquid nitrogen
-
Vacuum line
-
Passivated stainless steel gas handling system
-
Cold trap
Procedure:
-
System Preparation: Ensure the entire gas handling system and the photochemical reactor are scrupulously clean, dry, and properly passivated.
-
Evacuation: Evacuate the entire system, including the reactor, to a high vacuum.
-
Cooling: Cool the photochemical reactor to 77 K using a liquid nitrogen bath.
-
Introduction of Reactants:
-
Introduce a measured amount of krypton gas into the cooled reactor, where it will solidify.
-
Slowly and carefully introduce fluorine gas into the reactor. The fluorine will liquefy at 77 K. The typical molar ratio of F2 to Kr is between 1:1 and 2:1[1].
-
-
Photolysis:
-
Position the UV lamp to irradiate the contents of the reactor.
-
Irradiate the solid krypton and liquid fluorine mixture with UV light in the 303-313 nm range. Harder UV radiation is detrimental to the yield[1].
-
The reaction progress can be monitored by observing the consumption of the colored liquid fluorine.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the unreacted fluorine and any volatile impurities (like SiF4 from reaction with glass) by evacuating the reactor while maintaining it at a low temperature (e.g., -78°C). A cold trap at a lower temperature (e.g., -196°C) can be used to collect the product.
-
KrF2 will be left as a white, crystalline solid.
-
-
Storage: Transfer the synthesized KrF2 under an inert atmosphere to a pre-cooled, passivated storage container and store it at or below -78°C.
Protocol 2: General Procedure for Aromatic Fluorination using KrF2
Objective: To fluorinate an aromatic compound using KrF2.
Materials:
-
This compound (KrF2)
-
Aromatic substrate
-
Anhydrous, inert solvent (e.g., anhydrous HF, CH2Cl2, CCl4 - solvent choice is critical and must be tested for compatibility)
-
Reaction vessel made of a compatible material (e.g., passivated stainless steel or a PFA reactor)
-
Low-temperature cooling bath (e.g., -78°C or lower)
-
Stirring mechanism
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: Assemble the reaction vessel under an inert, dry atmosphere. The vessel should be equipped with a stirring mechanism, a gas inlet/outlet, and a means to monitor the internal temperature.
-
Addition of Substrate and Solvent:
-
In the reaction vessel, dissolve the aromatic substrate in the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (typically low, e.g., -78°C, to control reactivity and minimize KrF2 decomposition).
-
-
Addition of KrF2:
-
Carefully and slowly add a stoichiometric amount of KrF2 to the cooled, stirred solution. The addition should be done in small portions to control the reaction rate and temperature.
-
-
Reaction:
-
Maintain the reaction at the low temperature and stir for the required duration. The reaction progress can be monitored by techniques such as low-temperature NMR spectroscopy or by quenching small aliquots and analyzing them by GC-MS or LC-MS.
-
-
Quenching:
-
Once the reaction is complete, quench any remaining KrF2 by carefully adding a suitable quenching agent (e.g., a solution of sodium bisulfite or a reactive alkene). This step should be performed at low temperature.
-
-
Workup and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Perform a standard aqueous workup to remove any inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
-
Section 4: Visual Guides (Graphviz DOT Language)
This section provides diagrams to visualize key workflows and concepts for handling KrF2.
Caption: Troubleshooting workflow for low KrF2 synthesis yield.
Caption: Step-by-step workflow for the safe handling of KrF2.
Caption: Decomposition pathway and associated hazards of KrF2.
References
Technical Support Center: Overcoming Unreliability in KrF₂ Synthesis via Electrical Discharge
Welcome to the Technical Support Center for Krypton Difluoride (KrF₂) Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who utilize the electrical discharge method for KrF₂ production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the reliability and yield of your synthesis.
Troubleshooting Guide: Enhancing KrF₂ Synthesis Reliability
The electrical discharge method for KrF₂ synthesis, while effective, is often associated with inconsistent yields. This guide addresses common issues and provides actionable solutions to stabilize and optimize your experimental outcomes.
Issue 1: Low or No KrF₂ Yield
Symptoms:
-
Minimal or no formation of white crystalline KrF₂ in the cold trap.
-
Low pressure drop in the reaction chamber, indicating minimal gas consumption.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Discharge Energy | The energy of the electrical discharge may be insufficient to efficiently dissociate F₂ and excite Kr atoms. Increase the applied voltage or current. Note that excessive energy can lead to the decomposition of KrF₂.[1] A systematic optimization of the discharge power is recommended. |
| Improper Gas Mixture/Pressure | The ratio of fluorine to krypton and the total pressure are critical. The typical F₂:Kr ratio is between 1:1 and 2:1, with a total pressure of 40 to 60 torr. Verify the accuracy of your gas mixing system and pressure gauges. |
| Gas Impurities | The presence of impurities such as oxygen, nitrogen, or hydrogen fluoride (B91410) (HF) can significantly hinder the reaction. Oxygen and nitrogen can react with fluorine and krypton radicals, forming undesired byproducts.[2][3][4] HF can be present in the fluorine source and can passivate surfaces. Ensure high-purity (≥99.5%) krypton and fluorine are used. Implement a purification trap (e.g., a cold trap at -196°C for HF) before the reaction chamber. |
| Reactor Contamination | Residual contaminants on the reactor walls can consume fluorine radicals. Thoroughly clean and passivate the reactor with a low-concentration fluorine gas mixture at elevated temperatures before the synthesis. |
| Incorrect Electrode Spacing | The distance between the electrodes affects the plasma characteristics. An optimal gap ensures a stable and uniform discharge. If the gap is too large, the discharge may be weak or unstable. If it is too small, it can lead to arcing and localized heating, which promotes KrF₂ decomposition. |
Issue 2: Inconsistent Yields Between Experiments
Symptoms:
-
Significant variation in KrF₂ yield despite seemingly identical experimental parameters.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Electrode Degradation/Erosion | Over time, electrodes can erode, changing their surface properties and the characteristics of the discharge.[5][6][7] This can lead to inconsistent plasma conditions. Regularly inspect the electrodes for signs of wear, pitting, or coating with reaction byproducts. Consider using materials resistant to fluorine plasma, such as nickel or Monel. |
| "Memory Effect" in the Reactor | Fluorine and its compounds can be adsorbed onto the reactor walls and slowly released in subsequent experiments, altering the gas composition. A rigorous cleaning and passivation protocol between each run is crucial to mitigate this effect.[8] |
| Fluctuations in Power Supply | An unstable power supply will lead to a fluctuating discharge energy, directly impacting the reaction rate and yield. Use a stabilized high-voltage power supply and monitor the voltage and current throughout the experiment. |
| Inadequate Temperature Control | KrF₂ is thermally unstable. The reaction chamber should be effectively cooled to prevent the decomposition of the newly formed product. Ensure your cooling system (e.g., liquid nitrogen bath) is functioning optimally and maintaining a consistent low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal materials for constructing the electrical discharge reactor for KrF₂ synthesis?
A1: The choice of materials is critical due to the highly corrosive nature of fluorine plasma.
-
Reactor Body: Nickel, Monel, and passivated stainless steel are recommended for their resistance to fluorine attack.[9][10]
-
Electrodes: Nickel and copper are suitable materials for electrodes. Copper forms a stable cupric fluoride layer that resists further attack in a dry fluorine environment.[9]
-
Insulators: Polytetrafluoroethylene (PTFE, Teflon) is often used, but it can degrade in a plasma environment and become a source of fluorine contamination.[8] Alumina (Al₂O₃) or other fluorine-resistant ceramics are a more robust alternative.
-
Seals: Viton seals are commonly used but should be regularly inspected for degradation. For high-vacuum systems, metal seals (e.g., copper gaskets) are preferable.
Q2: How can I confirm the presence and purity of the synthesized KrF₂?
A2: Raman spectroscopy is a common and effective method for identifying KrF₂. The characteristic Raman shifts for the KrF₂ molecule can be compared with literature values. Purity can be assessed by the absence of peaks corresponding to common impurities like OF₂, NF₃, or HF.
Q3: What safety precautions are essential when working with KrF₂ synthesis?
A3:
-
Fluorine Handling: Fluorine is extremely toxic and reactive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and face shields. A fluorine gas detector should be in place.
-
High Voltage: The electrical discharge system operates at high voltages, posing a risk of electric shock. Ensure all electrical components are properly insulated and grounded.
-
Pressure: The reaction is conducted under vacuum, but accidental over-pressurization of the gas handling system is a risk. Use pressure relief valves and conduct all operations with a safety shield in place.
-
KrF₂ Handling: KrF₂ is a powerful oxidizing and fluorinating agent. It should be handled in a dry, inert atmosphere (e.g., a glovebox).
Experimental Protocols & Data
Baseline Protocol for Electrical Discharge Synthesis of KrF₂
This protocol provides a starting point for achieving a reproducible synthesis. Optimization will be necessary for specific experimental setups.
1. Reactor Preparation:
- The reactor and gas lines must be leak-tight and constructed from fluorine-compatible materials.
- Thoroughly clean all components with a suitable solvent (e.g., acetone) followed by a vacuum bake-out at >100°C for several hours to remove water and organic contaminants.
- Passivate the entire system by introducing a low concentration of F₂ (5-10% in an inert gas like argon or helium) and allowing it to react with the internal surfaces for several hours. This forms a protective metal fluoride layer.
2. Synthesis Procedure:
- Evacuate the reactor to a base pressure of <10⁻³ torr.
- Cool the cold trap where KrF₂ will be collected to -196°C using liquid nitrogen.
- Introduce a 1:1 to 2:1 mixture of high-purity F₂ and Kr into the reactor to a total pressure of 40-60 torr.
- Initiate the electrical discharge. The specific voltage and current will depend on the reactor geometry and must be optimized. Start with a moderate power input and gradually increase it while monitoring the plasma for stability.
- Maintain the discharge for the desired reaction time (typically several hours). The progress of the reaction can be monitored by the pressure drop in the system.
- After the reaction is complete, turn off the power supply.
- Cryopump the unreacted F₂ and Kr out of the reactor into a separate, cooled trap.
- Isolate the cold trap containing the KrF₂ product.
Quantitative Data Summary
While specific yields are highly dependent on the reactor design and operating parameters, the following table summarizes typical ranges found in the literature.
| Parameter | Typical Range | Impact on Yield |
| F₂:Kr Ratio | 1:1 - 2:1 | Higher F₂ concentration can increase the reaction rate, but an excessive amount can lead to plasma instabilities. |
| Total Pressure | 40 - 60 torr | Affects the mean free path of electrons and ions, influencing the discharge characteristics. |
| Discharge Voltage | kV range (highly system dependent) | A primary driver of the discharge energy. Higher voltage generally increases dissociation of F₂. |
| Discharge Current | mA range (highly system dependent) | Contributes to the overall power input and plasma density. |
| Reactor Wall Temperature | Ambient or cooled | Cooling the reactor walls can help to stabilize the KrF₂ product. |
| Cold Trap Temperature | -196°C (Liquid N₂) | Essential for efficiently collecting the volatile KrF₂ product and preventing its decomposition. |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for KrF₂ synthesis.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kang, N., Lee, M., Ricard, A. and Oh, S.G. (2012) Effect of Controlled O2 Impurities on N2 Afterglows of RF Discharges. Current Applied Physics, 12, 1448-1453. - References - Scientific Research Publishing [scirp.org]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 10. Llis [llis.nasa.gov]
Technical Support Center: Optimizing Hot Wire KrF₂ Synthesis
Welcome to the technical support center for the hot wire synthesis of Krypton Difluoride (KrF₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the hot wire method for KrF₂ synthesis?
The hot wire method utilizes a resistively heated wire to generate a high-temperature zone within a reactor containing solid krypton and fluorine gas. The hot wire, typically reaching temperatures around 680°C, serves to dissociate molecular fluorine (F₂) into highly reactive fluorine radicals (F•).[1] These radicals then react with the solid krypton to form this compound (KrF₂).
Q2: What is the optimal temperature gradient for this synthesis, and how is it achieved?
An optimal temperature gradient of approximately 900°C/cm is crucial for maximizing KrF₂ yield.[1] This is typically achieved by maintaining a specific distance, ideally 1 cm, between the hot wire and the surface of the solid krypton.[1] This steep gradient ensures that fluorine radicals are generated in close proximity to the krypton source while keeping the bulk krypton in its solid phase.
Q3: What is the maximum reported yield for the hot wire synthesis of KrF₂?
Under ideal experimental conditions, the hot wire method can achieve a maximum yield of up to 6 grams per hour (g/h).[1] However, achieving this yield requires careful control over all experimental parameters.
Q4: What are the primary safety concerns associated with this synthesis method?
The primary safety concern is the high electrical current required to heat the wire, which can be hazardous if not properly managed.[1] Additionally, KrF₂ is a powerful oxidizing and fluorinating agent and is thermally unstable, decomposing at a rate of 10% per hour at room temperature.[1] Proper handling and storage procedures are essential.
Troubleshooting Guide
Low or No KrF₂ Yield
Problem: I am observing a significantly lower yield than expected, or no product is being formed.
| Potential Cause | Troubleshooting Steps |
| Incorrect Temperature Gradient | - Verify the temperature of the hot wire is approximately 680°C. - Ensure the distance between the wire and the solid krypton is maintained at 1 cm.[1] - Check for any obstructions or uneven surfaces on the solid krypton that could alter the temperature gradient. |
| Inadequate Fluorine Flow | - Confirm that the fluorine gas flow rate is within the optimal range for your reactor volume. - Check for leaks in the gas delivery system. - Ensure the fluorine gas is of high purity. |
| Insufficient Solid Krypton | - Verify that a sufficient amount of krypton is solidified in the reactor. - Ensure the solid krypton surface is positioned correctly relative to the hot wire. |
| Contamination in the Reactor | - Thoroughly clean and passivate the reactor before each synthesis to remove any impurities that could react with fluorine radicals. - Use high-purity krypton and fluorine gases. |
Product Instability and Decomposition
Problem: The synthesized KrF₂ is decomposing rapidly, even at low temperatures.
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | - KrF₂ is inherently thermally unstable.[1] Ensure the product is collected and stored at or below -78°C immediately after synthesis. - Minimize the time the product is exposed to ambient temperatures during handling and transfer. |
| Impurities | - Impurities can catalyze the decomposition of KrF₂. Analyze the product for potential contaminants. - Review the cleaning and passivation procedures for the reactor and collection vessels. |
| Exposure to Moisture | - KrF₂ reacts with water. Ensure a completely dry and inert atmosphere is maintained throughout the synthesis, collection, and storage process. |
Experimental Protocols
Key Experimental Parameters for Hot Wire KrF₂ Synthesis
| Parameter | Recommended Value | Notes |
| Hot Wire Temperature | ~680 °C | Sufficient to dissociate F₂ into F•. |
| Solid Krypton Temperature | ≤ -196 °C (77 K) | Maintained using liquid nitrogen. |
| Distance (Wire to Solid Kr) | 1 cm | Critical for establishing the optimal temperature gradient.[1] |
| Temperature Gradient | ~900 °C/cm | A steep gradient is necessary for efficient reaction.[1] |
| Reactant Purity | High Purity Kr and F₂ | Minimizes side reactions and product contamination. |
| Reactor Material | Monel or Nickel | Resistant to fluorine corrosion. |
Visualizations
Logical Workflow for Hot Wire KrF₂ Synthesis
Caption: A flowchart illustrating the sequential steps involved in the hot wire synthesis of KrF₂.
Troubleshooting Logic for Low KrF₂ Yield
Caption: A decision-making diagram for troubleshooting low yield in hot wire KrF₂ synthesis.
References
Technical Support Center: Synthesis of Krypton Difluoride (KrF₂)
Welcome to the technical support center for the synthesis of Krypton Difluoride (KrF₂). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions, and experimental protocols for the synthesis of this powerful fluorinating agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of KrF₂.
Q1: My KrF₂ yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue and can stem from several factors depending on the synthesis method employed.
-
For all methods:
-
Impurities: Ensure the highest purity of Krypton (Kr) and Fluorine (F₂) gases. Any contaminants can lead to side reactions and reduce yield.
-
Leaks: The reaction system must be completely leak-tight. KrF₂ is highly reactive and will react with any atmospheric moisture or other contaminants that leak into the system.
-
-
Photochemical Synthesis:
-
Incorrect UV Wavelength: The ideal UV wavelength for KrF₂ synthesis is in the range of 303-313 nm[1]. Using harder UV radiation can be detrimental to the production of KrF₂[1].
-
Inappropriate Reactor Material: The choice of reactor material is crucial. Pyrex, Vycor, or quartz are recommended as they block harder UV light, which can significantly increase the yield[1].
-
Suboptimal Temperature: The highest yields are often achieved when krypton is a solid and fluorine is a liquid, which occurs at 77 K (-196 °C)[1].
-
-
Electrical Discharge Method:
-
Inconsistent Discharge: This method is known for its unreliable yields[1][2]. Ensure a stable and consistent electrical discharge. Fluctuations in power can lead to inconsistent reaction rates.
-
Incorrect Gas Ratio and Pressure: The optimal mixture is typically a 1:1 to 2:1 ratio of F₂ to Kr at a pressure of 40 to 60 torr[1][2].
-
-
Hot Wire Method:
-
Incorrect Wire Temperature: The hot wire needs to reach a temperature of around 680 °C to effectively dissociate the fluorine gas into its radicals[1][2].
-
Improper Distance Between Wire and Solid Krypton: An optimal gap of 1 cm between the wire and the solid krypton is recommended to achieve a steep temperature gradient of about 900 °C/cm, which is crucial for maximizing the yield[1][2].
-
Q2: I am having trouble with the stability of the synthesized KrF₂. How can I properly store it?
A2: KrF₂ is thermally unstable, with a decomposition rate of about 10% per hour at room temperature[1]. For long-term storage, it is essential to maintain a low temperature. The product can be stored at -78 °C without decomposition[1][2]. It is also crucial to store it in an inert atmosphere, free from any moisture or organic compounds, as it is a highly reactive and strong oxidizing agent[3].
Q3: What are the primary safety concerns when synthesizing KrF₂?
A3: The synthesis of KrF₂ involves significant safety hazards that must be carefully managed.
-
Handling of Fluorine Gas: Fluorine is extremely toxic and corrosive. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Handling of Liquid Fluorine (Photochemical Method): This method requires the handling of liquid F₂, which poses a significant risk of over-pressurization and release[1]. A robust and pressure-rated apparatus is mandatory.
-
Reactivity of KrF₂: KrF₂ is a powerful oxidizing and fluorinating agent[3]. It can react violently with moisture, organic compounds, and reducing agents[3]. Ensure all equipment is scrupulously clean and dry.
-
High Voltage (Electrical Discharge Method): This method utilizes high-energy electrical arcs, posing a risk of electric shock. Proper insulation and safety protocols for high-voltage equipment are essential.
Q4: Can I synthesize higher fluorides of krypton, such as KrF₄?
A4: While there were initial reports of synthesizing Krypton tetrafluoride (KrF₄), these have not been confirmed[4]. Theoretical studies suggest that KrF₄ and KrF₆ are thermodynamically unstable with respect to the loss of F₂[5]. The synthesis of these higher fluorides is predicted to be extremely difficult[5]. However, recent theoretical work indicates that KrF₄ might be stabilized at pressures below 50 GPa[4][6].
Quantitative Data on KrF₂ Synthesis Methods
The following table summarizes the key quantitative parameters for different KrF₂ synthesis methods for easy comparison.
| Synthesis Method | Pressure | Temperature | Reactant Ratio (F₂:Kr) | Yield/Production Rate | Key Experimental Conditions |
| Photochemical | Not specified (typically low) | 77 K (-196 °C) | Not specified | Up to 1.22 g/h | UV irradiation at 303-313 nm; Solid Kr and liquid F₂[1] |
| Electrical Discharge | 40 - 60 torr | Not specified | 1:1 to 2:1 | Up to 0.25 g/h | High-energy electrical arc[1][2] |
| Proton Bombardment | Not specified | ~133 K (-140 °C) | Not specified | Up to 1 g/h | 10 MeV proton beam from a cyclotron[1][2] |
| Hot Wire | Not specified | Wire: ~680 °C, Solid Kr: Low | Not specified | Up to 6 g/h | Hot wire at a distance of 1 cm from solid Kr[1][2] |
Detailed Experimental Protocols
Below are generalized methodologies for the key experiments cited in the literature. Note: These are not exhaustive and should be adapted based on specific laboratory conditions and safety protocols.
Photochemical Synthesis of KrF₂
-
Apparatus: A reaction vessel made of Pyrex, Vycor, or quartz, equipped with a UV lamp capable of emitting in the 303-313 nm range. The vessel should be connected to a vacuum line and gas handling system.
-
Reactant Preparation: Introduce a measured amount of high-purity krypton gas into the reaction vessel.
-
Cooling: Cool the reaction vessel to 77 K using liquid nitrogen, causing the krypton to solidify.
-
Fluorine Introduction: Carefully introduce high-purity liquid fluorine into the vessel.
-
Irradiation: Irradiate the mixture with the UV lamp. The reaction progress can be monitored by observing changes in pressure.
-
Product Isolation: After the reaction is complete, the unreacted fluorine and krypton are pumped away at low temperatures. The KrF₂ product is then collected by sublimation.
Electrical Discharge Synthesis of KrF₂
-
Apparatus: A gas-tight reaction chamber with two electrodes connected to a high-voltage power supply. The chamber should be connected to a vacuum line and a gas mixing system.
-
Reactant Preparation: Prepare a mixture of high-purity fluorine and krypton gas in a 1:1 to 2:1 ratio.
-
Reaction Conditions: Introduce the gas mixture into the reaction chamber and adjust the pressure to 40-60 torr.
-
Discharge Initiation: Apply a high-voltage electrical discharge between the electrodes to initiate the reaction.
-
Product Collection: The KrF₂ product will deposit on the cold walls of the reactor. After the reaction, the chamber is evacuated to remove unreacted gases, and the KrF₂ is collected.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of KrF₂.
Caption: Generalized workflow for the synthesis of this compound (KrF₂).
References
kinetic stability factors for higher krypton fluorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with higher krypton fluorides. The information is based on theoretical calculations and experimental observations where available.
Frequently Asked Questions (FAQs)
Q1: My synthesis of Krypton Tetrafluoride (KrF₄) is failing. What are the likely causes?
A1: The synthesis of KrF₄ is exceptionally challenging due to its inherent thermodynamic and kinetic instability.[1][2][3][4][5] Several factors could be contributing to the failure of your experiment:
-
Thermodynamic Instability: Higher krypton fluorides, including KrF₄ and KrF₆, are thermodynamically unstable concerning the loss of F₂.[1][2][3][4] This means the decomposition into lower fluorides (like KrF₂) and fluorine gas is a spontaneous process.
-
Kinetic Instability: The primary factor governing the existence of these molecules is their kinetic stability. Fluorine atom loss is the critical step in their decomposition.[1][2][3][4][5]
-
Low Energy Barrier to Decomposition: KrF₄ has a marginal energy barrier of only 10 kcal/mol for fluorine atom loss.[1][2][4][5] This makes it susceptible to decomposition even at moderately low temperatures.
-
Reaction Conditions: The synthesis of higher krypton fluorides is not as straightforward as for KrF₂. Simple reactions of KrF₂ with fluorine atoms are thermodynamically favored to abstract fluorine from KrF₂ rather than to further oxidize the krypton.[1][2][4]
Q2: At what temperatures can I expect Krypton Tetrafluoride (KrF₄) and Krypton Hexafluoride (KrF₆) to be stable?
A2: Based on theoretical calculations, both KrF₄ and KrF₆ are predicted to be stable only at very low temperatures.
-
KrF₄: Might be stable at "moderately low temperatures" due to its 10 kcal/mol energy barrier to decomposition.[1][2][4][5] However, specific temperature ranges for its stability have not been experimentally determined.
-
KrF₆: Possesses a very low energy barrier for fluorine atom loss (0.9 kcal/mol), suggesting it could only exist at extremely low temperatures.[1][2][4][5]
Q3: Is it possible to stabilize higher krypton fluorides using high pressure?
A3: Yes, theoretical studies suggest that high pressure can be a significant factor in stabilizing KrF₄. It is predicted that KrF₄ could become thermodynamically stable at pressures below 50 GPa.[6][7][8] This suggests that high-pressure synthesis might be a viable, though technically demanding, route to producing this compound.
Q4: Are there any verified reports of the successful synthesis of KrF₄ or KrF₆?
A4: While there were initial reports on the synthesis of KrF₄, they have not been substantiated.[8][9] To date, there are no verified syntheses of macroscopic quantities of KrF₄ or KrF₆. Their existence is primarily supported by theoretical calculations.
Quantitative Stability Data
The following table summarizes the key quantitative data related to the kinetic stability of higher krypton fluorides based on high-level electronic structure calculations.
| Compound | Energy Barrier for F Atom Loss (kcal/mol) | Predicted Stability |
| KrF₄ | 10 | Potentially stable at moderately low temperatures[1][2][4][5] |
| KrF₆ | 0.9 | Likely stable only at very low temperatures[1][2][4][5] |
Experimental Protocols
Given the unverified synthesis of higher krypton fluorides, the following protocols are based on theoretical predictions and the established methods for KrF₂ synthesis, which would be a logical precursor.
Hypothetical High-Pressure Synthesis of KrF₄
This protocol is based on theoretical predictions that high pressure may stabilize KrF₄.[6][7][8]
-
Reactant Preparation: Introduce a stoichiometric mixture of high-purity krypton (Kr) and fluorine (F₂) gas into a diamond anvil cell (DAC).
-
Pressurization: Gradually increase the pressure within the DAC to the predicted stabilization range (below 50 GPa).
-
Initiation: While under pressure, use a method such as laser heating or UV irradiation to initiate the reaction.
-
In-situ Analysis: Characterize the product in-situ using techniques like Raman spectroscopy or X-ray diffraction to confirm the formation of KrF₄.
-
Quenching and Recovery: Rapidly cool the cell to cryogenic temperatures before slowly releasing the pressure to attempt to recover the metastable KrF₄.
Standard Synthesis of Krypton Difluoride (KrF₂)
This is a well-established method and serves as a baseline for any attempts at higher fluoride (B91410) synthesis.
-
Reactant Mixture: Prepare a mixture of krypton and fluorine gas in a reaction vessel.[10]
-
Irradiation: Irradiate the mixture with UV light. This dissociates F₂ molecules into highly reactive fluorine atoms.[10]
-
Reaction: The fluorine atoms then react with krypton to form KrF₂.[10]
-
Collection: The KrF₂ product is volatile and can be collected on a cold surface (e.g., at -78°C).[10]
-
Storage: Store the synthesized KrF₂ at low temperatures to prevent decomposition.[10]
Diagrams
Caption: Factors affecting the kinetic stability of higher krypton fluorides.
References
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Krypton tetrafluoride - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Safe Storage and Handling of Krypton Difluoride (KrF₂)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe storage and handling of Krypton Difluoride (KrF₂), a powerful fluorinating agent. Due to its inherent instability, proper procedures are critical to prevent spontaneous decomposition and ensure laboratory safety.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of KrF₂.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid pressure increase in storage container | 1. Elevated Storage Temperature: The container is not being maintained at the recommended cryogenic temperature. 2. Contamination: Presence of moisture, organic materials, or other impurities is catalyzing decomposition. 3. Incompatible Container Material: The storage vessel is reacting with the KrF₂. | 1. IMMEDIATELY cool the container to -78°C or below using a dry ice/acetone bath or a cryogenic freezer. DO NOT use liquid nitrogen for rapid cooling of a pressurized container as this can cause thermal shock and container failure. 2. If the pressure does not decrease upon cooling, this may indicate significant contamination. The material may need to be safely vented and disposed of following institutional safety protocols. 3. Transfer the KrF₂ to a properly passivated and compatible container (see materials compatibility section) once the immediate hazard is controlled. |
| Discoloration of KrF₂ crystals (yellowish tint) | Presence of impurities: This can be due to residual reactants from synthesis or contamination during handling. | 1. The material may still be usable for some applications, but its purity is compromised. 2. For high-purity applications, repurification by sublimation may be necessary. This should only be attempted by experienced personnel in a dedicated and properly vented apparatus. |
| Visible corrosion or etching of the storage container | Improper passivation or incompatible material: The container material is not resistant to the highly oxidizing nature of KrF₂. | 1. IMMEDIATELY and carefully transfer the KrF₂ to a new, properly passivated, and compatible container. 2. Inspect all equipment that comes into contact with KrF₂ for signs of corrosion. 3. Review and update your material selection and passivation procedures. |
Frequently Asked Questions (FAQs)
Storage Conditions
-
Q1: What is the recommended temperature for storing KrF₂? A1: KrF₂ is thermally unstable at room temperature and should be stored at or below -78°C (the sublimation point of dry ice) to prevent decomposition.[1] Storage at this temperature can preserve the compound indefinitely.[1]
-
Q2: What happens if KrF₂ is stored at room temperature? A2: At room temperature, KrF₂ decomposes at a significant rate, reported to be approximately 10% per hour. This decomposition generates Krypton (Kr) and Fluorine (F₂) gas, leading to a dangerous pressure buildup in a sealed container.
-
Q3: Can I store KrF₂ in a standard laboratory freezer? A3: A standard laboratory freezer (-20°C) is not sufficient for long-term storage of KrF₂. While better than room temperature, significant decomposition will still occur. A cryogenic freezer or a well-insulated container with a constant supply of dry ice is necessary.
Materials and Container Preparation
-
Q4: What are the best materials for KrF₂ storage containers? A4: The choice of material is critical due to the extreme reactivity of KrF₂. Recommended materials include:
-
Metals: Passivated high-grade stainless steel (e.g., 316L) is suitable for many applications. For the highest resistance to corrosion, nickel alloys such as Monel are preferred.
-
Polymers: Fluoropolymers like Polytetrafluoroethylene (PTFE, Teflon®) show excellent resistance to KrF₂ and are suitable for liners and valve components.
-
-
Q5: What is passivation and why is it essential for metal containers? A5: Passivation is a chemical treatment that creates a protective, non-reactive surface layer on a metal. For fluorine service, this process removes surface contaminants and forms a stable metal fluoride (B91410) layer that resists further attack by KrF₂. Storing KrF₂ in an unpassivated metal container can lead to corrosion, contamination of the KrF₂, and potentially catastrophic container failure.
-
Q6: Can I use glass containers for storing KrF₂? A6: No. KrF₂ will react with the silicon dioxide in glass, especially in the presence of trace amounts of HF, leading to the formation of gaseous silicon tetrafluoride (SiF₄) and compromising the integrity of the container.
Handling and Safety
-
Q7: What are the primary hazards associated with KrF₂? A7: KrF₂ is a powerful oxidizing and fluorinating agent. It is highly toxic and can cause severe chemical burns upon contact with skin or eyes. Inhalation can lead to severe respiratory damage. It reacts violently with water and organic compounds.
-
Q8: What personal protective equipment (PPE) is required when handling KrF₂? A8: All work with KrF₂ must be conducted in a well-ventilated fume hood. Mandatory PPE includes:
-
A full-face shield and safety goggles.
-
A lab coat made of a non-flammable material.
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Check glove manufacturer recommendations for compatibility with strong oxidizing agents.
-
Stabilization
-
Q9: Is it possible to stabilize KrF₂ for storage at higher temperatures? A9: Yes, KrF₂ can be stabilized by forming adducts with strong Lewis acids, such as Antimony Pentafluoride (SbF₅). The resulting salts, such as [KrF]⁺[SbF₆]⁻ and [Kr₂F₃]⁺[SbF₆]⁻, are significantly more thermally stable than pure KrF₂ and can be stable at room temperature. However, these adducts are also extremely reactive and must be handled with extreme caution.
Quantitative Data on KrF₂ Stability
While comprehensive kinetic data is scarce, the following table summarizes known stability information.
| Temperature | Decomposition Rate | Notes |
| Room Temperature (~25°C) | ~10% per hour | Leads to rapid pressure buildup in sealed containers. |
| -78°C | No significant decomposition | Considered stable for indefinite storage at this temperature.[1] |
Experimental Protocols
Protocol 1: Passivation of a Stainless Steel Storage Container
This protocol is adapted from standard procedures for passivating equipment for fluorine gas service and is suitable for small-scale laboratory containers.
Materials:
-
Stainless steel (316L) container with a compatible valve.
-
Cleaning solvent (e.g., acetone, isopropanol).
-
High-purity inert gas (e.g., Nitrogen or Argon).
-
A dilute mixture of Fluorine in an inert gas (e.g., 10% F₂ in N₂).
-
Vacuum pump.
-
Pressure regulator and gauge.
Procedure:
-
Cleaning: Thoroughly clean the container and valve with a suitable solvent to remove all organic residues and particles.
-
Drying: Heat the container under vacuum to ensure all moisture and residual solvent are removed.
-
Purging: Purge the container multiple times with a high-purity inert gas to remove any remaining air and moisture.
-
Initial Passivation: Introduce the dilute fluorine gas mixture into the container at a low pressure.
-
Staged Pressure Increase: Gradually increase the pressure of the fluorine mixture in stages, holding at each stage to allow the passive layer to form. A typical procedure might involve pressurizing to 50 psi, holding for several hours, venting, and then repeating at higher pressures.
-
Final Purge: After the final passivation step, evacuate the fluorine mixture and purge the container thoroughly with a high-purity inert gas.
-
The passivated container is now ready for the introduction of KrF₂.
Protocol 2: Synthesis and Storage of KrF₂•2SbF₅ Adduct for Enhanced Stability
This procedure should only be performed by personnel experienced in handling highly reactive fluorine compounds and strong Lewis acids.
Materials:
-
This compound (KrF₂)
-
Antimony Pentafluoride (SbF₅)
-
A reaction vessel made of a compatible material (e.g., Monel or passivated stainless steel) equipped with a valve.
-
Vacuum line.
Procedure:
-
Preparation: In a dry, inert atmosphere (e.g., a glovebox), place a known quantity of KrF₂•2SbF₅ into the Monel container.[2]
-
Evacuation: Attach the container to a vacuum line and evacuate to remove any volatile impurities.
-
Heating and Decomposition Study: The container can then be heated to a specific temperature (e.g., 30°C, 40°C, or 50°C), and the pressure of the gas evolved from the decomposition can be measured over time to determine the decomposition rate.[2]
-
Storage: For storage, the adduct should be kept in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from combustible materials and moisture.[3][4]
Visualizations
Caption: Spontaneous decomposition pathway of KrF₂.
Caption: Troubleshooting logic for pressure increase.
References
Technical Support Center: Managing Endothermic Reactions in Krypton Difluoride (KrF₂) Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the endothermic formation of Krypton Difluoride (KrF₂). KrF₂ is a powerful fluorinating agent, but its synthesis is challenging due to its thermodynamic instability and the endothermic nature of its formation. This guide offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in safely and efficiently synthesizing this reagent.
I. Troubleshooting Guide
This section addresses common issues encountered during KrF₂ synthesis in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low Yield | Why is my KrF₂ yield consistently low? | 1. Inadequate Energy Input: The formation of KrF₂ is an endothermic reaction, requiring a continuous supply of energy.[1] - Solution: Ensure the energy source (e.g., UV lamp, electrical discharge, hot wire) is functioning at the optimal power and is positioned correctly to deliver sufficient energy to the reaction mixture. For photochemical synthesis, verify the lamp's wavelength is within the ideal range of 303-313 nm.[1] 2. Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently without causing decomposition of the product. KrF₂ is thermally unstable and decomposes at a rate of 10% per hour at room temperature.[1] - Solution: Maintain the reaction at cryogenic temperatures, typically around 77 K (-196 °C), where krypton is in a solid state and fluorine is a liquid.[1][2] Precise temperature control is crucial. 3. Incorrect Precursor Ratio: The ratio of krypton to fluorine is critical for maximizing yield. - Solution: For methods like electrical discharge, a fluorine-to-krypton ratio of 1:1 to 2:1 is recommended.[1] Experiment with the ratio to find the optimal balance for your specific setup. 4. Hard UV Radiation: For photochemical synthesis, high-energy UV radiation can be detrimental to KrF₂ formation.[1] - Solution: Use materials like Pyrex, Vycor, or quartz for the reaction vessel to block harder UV light.[1] |
| Product Decomposition | My KrF₂ product is decomposing rapidly. What can I do? | 1. Temperature Instability: KrF₂ is highly sensitive to temperature fluctuations and will decompose if not kept at cryogenic temperatures. - Solution: Store the synthesized KrF₂ at or below -78 °C to prevent decomposition.[1] Ensure a stable and reliable cooling system for both the reaction and storage. 2. Presence of Impurities: Certain impurities can catalyze the decomposition of KrF₂. - Solution: Ensure high-purity krypton and fluorine precursors are used. The reaction apparatus should be scrupulously cleaned and dried to remove any potential contaminants. |
| Inconsistent Results | Why are my experimental results for KrF₂ synthesis inconsistent? | 1. Unreliable Synthesis Method: Some methods, like the electrical discharge method, are known to be unreliable in terms of yield.[1] - Solution: Consider using a more reproducible method like the photochemical or hot wire synthesis if consistency is a primary concern. 2. Fluctuations in Reaction Conditions: Minor variations in pressure, temperature, or energy input can lead to significant differences in yield. - Solution: Implement strict control and monitoring of all reaction parameters. Use calibrated equipment and document all experimental conditions meticulously. |
| Safety Concerns | What are the primary safety hazards associated with KrF₂ synthesis? | 1. High Reactivity of Fluorine and KrF₂: Both elemental fluorine and KrF₂ are extremely reactive and strong oxidizing agents.[1] - Solution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory. All materials used in the experimental setup must be compatible with fluorine. 2. Handling of Cryogenic Liquids: The use of liquid nitrogen or other cryogens for cooling presents its own set of hazards. - Solution: Follow standard operating procedures for handling cryogenic liquids. Ensure proper insulation of transfer lines and vessels to prevent burns. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing KrF₂?
A1: The primary challenge is the endothermic nature of the reaction (heat of formation is +14.4 kcal/mol) and the thermodynamic instability of the product.[1][3][4] This means the reaction requires a constant energy input to proceed, and the product is prone to decomposition if not maintained at very low temperatures.
Q2: Which synthesis method for KrF₂ gives the highest yield?
A2: Under ideal conditions, the hot wire method has been reported to produce the highest yield, reaching up to 6 g/h.[1] However, the photochemical method can also provide good yields of up to 1.22 g/h and may be more accessible in some laboratory settings.[1]
Q3: How should I store synthesized KrF₂?
A3: KrF₂ should be stored in a sealed, fluorine-passivated container at or below -78 °C to prevent decomposition.[1]
Q4: What are the main impurities I should be concerned about?
A4: The primary impurity is unreacted krypton and fluorine. Additionally, any moisture or organic compounds present in the reaction system can react with fluorine or KrF₂ to form unwanted byproducts.
Q5: Can I use a standard glass reaction vessel for photochemical synthesis?
A5: It is highly recommended to use Pyrex, Vycor, or quartz vessels for photochemical synthesis. These materials are transparent to the optimal UV wavelengths (303-313 nm) while blocking higher-energy UV that can be detrimental to the formation of KrF₂.[1]
III. Data Presentation: Comparison of KrF₂ Synthesis Methods
| Synthesis Method | Energy Source | Typical Reaction Temperature | Precursor State | F₂:Kr Ratio | Maximum Yield | Key Advantages | Key Disadvantages |
| Photochemical | UV Lamp (303-313 nm) | 77 K (-196 °C) | Solid Kr, Liquid F₂ | Not specified | 1.22 g/h[1] | Good yield, relatively accessible | Requires specialized UV equipment, handling of liquid F₂ |
| Electrical Discharge | High-energy arc | Ambient (within reaction chamber) | Gaseous Kr and F₂ | 1:1 to 2:1[1] | ~0.25 g/h[1] | Historically significant | Unreliable yield, potential for electrode contamination |
| Hot Wire | Heated wire (~680 °C) | Solid Kr at cryogenic temp. | Solid Kr, Gaseous F₂ | Not specified | 6 g/h[1] | High yield | Dangerous if not set up properly, requires high current |
| Proton Bombardment | Proton beam (10 MeV) | ~133 K (-140 °C) | Gaseous mixture | Not specified | ~1 g/h[1] | Fast production of large amounts | Requires a cyclotron |
IV. Experimental Protocols
The following are generalized protocols for the key methods of KrF₂ synthesis, compiled from available literature. These are not exhaustive and must be adapted with strict adherence to all safety protocols of your institution.
A. Photochemical Synthesis of KrF₂
Objective: To synthesize KrF₂ by irradiating a mixture of solid krypton and liquid fluorine with UV light.
Materials:
-
High-purity krypton gas
-
High-purity fluorine gas
-
Liquid nitrogen
-
Photochemical reactor made of Pyrex, Vycor, or quartz
-
Medium-pressure mercury UV lamp with an output in the 303-313 nm range
-
Vacuum line and gas handling manifold
-
Cryogenic temperature controller and sensor
Procedure:
-
System Preparation: Thoroughly clean and passivate the entire reaction system with fluorine gas to remove any moisture and create a protective metal fluoride (B91410) layer on internal surfaces.
-
Precursor Introduction: Evacuate the reactor and cool it to 77 K using liquid nitrogen. Introduce a known amount of krypton gas, which will solidify on the cold reactor walls.
-
Fluorine Condensation: Slowly introduce fluorine gas into the reactor. It will condense as a liquid over the solid krypton.
-
Photochemical Reaction: Position the UV lamp to irradiate the Kr/F₂ mixture. The reaction is endothermic, so continuous irradiation is necessary. Monitor the reaction progress by observing changes in pressure or by spectroscopic methods if available.
-
Product Isolation: After the desired reaction time, remove the unreacted fluorine by condensation in a liquid nitrogen trap.
-
Purification: The KrF₂ product can be purified by sublimation under vacuum to separate it from any less volatile impurities.
-
Storage: Transfer the purified KrF₂ to a pre-passivated storage vessel and maintain it at or below -78 °C.
B. Electrical Discharge Synthesis of KrF₂
Objective: To synthesize KrF₂ by passing an electrical discharge through a gaseous mixture of krypton and fluorine.
Materials:
-
High-purity krypton gas
-
High-purity fluorine gas
-
Discharge tube with electrodes
-
High-voltage power supply
-
Vacuum line and gas handling manifold
-
Pressure gauge
Procedure:
-
System Preparation: Clean and passivate the discharge tube and gas handling system with fluorine.
-
Precursor Introduction: Evacuate the discharge tube and introduce a mixture of fluorine and krypton gas in a 1:1 to 2:1 ratio to a pressure of 40 to 60 torr.[1]
-
Electrical Discharge: Apply a high-voltage electrical discharge across the electrodes to initiate the reaction. The energy from the discharge provides the necessary input for the endothermic reaction.
-
Product Collection: The KrF₂ product will deposit as a white solid on the cold surfaces of the reactor.
-
Purification and Storage: Isolate and purify the KrF₂ by sublimation. Store at or below -78 °C.
V. Visualizations
Caption: Logical workflow for KrF₂ synthesis and troubleshooting low yield.
Caption: Step-by-step workflow for the photochemical synthesis of KrF₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | chemical compound | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with mistaken identification of krypton tetrafluoride
Welcome to the Technical Support Center for Krypton Fluoride (B91410) Synthesis and Characterization. This resource is designed for researchers, scientists, and drug development professionals working with or encountering krypton fluoride compounds in their experiments. Here you will find troubleshooting guides and frequently asked questions to address challenges related to the synthesis and identification of these highly reactive molecules, with a particular focus on preventing the historical misidentification of krypton tetrafluoride (KrF₄).
Frequently Asked Questions (FAQs)
Q1: Has krypton tetrafluoride (KrF₄) been successfully synthesized?
A1: No, the synthesis of krypton tetrafluoride in isolable quantities under standard conditions has not been confirmed. An initial claim of synthesis in 1963 by Grosse, Kirshenbaum, and Streng, using an electric discharge method, was later discredited.[1][2] It is now understood that the product of that experiment was likely krypton difluoride (KrF₂).[2][3] Theoretical calculations suggest that KrF₄ is thermodynamically unstable with respect to the loss of F₂.[4][5] However, it is predicted to potentially become stable at extremely high pressures, in the range of 15-50 GPa.
Q2: What is the primary cause of the historical misidentification of KrF₄?
A2: The primary cause of the misidentification was the use of an experimental method—electric discharge through a krypton-fluorine mixture—that is also a viable method for the synthesis of this compound (KrF₂).[3] Without sophisticated analytical techniques to definitively characterize the product, the initial assumption of the formation of a higher fluoride was made.
Q3: What are the established properties of the only confirmed binary krypton fluoride, KrF₂?
A3: this compound (KrF₂) is a colorless, volatile solid. It is a powerful fluorinating and oxidizing agent. KrF₂ is thermally unstable at room temperature and is typically stored at low temperatures (e.g., -78 °C) to prevent decomposition.[3] It has a linear molecular geometry.
Q4: What are the predicted properties of the hypothetical KrF₄?
A4: Theoretical studies predict that krypton tetrafluoride would be a white crystalline solid with a square planar molecular geometry.[1] It is expected to be even less thermally stable than xenon tetrafluoride (XeF₄).[6] High-level electronic structure calculations indicate that while the formation of KrF₄ from KrF₂ and fluorine atoms is exothermic, it is not a feasible synthetic route due to the preferential abstraction of F₂ from KrF₂.[4][5]
Troubleshooting Guide: Suspected KrF₄ Synthesis
This guide is intended to help researchers who have performed an experiment with the intention of synthesizing KrF₄ and need to verify the identity of their product.
Problem: A white solid has been synthesized from a reaction of krypton and fluorine, and it is suspected to be KrF₄.
Troubleshooting Steps:
-
Thermal Stability Analysis:
-
Procedure: Carefully observe the thermal stability of the product at room temperature.
-
Expected Result for KrF₂: KrF₂ will slowly decompose at room temperature.[3]
-
Expected Result for hypothetical KrF₄: Theoretical calculations predict KrF₄ to be highly unstable and decompose rapidly at room temperature.[7]
-
Troubleshooting: If the compound is relatively stable at low temperatures but decomposes at room temperature, it is more likely to be KrF₂. Rapid and complete decomposition at room temperature, while not definitive, would be more consistent with the expected properties of KrF₄.
-
-
Spectroscopic Analysis (Raman and Infrared):
-
Procedure: Obtain Raman and infrared spectra of the product. This is the most definitive method for identification.
-
Data Comparison: Compare the obtained spectra with the known experimental spectra for KrF₂ and the theoretically calculated spectra for KrF₄.
-
Troubleshooting:
-
If the spectra match the experimental values for KrF₂, the product is definitively identified.
-
If the spectra show novel peaks that do not correspond to KrF₂ or known impurities, further investigation is warranted. However, given the history of misidentification, the presence of KrF₂ as the primary or sole component is the most probable outcome.
-
-
Data Presentation: Spectroscopic Properties of KrF₂ and KrF₄
The following table summarizes the experimental vibrational frequencies for KrF₂ and the theoretically calculated vibrational frequencies for the hypothetical KrF₄. This data is crucial for distinguishing between the two compounds.
| Compound | Method | Wavenumber (cm⁻¹) | Vibrational Mode | Activity | Reference |
| KrF₂ | Experimental (Raman) | 449 | Symmetric Stretch (ν₁) | Raman | [8] |
| Experimental (IR) | 588 | Asymmetric Stretch (ν₃) | IR | [8] | |
| Experimental (IR) | 232.6 | Bending (ν₂) | IR | [8] | |
| KrF₄ | Theoretical (MP2) | 521 | Symmetric Stretch (a₁g) | Raman | [5][9] |
| Theoretical (MP2) | 225 | Symmetric Bend (b₁g) | Raman | [5][9] | |
| Theoretical (MP2) | 512 | Asymmetric Stretch (eᵤ) | IR | [5][9] | |
| Theoretical (MP2) | 200 | Asymmetric Bend (a₂ᵤ) | Inactive | [5][9] | |
| Theoretical (MP2) | 185 | Asymmetric Bend (b₂ᵤ) | IR | [5][9] |
Experimental Protocols
Synthesis of this compound (KrF₂) via Electric Discharge:
This method is provided for context, as it is the same method that led to the initial mistaken claim of KrF₄ synthesis.
-
Apparatus: A reaction vessel equipped with two electrodes, a vacuum line, and connections for gas inlet.
-
Procedure:
-
Evacuate the reaction vessel to a high vacuum.
-
Introduce a mixture of krypton (Kr) and fluorine (F₂) gas, typically in a 1:1 to 1:2 molar ratio, to a pressure of 40-60 torr.[3]
-
Cool the reaction vessel to a low temperature, for example, with liquid nitrogen (-196 °C).
-
Apply a high-energy electric discharge between the electrodes to initiate the reaction.
-
After the reaction period, the product (KrF₂) will be deposited as a white solid on the cold walls of the reactor.
-
Carefully remove unreacted gases and handle the product at low temperatures due to its volatility and instability.
-
Visualizations
Caption: Experimental workflow for the synthesis and identification of krypton fluorides.
Caption: Logical relationship illustrating the misidentification of KrF₄.
References
- 1. Krypton Tetrafluoride: Preparation and Some Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRYPTON TETRAFLUORIDE: PREPARATION AND SOME PROPERTIES (Journal Article) | OSTI.GOV [osti.gov]
- 7. acs.org [acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Analysis of Noble Gas Fluorides as Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The discovery of stable noble gas compounds, beginning with xenon hexafluoroplatinate in 1962, revolutionized the understanding of chemical reactivity.[1][2] Among these, the binary fluorides of xenon and krypton have garnered significant attention due to their potent oxidizing and fluorinating capabilities. These reagents have become invaluable tools in synthetic chemistry for accessing high oxidation states of other elements and for the preparation of novel compounds.[3] This guide provides an objective comparison of the oxidizing strengths of common noble gas fluorides—Xenon Difluoride (XeF₂), Xenon Tetrafluoride (XeF₄), Xenon Hexafluoride (XeF₆), and Krypton Difluoride (KrF₂)—supported by experimental data and methodologies.
Data Presentation: Oxidizing Properties
The oxidizing power of a substance is fundamentally related to its ability to accept electrons, a property that can be quantified by its standard reduction potential (E°) and the bond dissociation energy of its reactive bonds. A higher, more positive reduction potential indicates a stronger oxidizing agent. Similarly, weaker internal bonds (e.g., Kr-F vs. Xe-F) suggest greater reactivity, as less energy is required to liberate the reactive fluorine species.
| Compound | Formula | Molar Mass ( g/mol ) | Standard Reduction Potential (E°) | Average Bond Energy (kJ/mol) | Physical State (STP) |
| Xenon Difluoride | XeF₂ | 169.29 | +2.64 V (in acidic solution)[4] | 133.9[5] | Colorless Crystalline Solid[6] |
| Xenon Tetrafluoride | XeF₄ | 207.28 | > +2.64 V | 131.4 | Colorless Crystalline Solid |
| Xenon Hexafluoride | XeF₆ | 245.28 | > +2.64 V | 125.5 | Colorless Crystalline Solid |
| This compound | KrF₂ | 121.79 | +3.5 V (for KrF₂/Kr couple)[7] | 49.4[7] | Colorless Volatile Solid[7][8] |
Comparative Analysis of Oxidizing Strength
The oxidizing power of noble gas fluorides follows a clear trend based on the central atom and the number of fluorine atoms.
1. Xenon Fluorides (XeF₂, XeF₄, XeF₆): Among the xenon fluorides, the oxidizing strength increases with the oxidation state of the central xenon atom.[9] The order of increasing oxidizing power is:
XeF₂ < XeF₄ < XeF₆ [9]
-
Xenon Difluoride (XeF₂) is the most stable and easiest to handle of the xenon fluorides.[6] It is a powerful but often selective oxidizing and fluorinating agent.[3][6] For example, it is capable of oxidizing bromates (BrO₃⁻) to perbromates (BrO₄⁻) and Ce³⁺ to Ce⁴⁺.[4]
-
Xenon Tetrafluoride (XeF₄) is a stronger oxidizing agent than XeF₂. It is prepared by reacting xenon and fluorine in a 1:5 molar ratio under pressure.[10][11]
-
Xenon Hexafluoride (XeF₆) is the most powerful oxidizing agent of the three xenon fluorides.[9] Its high reactivity is also demonstrated by its vigorous reaction with water to form xenon trioxide (XeO₃).
2. This compound (KrF₂): this compound is an exceptionally powerful oxidizing and fluorinating agent, significantly stronger than any of the xenon fluorides and even elemental fluorine.[3][7] Its extreme reactivity is attributed to the very weak Kr-F bonds, which have an average bond energy of only about 49.4 kJ/mol (11 kcal/mol), less than the bond dissociation energy of F₂ (151 kJ/mol or 36 kcal/mol).[7]
-
With a redox potential of +3.5 V, KrF₂ is the most powerful known oxidizing agent.[7]
-
It can oxidize other noble gases, for instance, converting xenon directly to xenon hexafluoride.[7][12][13]
-
It is one of the few substances capable of oxidizing gold to its highest known oxidation state, +5, forming the [KrF]⁺[AuF₆]⁻ salt.[7][12][14]
-
Due to its thermal instability and high reactivity, it decomposes at room temperature and must be stored at low temperatures (–78 °C).[7][14]
The overall trend in oxidizing power is: XeF₂ < XeF₄ < XeF₆ < KrF₂ .
Experimental Protocols
Synthesis of Noble Gas Fluorides
The synthesis of noble gas fluorides generally involves the direct reaction of the noble gas with fluorine gas under specific, controlled conditions. The product obtained depends critically on the reaction stoichiometry, temperature, and pressure.
Methodology: Direct Fluorination
-
Apparatus: A reaction vessel made of a corrosion-resistant material such as nickel or Monel is required. The system must be leak-tight and capable of handling high pressures and corrosive fluorine gas.
-
Reactant Preparation: High-purity xenon or krypton gas and fluorine gas are used. The reaction vessel is first passivated by exposure to a low pressure of fluorine gas to form a protective metal fluoride (B91410) layer on the interior surfaces.
-
Reaction Conditions: The reactant gases are introduced into the vessel in precise ratios. The synthesis conditions are tailored to the desired product:
-
XeF₂: An excess of xenon is reacted with fluorine (e.g., 2:1 ratio) at approximately 400 °C and 1 bar pressure, or via photochemical or electrical discharge methods.[6][11]
-
XeF₄: A mixture of xenon and fluorine in a 1:5 molar ratio is heated to 400 °C at 6-7 bar pressure.[10][11]
-
XeF₆: A mixture with a large excess of fluorine (e.g., 1:20 ratio of Xe:F₂) is subjected to higher pressures (60-70 bar) and a temperature of 300 °C.[11]
-
KrF₂: Due to its thermodynamic instability, synthesis requires energy input to generate fluorine radicals in the presence of krypton at low temperatures. Common methods include electrical discharge through a Kr/F₂ mixture at -183 to -196 °C, photochemical synthesis using UV light, or the "hot wire" method.[7][8]
-
-
Product Isolation: After the reaction, the vessel is cooled, and any unreacted volatile gases are removed under vacuum. The solid fluoride products are purified by fractional distillation or sublimation.
Evaluation of Oxidizing Power
The comparative oxidizing power is determined by reacting the noble gas fluoride with a series of substrates and analyzing the reaction products.
Methodology: Substrate Oxidation and Product Characterization
-
Reaction Setup: Reactions are typically conducted in an inert atmosphere (e.g., a dry box) or in a vacuum line due to the moisture sensitivity of the fluorides. A suitable solvent that does not react with the fluoride, such as anhydrous hydrogen fluoride (aHF), may be used.[6]
-
Procedure: a. A known quantity of the substrate (e.g., a metal halide, another element) is placed in a reaction vessel made of a fluoropolymer like FEP or PFA. b. The vessel is cooled to a low temperature (e.g., with liquid nitrogen) and the noble gas fluoride is added. c. The reaction mixture is allowed to slowly warm to the desired temperature and is stirred or agitated to ensure mixing.
-
Product Analysis: After the reaction is complete, the products are identified using various analytical techniques:
-
Raman and Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the new chemical bonds formed in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹²⁹Xe NMR are particularly useful for characterizing fluorine-containing and xenon-containing species in solution.
-
Mass Spectrometry: To determine the mass-to-charge ratio of the reaction products and fragments, confirming their identity.
-
-
Comparative Assessment: By observing which substrates are oxidized by each fluoride, a reactivity series can be established. For example, the ability of KrF₂ to oxidize Xe to XeF₆ demonstrates its superior oxidizing power over elemental fluorine and xenon fluorides themselves.[7]
Mandatory Visualization
The following diagram illustrates the hierarchical relationship of the oxidizing power of the discussed noble gas fluorides.
A diagram showing the relative oxidizing strength of noble gas fluorides.
References
- 1. Noble gas compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. scribd.com [scribd.com]
- 4. srsvidyamahapitha.org [srsvidyamahapitha.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Xenon difluoride - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Krypton_difluoride [chemeurope.com]
- 9. Consider the following compounds.(P) XeF2 (Q) XeF4 (R) XeF6The correct order of tendency to accept F- ion is [infinitylearn.com]
- 10. eccl.ijs.si [eccl.ijs.si]
- 11. allen.in [allen.in]
- 12. grokipedia.com [grokipedia.com]
- 13. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 14. acs.org [acs.org]
Krypton Difluoride: Unveiling a More Potent Oxidizing Agent than Elemental Fluorine
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more powerful reagents for chemical synthesis and material science, the exploration of noble gas compounds has yielded remarkable discoveries. Among these, Krypton difluoride (KrF2) has emerged as a formidable oxidizing agent, surpassing the reactivity of elemental fluorine (F2), the most electronegative element. This guide provides an objective comparison of the oxidizing capabilities of KrF2 and F2, supported by experimental data, detailed protocols for key reactions, and visualizations to elucidate the underlying principles of its enhanced reactivity.
Unveiling Superior Oxidizing Power: A Quantitative Comparison
The enhanced oxidizing power of this compound over elemental fluorine is fundamentally attributed to the weaker Kr-F bond compared to the F-F bond. The bond dissociation energy for Kr-F is approximately 11 kcal/mol, significantly lower than the 36 kcal/mol required to cleave the F-F bond.[1] This lower bond energy means that KrF2 can more readily deliver fluorine atoms for oxidation reactions.
This inherent difference in bond strength is quantitatively reflected in their standard reduction potentials. A higher standard reduction potential indicates a greater tendency for a substance to be reduced, and thus, a stronger oxidizing agent.
| Redox Couple | Standard Reduction Potential (E°) |
| KrF₂ (g) + 2e⁻ → Kr (g) + 2F⁻ (aq) | +3.5 V |
| F₂ (g) + 2e⁻ → 2F⁻ (aq) | +2.87 V[2] |
Table 1: Comparison of Standard Reduction Potentials of KrF₂ and F₂.
The significantly more positive standard reduction potential of KrF2 (+3.5 V) compared to F2 (+2.87 V) provides clear evidence of its superior oxidizing strength.
Experimental Evidence: Pushing Oxidation States to New Limits
The exceptional oxidizing power of KrF2 is demonstrated by its ability to oxidize elements to unusually high oxidation states, a feat often unachievable with elemental fluorine under similar conditions.
Oxidation of Gold to +5 State
Elemental fluorine can oxidize gold to its +3 oxidation state, forming gold trifluoride (AuF₃). However, KrF2 is capable of pushing gold to its highest known oxidation state of +5, forming gold pentafluoride (AuF₅).[1]
Reaction with F₂: 2Au (s) + 3F₂ (g) → 2AuF₃ (s)
Reaction with KrF₂: 2Au (s) + 7KrF₂ (g) → 2(KrF⁺)[AuF₆⁻] (s) + 5Kr (g) (KrF⁺)[AuF₆⁻] (s) → AuF₅ (s) + Kr (g) + F₂ (g) (upon gentle heating)
Oxidation of Xenon to +6 State
While fluorine can react with xenon to form xenon difluoride (XeF₂), tetrafluoride (XeF₄), and hexafluoride (XeF₆), the formation of XeF₆ typically requires high temperatures and pressures. In contrast, KrF2 can oxidize xenon directly to xenon hexafluoride (XeF₆) under milder conditions.[3]
Reaction with F₂ (stepwise): Xe (g) + F₂ (g) → XeF₂ (s) XeF₂ (s) + F₂ (g) → XeF₄ (s) XeF₄ (s) + F₂ (g) → XeF₆ (s)
Reaction with KrF₂ (direct): Xe (g) + 3KrF₂ (g) → XeF₆ (s) + 3Kr (g)
Oxidation of Chlorine and Bromine to +5 State
This compound can also oxidize chlorine and bromine to their +5 oxidation state, a challenging transformation for elemental fluorine. For instance, KrF₂ can convert chlorine pentafluoride (ClF₅) to the hexafluorochloride cation (ClF₆⁺).
Experimental Protocols
Synthesis of this compound (Photochemical Method)
This protocol describes a common laboratory-scale synthesis of KrF₂. Extreme caution is required when handling KrF₂ and F₂ due to their high reactivity and toxicity. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Krypton gas (high purity)
-
Fluorine gas (high purity)
-
Reaction vessel made of a fluorine-resistant material (e.g., Monel, nickel, or passivated stainless steel) with a transparent window (e.g., sapphire or MgF₂)
-
UV lamp (e.g., mercury arc lamp)
-
Cryogenic cooling system (liquid nitrogen)
-
Vacuum line
Procedure:
-
Thoroughly clean and passivate the reaction vessel with a low concentration of fluorine gas.
-
Evacuate the vessel using the vacuum line.
-
Cool the bottom of the reaction vessel with liquid nitrogen to condense a layer of solid krypton.
-
Introduce a controlled amount of fluorine gas into the vessel. The pressure should be carefully monitored.
-
Irradiate the solid krypton/gaseous fluorine mixture with the UV lamp through the transparent window. The ideal wavelength range is typically around 303-313 nm.[1]
-
The reaction is slow and may require several hours of irradiation. The formation of white crystalline KrF₂ will be observed on the cold surface.
-
After the reaction is complete, excess fluorine and krypton are removed by evacuation at low temperature.
-
The KrF₂ product is stored at or below -78 °C to prevent decomposition.
Caption: General workflow for the synthesis of KrF₂ and its subsequent use in an oxidation reaction.
Oxidation of Gold with KrF₂
Materials:
-
Gold foil or powder
-
This compound (KrF₂)
-
Anhydrous hydrogen fluoride (B91410) (aHF) as a solvent (optional, highly corrosive)
-
Fluorine-resistant reaction vessel (e.g., FEP or PFA)
-
Low-temperature reaction setup
Procedure:
-
Place a known quantity of gold in the reaction vessel.
-
Cool the vessel to a low temperature (e.g., -78 °C).
-
Carefully introduce KrF₂ into the vessel. The reaction can be performed in the solid state or in a solvent like aHF.
-
Allow the reaction to proceed at a controlled low temperature. The reaction is typically slow.
-
After the reaction is complete, volatile components (excess KrF₂, Kr, F₂) are removed under vacuum.
-
The resulting gold pentafluoride (AuF₅) is a highly reactive solid and must be handled under anhydrous and inert conditions. Characterization can be performed using techniques like X-ray diffraction and Raman spectroscopy.
The Rationale Behind Enhanced Reactivity
The superior oxidizing power of KrF₂ can be visualized through an energy profile diagram. The activation energy for the dissociation of KrF₂ into reactive fluorine atoms is significantly lower than that for F₂.
Caption: Simplified energy profile illustrating the lower bond dissociation energy of KrF₂ compared to F₂.
Safety and Handling
This compound is a powerful oxidizing and fluorinating agent that requires special handling procedures.
-
Storage: KrF₂ is thermally unstable and should be stored at or below -78 °C in a compatible container (e.g., passivated stainless steel or Monel).
-
Handling: All manipulations should be performed in a dry, inert atmosphere (e.g., a glovebox or a dry nitrogen atmosphere).
-
Reactivity: KrF₂ reacts violently with water, organic compounds, and reducing agents.
-
Toxicity: KrF₂ and its decomposition products (including HF) are highly toxic and corrosive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. A face shield and respiratory protection may be necessary for certain operations.
Conclusion
The experimental evidence and thermodynamic data unequivocally establish this compound as a more powerful oxidizing agent than elemental fluorine. Its ability to access higher oxidation states in various elements opens new avenues for synthetic chemistry and the development of novel materials. While its synthesis and handling require specialized equipment and stringent safety protocols, the unique reactivity of KrF₂ makes it an invaluable tool for researchers pushing the boundaries of chemical science.
References
A Comparative Guide to the Spectroscopic Characterization of Krypton Difluoride and Its Congener, Xenon Difluoride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of krypton difluoride (KrF₂) and xenon difluoride (XeF₂), supported by experimental data. Detailed methodologies for key spectroscopic techniques are also presented.
This compound (KrF₂) is a powerful fluorinating agent and a subject of significant interest in the study of noble gas chemistry. Its spectroscopic characterization is crucial for understanding its electronic structure, bonding, and reactivity. This guide compares the spectroscopic properties of KrF₂ with its more stable and well-studied counterpart, xenon difluoride (XeF₂), offering a comprehensive overview for researchers working with these unique compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for KrF₂ and XeF₂, facilitating a direct comparison of their fundamental properties.
Table 1: Vibrational Spectroscopic Data
| Vibrational Mode | KrF₂ Frequency (cm⁻¹) | XeF₂ Frequency (cm⁻¹) | Activity |
| Symmetric Stretch (ν₁) | 449 | 515 | Raman |
| Bending (ν₂) | 232.6 | 213 | IR |
| Asymmetric Stretch (ν₃) | 588 | 555 | IR |
Table 2: Molecular Geometry and Bond Parameters
| Parameter | This compound (KrF₂) | Xenon Difluoride (XeF₂) |
| Molecular Shape | Linear | Linear |
| Bond Length (Kr-F / Xe-F) | 1.889 Å | 1.977 Å (gas phase) |
| Bond Dissociation Energy | Significantly lower than XeF₂ | Higher than KrF₂ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound (KrF₂) | Varies with solvent |
| Xenon Difluoride (XeF₂) | ~ -175 (in CH₂Cl₂) |
Stability and Reactivity Comparison
This compound is thermodynamically unstable, with a positive enthalpy of formation, making it a significantly more reactive and aggressive fluorinating agent than xenon difluoride.[1][2] XeF₂ is a solid at room temperature and can be handled with appropriate precautions, whereas KrF₂ requires cryogenic temperatures for storage and handling to prevent decomposition.[3] The lower bond energy in KrF₂ contributes to its higher reactivity.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound and its compounds are outlined below.
Synthesis of this compound
This compound can be synthesized by various methods, including the electrical discharge method. This involves subjecting a mixture of krypton and fluorine gases (typically in a 1:2 ratio) at low pressure and temperature to an electrical discharge. The product is then condensed on a cold finger. Due to its instability, KrF₂ is typically prepared in situ for immediate use.
Infrared (IR) and Raman Spectroscopy
Sample Preparation: For gas-phase measurements, the volatile KrF₂ is introduced into a gas cell with suitable windows (e.g., AgCl or CsI for IR, quartz for Raman). For matrix isolation studies, a mixture of KrF₂ and an inert gas (e.g., argon) is co-deposited onto a cryogenic window (e.g., CsI cooled to ~15 K).
Instrumentation:
-
IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used to record the infrared spectrum.
-
Raman Spectroscopy: A laser (e.g., Ar⁺ ion laser) is used as the excitation source, and the scattered light is analyzed with a high-resolution spectrometer.
Data Acquisition: Spectra are recorded over the appropriate spectral range to observe the fundamental vibrational modes. For Raman spectroscopy, both Stokes and anti-Stokes scattering can be analyzed.
Photoelectron Spectroscopy (PES)
Sample Introduction: Gaseous KrF₂ is introduced into a high-vacuum chamber of the photoelectron spectrometer. Due to the reactivity and instability of KrF₂, an inlet system constructed from inert materials like Kel-F is recommended to minimize decomposition.[4]
Ionization Source: A monochromatic source of high-energy photons, typically from a helium discharge lamp (HeI at 21.22 eV or HeII at 40.8 eV), is used to ionize the sample.
Analysis: The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer. The resulting photoelectron spectrum provides information about the energies of the molecular orbitals.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Due to the high reactivity of KrF₂, ¹⁹F NMR studies are typically carried out in inert solvents at low temperatures. Solvents such as anhydrous HF or SO₂ClF can be used. The sample is prepared in a sealed NMR tube made of a resistant material like FEP.
Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe is used for analysis.
Data Acquisition: ¹⁹F NMR spectra are recorded, and the chemical shifts are referenced to an appropriate standard (e.g., CFCl₃).
Visualizing Experimental Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic characterization and a comparison of the properties of KrF₂ and XeF₂.
Caption: Experimental workflow for the spectroscopic characterization of KrF₂ and XeF₂.
Caption: A comparative overview of the key properties of KrF₂ and XeF₂.
References
Unraveling the Fragile Bond of a Noble Gas: A Comparative Analysis of KrF2 Bond Energy and Dissociation
For researchers, scientists, and drug development professionals, a deep understanding of molecular bonding and stability is paramount. This guide provides a comprehensive computational and experimental comparison of the bond energy and dissociation of Krypton Difluoride (KrF2), a fascinating yet challenging molecule that defies the conventional inertness of noble gases.
This compound (KrF2) stands as a testament to the reactivity of noble gases, albeit with a delicate touch. Its bonds are notoriously weak, making it a powerful fluorinating agent. Accurately modeling and experimentally determining its bond energy and dissociation pathway are crucial for harnessing its synthetic potential and understanding the fundamental principles of chemical bonding. This guide delves into the computational methodologies and experimental data that illuminate the nature of the Kr-F bond.
At a Glance: Comparing Theoretical and Experimental Bond Energies
The stability of KrF2 is a subject of both theoretical and experimental investigation. High-level electronic structure calculations, particularly the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)), have proven to be highly effective in predicting its properties. These computational approaches, alongside experimental measurements, provide a comprehensive picture of the molecule's energetics.
| Method/Reference | Average Kr-F Bond Energy (kcal/mol) | Atomization Energy (KrF2(g) → Kr(g) + 2F(g)) (kcal/mol) | Heat of Formation (gas, 298 K) (kcal/mol) |
| Computational | |||
| CCSD(T) with corrections[1][2] | ~11 | ~22 | Excellent agreement with experiment[1][2] |
| Ab initio CCSD(T)[3] | - | Accurate dissociation energies | - |
| DFT (PBE functional)[4] | - | - | Overestimates stability[4] |
| DFT (HSE06 functional)[4] | - | - | Closer to theoretical and experimental values[4] |
| Experimental | |||
| -[5] | 11 | 21.9 | 14.4 ± 0.8 (at 93 °C)[4][5] |
Delving Deeper: Experimental and Computational Protocols
A thorough understanding of the data presented requires insight into the methodologies employed to obtain it. The following sections detail the key experimental and computational protocols used in the study of KrF2.
Experimental Determination of Thermochemical Data
The experimental values for the heat of formation and atomization energy of KrF2 are typically determined through a combination of techniques, including:
-
Calorimetry: This involves measuring the heat released or absorbed during a chemical reaction involving KrF2. For instance, the heat of reaction of KrF2 with a reducing agent can be measured to indirectly determine its heat of formation.
-
Photoionization Mass Spectrometry: This technique can be used to determine the appearance potentials of fragment ions from KrF2, which can then be used to calculate bond dissociation energies.
-
Spectroscopic Methods: Analysis of the vibrational and rotational spectra of KrF2 can provide information about its potential energy surface and dissociation energy. The molecule exhibits a linear structure with Kr-F distances of approximately 188.9 pm[5].
High-Accuracy Computational Chemistry Protocols
The theoretical values presented in this guide are predominantly derived from high-level ab initio molecular orbital theory calculations. A representative computational workflow is outlined below:
Methodology Details:
-
Coupled-Cluster Theory (CCSD(T)): This is considered the "gold standard" for high-accuracy calculations on single-reference systems. It accurately accounts for electron correlation, which is crucial for describing the weak Kr-F bond.
-
Basis Sets: Correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence n-tuple zeta (aug-cc-pVnZ) family, are employed. For heavier elements like Krypton, effective core potentials (ECPs) are often used to account for relativistic effects and reduce computational cost.
-
Corrections: To achieve chemical accuracy (typically within 1 kcal/mol), several corrections are often added to the CCSD(T) energy[1][2]:
-
Core-valence correlation: This accounts for the correlation between core and valence electrons.
-
Scalar relativistic effects: These are particularly important for heavier elements like Krypton.
-
Atomic spin-orbit effects: This correction accounts for the interaction between the electron's spin and its orbital motion.
-
-
Zero-Point Vibrational Energy (ZPVE): The vibrational frequencies of the molecule are calculated to determine the ZPVE, which is the minimum vibrational energy the molecule possesses at 0 Kelvin. This is essential for accurate thermochemical calculations.
The Dissociation Pathway: A Fragile Existence
The dissociation of KrF2 is a critical aspect of its chemistry. Computationally, this is investigated by mapping the potential energy surface as the Kr-F bonds are stretched. The process reveals the energy required to break the bonds and the pathway the molecule follows as it dissociates into its constituent atoms.
References
- 1. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "An Ab Initio Study of the Mono- and Difluorides of Krypton" by Gerald J. Hoffman, Laura A. Swafford '97 et al. [scholarship.claremont.edu]
- 4. High-Pressure Reactivity of Kr and F2—Stabilization of Krypton in the +4 Oxidation State [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Validating Krypton Difluoride (KrF2) Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the synthesis of high-purity Krypton Difluoride (KrF2) is a critical yet challenging endeavor. This potent fluorinating agent demands robust validation methods to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of various synthesis and validation techniques for KrF2, with a focus on the application of photoionization mass spectrometry. Experimental data and detailed protocols are presented to assist in the selection of the most suitable methods for your research needs.
Synthesis of this compound: A Comparative Overview
Several methods have been developed for the synthesis of KrF2, each with its own set of advantages and disadvantages. The choice of method often depends on the desired scale of production, available equipment, and safety considerations. The most common synthesis techniques include photochemical, electrical discharge, and hot wire methods.
Table 1: Comparison of KrF2 Synthesis Methods
| Synthesis Method | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Photochemical | Grams per hour | High | Relatively simple setup, good for continuous production. | Requires careful control of UV wavelength, potential for side reactions. |
| Electrical Discharge | Milligrams to grams per hour | Variable | Can be effective for small-scale synthesis. | Often produces a mixture of products, lower yields, requires high-voltage equipment. |
| Hot Wire | Grams per hour | High | Can achieve high yields, relatively clean reaction. | Requires high temperatures and careful control of reactant flow. |
Validating KrF2 Synthesis: Photoionization Mass Spectrometry and its Alternatives
Accurate validation of KrF2 synthesis is paramount to ensure the quality and reactivity of the final product. Photoionization mass spectrometry (PIMS) offers a highly sensitive and selective method for the characterization of this reactive compound. This section details the experimental protocol for PIMS and compares its performance with other common analytical techniques.
Photoionization Mass Spectrometry (PIMS)
Photoionization mass spectrometry is a powerful analytical technique that utilizes high-energy photons to ionize molecules, which are then separated and detected based on their mass-to-charge ratio. For KrF2, PIMS can provide crucial information about its molecular weight, isotopic distribution, and fragmentation patterns, confirming its successful synthesis and purity.
Experimental Protocol for Photoionization Mass Spectrometry of KrF2
-
Sample Introduction: Gaseous KrF2, stored at low temperatures (typically below -30°C to prevent decomposition), is introduced into the ion source of the mass spectrometer through a carefully controlled leak valve. The introduction system must be constructed from materials resistant to fluorine, such as Monel or stainless steel, and passivated with fluorine gas prior to use.
-
Photoionization: A high-energy photon source, such as a vacuum ultraviolet (VUV) lamp or a synchrotron light source, is used to ionize the KrF2 molecules. The photon energy is carefully selected to be above the ionization potential of KrF2 but low enough to minimize excessive fragmentation.
-
Mass Analysis: The resulting ions (KrF2+, KrF+, Kr+, etc.) are accelerated and separated by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.
-
Detection: The separated ions are detected by a sensitive detector, such as a microchannel plate or an electron multiplier.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the parent molecular ion (KrF2+) and any fragment ions. The isotopic pattern of the krypton and the mass-to-charge ratios of the detected ions are used to confirm the identity and purity of the KrF2 sample. A key indicator of successful synthesis is the observation of the KrF2+ molecular ion at the expected m/z value. The appearance potential of KrF+ from KrF2 can also be determined to deduce the bond dissociation energy.[1]
Diagram 1: Experimental Workflow for KrF2 Synthesis and PIMS Validation
Caption: Workflow for the synthesis of KrF2 and its subsequent validation using photoionization mass spectrometry.
Alternative Validation Methods
While PIMS is a highly effective technique, other analytical methods can also be employed to validate the synthesis of KrF2. These methods provide complementary information and can be used in conjunction with PIMS for a more comprehensive characterization.
Table 2: Comparison of KrF2 Validation Methods
| Validation Method | Information Provided | Key Advantages | Key Disadvantages |
| Photoionization Mass Spectrometry (PIMS) | Molecular weight, isotopic distribution, fragmentation patterns. | High sensitivity and selectivity, provides direct evidence of the molecular ion. | Requires specialized equipment, sample must be in the gas phase. |
| Raman Spectroscopy | Vibrational modes, molecular structure. | Non-destructive, can be used for solid and gas phase analysis.[2] | May not be sufficient for absolute identification without a reference spectrum. |
| 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of fluorine atoms. | Provides information about the electronic structure and bonding. | Requires dissolution in a suitable, non-reactive solvent, which can be challenging for KrF2. |
| Single-Crystal X-ray Diffraction (XRD) | Crystal structure, bond lengths, and bond angles.[3] | Provides definitive structural information. | Requires the growth of single crystals, which can be difficult for an unstable compound like KrF2. |
Diagram 2: Comparison of KrF2 Validation Techniques
Caption: Key information provided by different analytical techniques for the validation of KrF2.
Detailed Experimental Protocols for Alternative Validation Methods
Raman Spectroscopy of KrF2
-
Sample Preparation: For solid-phase analysis, a small amount of KrF2 is condensed onto a cold finger (typically cooled with liquid nitrogen) within a vacuum-tight sample holder equipped with a Raman-transparent window (e.g., sapphire). For gas-phase analysis, the KrF2 vapor is introduced into a passivated gas cell.
-
Data Acquisition: A laser (e.g., argon ion laser) is focused on the sample. The scattered light is collected and passed through a spectrometer to a detector.
-
Data Analysis: The Raman spectrum of KrF2 exhibits characteristic vibrational modes. The symmetric stretching mode (ν1) is observed around 449 cm-1 in the gas phase and is a strong, polarized band. The bending (ν2) and asymmetric stretching (ν3) modes are also identifiable.[2]
19F NMR Spectroscopy of KrF2
-
Sample Preparation: A solution of KrF2 is prepared by condensing the compound into a suitable, inert solvent (e.g., anhydrous HF) at low temperatures in an FEP or PFA NMR tube.
-
Data Acquisition: The 19F NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The 19F NMR spectrum of KrF2 in a non-coordinating solvent is expected to show a single resonance. The chemical shift provides information about the electronic environment of the fluorine atoms.
Single-Crystal X-ray Diffraction of KrF2
-
Crystal Growth: Single crystals of KrF2 are grown by slow sublimation of the compound in a sealed capillary under a temperature gradient.
-
Data Collection: A suitable single crystal is mounted on a goniometer in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure of KrF2. This provides precise information on the crystal system, space group, unit cell dimensions, and atomic coordinates, confirming the linear F-Kr-F molecular geometry.[3]
Conclusion
The synthesis and validation of this compound require specialized techniques and careful handling due to its high reactivity and instability. Photoionization mass spectrometry stands out as a highly sensitive and definitive method for confirming the successful synthesis of KrF2 by providing direct evidence of its molecular ion and isotopic signature. While alternative methods such as Raman spectroscopy, 19F NMR, and single-crystal X-ray diffraction offer valuable complementary structural information, PIMS provides a rapid and unambiguous confirmation of the compound's identity and purity. The choice of validation method will ultimately depend on the specific requirements of the research and the available instrumentation. A multi-technique approach, combining the strengths of different analytical methods, is often the most robust strategy for the comprehensive characterization of this important fluorinating agent.
References
Unveiling the Structure of Krypton Difluoride: A Comparative Guide to Ab Initio and CCSD(T) Calculations
A comprehensive analysis of theoretical and experimental data on the molecular geometry of krypton difluoride (KrF₂), providing researchers, scientists, and drug development professionals with a comparative overview of computational methods.
This guide delves into the structural determination of this compound, a fascinating and reactive noble gas compound. We present a side-by-side comparison of geometric parameters obtained from high-level ab initio quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), against experimentally determined values. This objective comparison, supported by detailed experimental protocols, aims to inform the selection of computational methods for structural predictions of challenging molecules.
Data Presentation: Unveiling Molecular Geometry
The molecular structure of this compound is characterized by its Kr-F bond length and the F-Kr-F bond angle. The following table summarizes the quantitative data from various computational and experimental methods, showcasing the performance of each approach in predicting the geometry of this linear molecule.
| Method | Kr-F Bond Length (Å) | F-Kr-F Bond Angle (°) |
| Experimental | ||
| High-Resolution IR Spectroscopy | 1.8828 | 180 (by symmetry) |
| Gas-Phase Electron Diffraction | 1.889 ± 0.010 | 180 (linear) |
| Computational (ab initio) | ||
| Hartree-Fock (SCF) | 1.849 | 180 |
| MP2 | 1.865 | 180 |
| CCSD(T) | 1.877 | 180 |
Experimental Protocols: The Foundation of Structural Data
The experimental determination of the precise molecular structure of this compound has been achieved through two primary gas-phase techniques: high-resolution infrared spectroscopy and gas-phase electron diffraction.
High-Resolution Infrared Spectroscopy
The ground-state rotational constant (B₀) of KrF₂ was determined with high precision using Fourier transform infrared (FTIR) spectroscopy. In these experiments, a gaseous sample of this compound is irradiated with infrared light, and the absorption of this light at specific frequencies corresponding to rovibrational transitions is measured. By analyzing the fine structure of the vibrational bands, particularly the ν₃ and ν₁ + ν₃ ranges, with a very high resolution (on the order of 0.003–0.007 cm⁻¹), it is possible to extract highly accurate rotational constants.[1][2] The internuclear distance, or bond length, is then derived from this rotational constant. The observation of a simple P and R branch structure in the vibrational spectra, without a Q branch for the stretching fundamentals, provides definitive evidence for the linear geometry of the molecule.[3]
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is another powerful technique for determining the structure of molecules. In a GED experiment, a high-energy beam of electrons is fired at a gaseous sample of this compound. The electrons are scattered by the electric field of the atoms in the molecules, creating a diffraction pattern. This pattern is a result of the interference of the scattered electron waves and contains information about the distances between all pairs of atoms in the molecule. The diffraction pattern is recorded, and the molecular scattering intensity is extracted. A mathematical analysis, typically involving a Fourier transform of the molecular scattering data, yields a radial distribution curve, from which the internuclear distances can be determined.[4][5][6]
Computational Methodologies
The theoretical bond lengths presented in this guide were obtained using various ab initio quantum chemical methods. These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and, from that, its equilibrium geometry.
-
Hartree-Fock (HF) or Self-Consistent Field (SCF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable first approximation of the molecular geometry but neglects electron correlation.[7]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a method that improves upon the Hartree-Fock description by including electron correlation effects through second-order perturbation theory. This generally leads to more accurate predictions of molecular geometries.
-
Coupled-Cluster with Single, Double, and perturbative Triple Excitations (CCSD(T)): CCSD(T) is a highly accurate and widely recognized "gold standard" in quantum chemistry for calculating the properties of small to medium-sized molecules. It includes a more complete treatment of electron correlation than MP2, accounting for single, double, and an estimation of triple electron excitations. This high level of theory is expected to yield results in close agreement with experimental data.
The calculations referenced in this guide employed effective core potentials and polarized double-zeta basis sets.[1]
Logical Workflow for Structural Determination
The process of determining and comparing the structure of this compound involves a synergistic approach between experimental measurements and theoretical calculations. The following diagram illustrates this workflow.
Caption: Workflow for comparing theoretical and experimental KrF₂ structures.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Ultrafast electron and x-ray diffractive imaging of controlled gas-phase molecules [controlled-molecule-imaging.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. rashad007.weebly.com [rashad007.weebly.com]
Krypton Difluoride: A Comparative Analysis of its Molecular Structure Determination
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Krypton Difluoride (KrF₂) using gas-phase electron diffraction, with comparisons to spectroscopic and crystallographic methods.
This compound (KrF₂), a powerful fluorinating agent, possesses a deceptively simple linear structure that has been the subject of numerous investigations. Understanding its precise molecular geometry is crucial for comprehending its reactivity and for applications in synthesis and materials science. This guide provides a comparative overview of the structural parameters of KrF₂ determined by gas-phase electron diffraction (GED), alongside data from infrared (IR) spectroscopy and X-ray crystallography, offering researchers a comprehensive reference for this important molecule.
Structural Parameters of this compound: A Comparative Table
The molecular geometry of KrF₂ is consistently shown to be linear, with a F-Kr-F bond angle of 180°. The primary structural parameter of interest is the krypton-fluorine (Kr-F) bond length, which has been determined by several experimental techniques. The table below summarizes the key findings from these studies.
| Experimental Method | Kr-F Bond Length (Å) | F-Kr-F Bond Angle (°) | Reference |
| Gas-Phase Electron Diffraction | 1.889 ± 0.010 | 180 (assumed) | Harshbarger, Bohn, & Bauer (1967) |
| Infrared Spectroscopy | 1.875 ± 0.002 | 180 (from rotational fine structure) | Murchison et al. (1968)[1] |
| X-ray Crystallography (α-KrF₂) | 1.894(5) | 180 | Lehmann et al. (2001) |
Experimental Protocols
Gas-Phase Electron Diffraction (GED) of this compound
The determination of the gas-phase molecular structure of KrF₂ by electron diffraction, as pioneered by Harshbarger, Bohn, and Bauer, involves the scattering of a high-energy electron beam off a gaseous sample of the molecule. The resulting diffraction pattern is then analyzed to determine the internuclear distances.
Sample Handling and Introduction:
Due to the high reactivity and volatility of KrF₂, specialized handling procedures are required. The solid KrF₂ sample is typically maintained at a low temperature to control its vapor pressure. For the key historical experiment, the sample was kept at -40°C. The vapor is then introduced into the diffraction chamber through a specialized nozzle, creating a molecular beam that intersects with the electron beam.
Electron Diffraction Apparatus:
A schematic of a typical gas-phase electron diffraction apparatus is presented below.
Experimental Workflow for Gas-Phase Electron Diffraction. This diagram illustrates the key stages in determining the molecular structure of a gaseous sample using electron diffraction.
Key Experimental Parameters:
-
Accelerating Voltage: The electrons are accelerated by a high voltage to achieve a wavelength comparable to the internuclear distances in the molecule. In the study of KrF₂, an accelerating voltage of 40 kV was used.
-
Sample Temperature: To maintain a suitable vapor pressure, the KrF₂ sample was cooled to -40°C.
-
Pressure: The diffraction chamber is maintained under high vacuum to prevent scattering of the electron beam by background gases. The sample pressure at the nozzle is carefully controlled to ensure a sufficient density of molecules in the beam for diffraction without causing multiple scattering events.
-
Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a modern imaging detector. The intensity of these rings as a function of the scattering angle is measured.
-
Data Analysis: The experimental scattering intensities are converted to a molecular scattering function. This function is then Fourier transformed to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other. The peaks in the radial distribution curve correspond to the internuclear distances in the molecule. A least-squares refinement is then performed to obtain the precise bond lengths and amplitudes of vibration.
Comparison of Methods
Gas-Phase Electron Diffraction (GED) provides direct information about the geometry of isolated molecules in the gas phase, free from intermolecular interactions that are present in the solid state. The resulting bond length, rg, represents the average internuclear distance.
Infrared (IR) Spectroscopy , specifically the analysis of the rotational fine structure of vibrational bands, can yield highly precise rotational constants. From these constants, the moment of inertia and, consequently, the bond length (r₀) in the ground vibrational state can be calculated with high accuracy.
X-ray Crystallography determines the structure of molecules in a crystalline lattice. The bond lengths obtained from this method can be influenced by crystal packing forces and intermolecular interactions. Therefore, they may differ slightly from the gas-phase values. The study by Lehmann et al. (2001) on α-KrF₂ provides the solid-state structure at low temperatures.
Conclusion
The structural determination of this compound by gas-phase electron diffraction, infrared spectroscopy, and X-ray crystallography provides a consistent picture of a linear molecule. While all three methods yield similar Kr-F bond lengths, the subtle differences highlight the distinct physical meaning of the parameters derived from each technique. For researchers interested in the intrinsic properties of the isolated KrF₂ molecule, the gas-phase data from electron diffraction and infrared spectroscopy are most relevant. X-ray crystallographic data, on the other hand, provides essential information for understanding the solid-state behavior and intermolecular interactions of this reactive compound. This comparative guide serves as a valuable resource for selecting the appropriate structural data for theoretical calculations, reaction modeling, and the design of new materials.
References
A Comparative Guide to the Experimental and Theoretical Properties of Krypton Difluoride (KrF₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally determined and theoretically calculated properties of Krypton Difluoride (KrF₂), a powerful fluorinating agent. Understanding the nuances between experimental data and theoretical models is crucial for predicting reactivity, designing experiments, and ensuring safety in handling this highly reactive compound.
Molecular Structure: Bond Length and Angle
This compound is a linear molecule, a geometry that minimizes electron-pair repulsion.[1] This linearity is consistently observed in experimental measurements and accurately predicted by theoretical models.
Experimental Determination: The molecular geometry of KrF₂ is primarily determined using spectroscopic techniques and X-ray crystallography. High-resolution infrared spectroscopy allows for the precise measurement of rotational constants, from which internuclear distances can be derived.[2][3]
Theoretical Calculation: Computational methods, ranging from Hartree-Fock (SCF) to more advanced coupled-cluster (CCSD(T)) theories, are used to calculate the equilibrium geometry by finding the minimum energy structure on the potential energy surface.[3] The choice of the theoretical model and basis set significantly impacts the accuracy of the calculated bond length.
Data Summary: Geometric Properties
| Property | Experimental Value | Theoretical Value | Method/Reference |
| Kr-F Bond Length | 188.9 pm[4] | 187.3 pm | CCSD(T)/aug-cc-pV5Z[5] |
| 187.5 ± 0.2 pm[6] | 188.8 pm | CCSD[7] | |
| 188.28 pm (r₀ for ⁸⁴KrF₂)[3] | 193 pm | PBE Functional[8] | |
| F-Kr-F Bond Angle | 180° (Linear)[1][4] | 180° (Linear) | Various computational models[1][8] |
| 180 ± 2°[6] |
Note: Theoretical values can vary significantly based on the level of theory and basis set used. The values presented represent a selection from advanced computational models.
Vibrational Frequencies
The vibrational modes of KrF₂ are key indicators of its bond strength and molecular dynamics. As a linear triatomic molecule, KrF₂ has three fundamental vibrational modes: a symmetric stretch (ν₁), a bending motion (ν₂), and an asymmetric stretch (ν₃).
Experimental Protocol: Vibrational Spectroscopy Experimental vibrational frequencies are determined using infrared (IR) and Raman spectroscopy. Fourier transform infrared (FTIR) spectroscopy, in particular, provides high-resolution data on the vibrational transitions of the molecule in the gas phase.[2][3]
Theoretical Protocol: Vibrational Analysis Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).[9] These calculations are typically performed at the optimized geometry of the molecule. It is well-documented that simpler models like Self-Consistent Field (SCF) theory tend to overestimate vibrational frequencies, while methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD, CCSD(T)), provide results in much better agreement with experimental data.[3]
Data Summary: Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Symmetry | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) | Method/Reference |
| Symmetric Stretch (ν₁) | Σg | 449[6] | 404 | CCSD(T)[3] |
| Bending (ν₂) | Πu | 235[6] | 230 | CCSD(T)[3] |
| Asymmetric Stretch (ν₃) | Σu | 593[6] | 608 | CCSD(T)[3] |
Thermochemistry: Enthalpy of Formation
KrF₂ is an endothermic compound, meaning its formation from krypton and fluorine gas requires an input of energy.[4] This thermodynamic instability is a key factor in its high reactivity.
Experimental Protocol: Calorimetry The enthalpy of formation of KrF₂ has been determined experimentally using calorimetry. One method involves measuring the heat of decomposition of gaseous KrF₂ in a drop calorimeter, where the compound rapidly breaks down into its elements at an elevated temperature (e.g., 93 °C).[10]
Theoretical Protocol: High-Accuracy Calculations Accurately calculating the enthalpy of formation is a significant challenge for computational chemistry. It requires high-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)), extrapolated to the complete basis set (CBS) limit.[5][11] To achieve "chemical accuracy" (typically within ±1 kcal/mol), corrections for core-valence electron correlation, scalar relativistic effects, and atomic spin-orbit effects must be included.[5][11][12]
Data Summary: Standard Enthalpy of Formation (ΔHf°)
| Property | Experimental Value | Theoretical Value | Method/Reference |
| ΔHf° (gas) | +14.4 ± 0.8 kcal/mol[4][10] | +14.9 kcal/mol | CCSD(T)/CBS with corrections[5][13] |
| +60.2 kJ/mol[8] |
Workflow Visualization
The following diagram illustrates the interplay between experimental and theoretical approaches in determining the properties of a chemical system like KrF₂.
Conclusion
The comparison between experimental and theoretical data for KrF₂ reveals a strong synergy. Experimental results provide the benchmark for validating and refining computational models. In turn, high-level theoretical calculations can offer insights that are difficult to measure experimentally, such as the properties of transient species or the precise nature of equilibrium geometries versus vibrationally averaged structures.[3] For KrF₂, modern correlated ab initio methods, particularly CCSD(T), demonstrate excellent agreement with experimental findings for bond length, vibrational frequencies, and enthalpy of formation, confirming their predictive power for such challenging chemical systems.[3][12]
References
- 1. youtube.com [youtube.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heats of Formation of Krypton Fluorides and Stability Predictions for KrF4 and KrF6 from High Level Electronic Structure Calculations | CoLab [colab.ws]
analysis of KrF2 reaction products with xenon
An Analysis of KrF₂ Reaction Products with Xenon: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and controlled synthesis of potent fluorinating agents is paramount. Xenon fluorides, particularly xenon hexafluoride (XeF₆), are powerful fluorinating agents with applications in various synthetic processes. This guide provides a comparative analysis of the synthesis of xenon fluorides through the reaction of krypton difluoride (KrF₂) with xenon, and the more conventional method of direct fluorination of xenon.
Reaction of this compound with Xenon
This compound is a highly reactive and potent fluorinating agent, capable of oxidizing xenon to its highest commercially available fluoride, xenon hexafluoride. The balanced chemical equation for this reaction is:
3 KrF₂(g) + Xe(s) → XeF₆(g) + 3 Kr(g)
This reaction is known to be thermodynamically favorable and exothermic, with a calculated standard enthalpy change (ΔH°rxn) of approximately -469.83 kJ/mol.[1][2] Despite its thermodynamic feasibility, detailed experimental data, including reaction yields, product purity, and specific optimal conditions, are not widely reported in the scientific literature. This suggests that this method is not a common practical route for the synthesis of XeF₆, likely due to the challenges in handling the highly reactive and unstable KrF₂.
The primary product of this reaction is xenon hexafluoride, with krypton gas as the main byproduct. Due to the high reactivity of KrF₂, the potential for side reactions exists, although specific byproducts for this reaction are not well-documented.
Alternative Method: Direct Fluorination of Xenon
The industrial and laboratory synthesis of xenon fluorides (XeF₂, XeF₄, and XeF₆) is predominantly achieved through the direct reaction of xenon and fluorine gas under controlled conditions.[3][4] The product formed is dependent on the stoichiometry of the reactants, temperature, and pressure.
Quantitative Data for Direct Fluorination
| Product | Xe:F₂ Molar Ratio | Temperature (°C) | Pressure (atm) | Catalyst |
| XeF₂ | 2:1 | 400 | 1 | - |
| XeF₄ | 1:5 | 400 | 6 | - |
| XeF₆ | 1:20 | 300 | 50-60 | NiF₂ (optional)[5][6] |
Experimental Protocol for the Synthesis of Xenon Hexafluoride (XeF₆)
A typical experimental setup for the synthesis of XeF₆ via direct fluorination involves a high-pressure reaction vessel made of a corrosion-resistant material like nickel or Monel.
-
Reactant Preparation : A mixture of high-purity xenon and fluorine gas is prepared in a molar ratio of 1:20.
-
Reaction Conditions : The gas mixture is heated to approximately 300 °C in the reaction vessel. The pressure is maintained at 50 to 60 atmospheres.[3] The presence of a NiF₂ catalyst can allow for the reaction to proceed at a lower temperature of 120 °C.[5][6]
-
Product Collection : After the reaction is complete, the vessel is cooled, and the product, XeF₆, is collected as a colorless crystalline solid. Unreacted xenon and fluorine can be recovered and recycled.
-
Purification : The collected XeF₆ can be purified by fractional distillation or sublimation to remove any remaining impurities.
Comparative Analysis
| Feature | KrF₂ + Xe Reaction | Direct Xe + F₂ Reaction |
| Primary Product(s) | XeF₆ | XeF₂, XeF₄, XeF₆ (product-dependent on conditions) |
| Byproduct(s) | Kr (gas) | Unreacted Xe and F₂ |
| Thermodynamics | Exothermic (ΔH°rxn ≈ -469.83 kJ/mol)[1][2] | Exergonic and stable at normal temperatures[6] |
| Reactant Handling | KrF₂ is highly unstable and a very strong oxidizer, making it difficult and hazardous to handle. | F₂ is a strong oxidizer and requires careful handling, but is more commonly used and available than KrF₂. |
| Control over Product | Primarily yields XeF₆. | Excellent control over the product by adjusting the Xe:F₂ ratio, temperature, and pressure. |
| Practical Application | Not a commonly used synthetic route; lacks detailed experimental documentation. | Well-established and widely used method for both laboratory and industrial scale synthesis. |
Visualizing the Reaction Pathways
Reaction of KrF₂ with Xenon
Caption: Reaction pathway for the formation of XeF₆ from KrF₂ and Xe.
Direct Fluorination of Xenon
Caption: Stepwise synthesis of xenon fluorides by direct fluorination.
General Experimental Workflow for Direct Fluorination
Caption: A generalized workflow for the synthesis of xenon fluorides via direct fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Write the method of preparation of `XeF_2, XeF_4 & XeF_6`. [allen.in]
- 4. Crystal Structures of Xenon(VI) Salts: XeF5Ni(AsF6)3, XeF5AF6 (A = Nb, Ta, Ru, Rh, Ir, Pt, Au), and XeF5A2F11 (A = Nb, Ta) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Xenon hexafluoride - Wikipedia [en.wikipedia.org]
High-Pressure Synthesis of Krypton Tetrafluoride: A Theoretical Horizon
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the theoretically predicted high-pressure synthesis of Krypton Tetrafluoride (KrF₄) from Krypton Difluoride (KrF₂). While KrF₂ is a known compound, KrF₄ remains a subject of theoretical exploration, with its synthesis yet to be experimentally confirmed.
Initial claims of synthesizing krypton tetrafluoride (KrF₄) have been discredited, and it is considered a hypothetical compound.[1][2] However, recent theoretical studies propose that the formation of KrF₄ is feasible under high-pressure conditions, potentially opening a new chapter in noble gas chemistry.[3][4][5][6] All krypton compounds synthesized to date feature krypton in the +2 oxidation state, making the potential synthesis of KrF₄, with krypton in a +4 oxidation state, a significant scientific pursuit.[3][4][6]
Theoretical Foundation for High-Pressure Synthesis
Computational studies, employing Density Functional Theory (DFT), predict that KrF₄ can be stabilized at pressures below 50 GPa.[3][4][6] One theoretical model suggests that KrF₄ becomes thermodynamically favorable at approximately 15 GPa, although experimental synthesis may necessitate pressures around 40 GPa.[3][5] The proposed reaction involves the oxidation of this compound (KrF₂) with fluorine (F₂) or the direct reaction of krypton and fluorine in a 1:2 ratio or greater under immense pressure.[3][5]
These theoretical investigations also predict the structure of KrF₄ to be a molecular crystal with I4/m symmetry, characterized by square-planar KrF₄ units.[3][4] This is in contrast to the linear geometry of the KrF₂ molecule.[2]
Comparative Analysis: KrF₂ vs. Theoretical KrF₄
The following table summarizes the known properties of KrF₂ and the theoretically predicted properties of KrF₄.
| Property | This compound (KrF₂) (Experimental Data) | Krypton Tetrafluoride (KrF₄) (Theoretical Predictions) |
| Synthesis Pressure | Synthesized under various conditions, including electrical discharge at 40-60 torr.[2] | Predicted to be stable at < 50 GPa, potentially synthesizable around 40 GPa.[3][5] |
| Molecular Geometry | Linear[2] | Square Planar[1][3] |
| Crystal Structure | Body-centered tetragonal (α-phase and β-phase)[2] | Molecular crystal with I4/m symmetry[3][4] |
| Oxidation State of Kr | +2[3][4][6] | +4[3][4][6] |
| Thermodynamic Stability | Thermodynamically unstable under ambient conditions.[3] | Predicted to be thermodynamically stable at high pressures.[3][5] |
Proposed High-Pressure Experimental Protocol (Theoretical)
Based on the theoretical studies, a potential experimental workflow for the synthesis of KrF₄ from KrF₂ is outlined below. It is crucial to note that this protocol is hypothetical and awaits experimental validation.
-
Sample Preparation: A stoichiometric mixture of solid KrF₂ and gaseous F₂ is loaded into a diamond anvil cell (DAC). The DAC is a device capable of generating the extreme pressures required.
-
Pressurization: The pressure within the DAC is gradually increased to the target range of 15-50 GPa. The pressure can be monitored using standard techniques such as ruby fluorescence.
-
In-situ Analysis: The sample is monitored in-situ using techniques like Raman spectroscopy and X-ray diffraction as the pressure is increased. These methods can detect the formation of new chemical species and changes in crystal structure.
-
Characterization of KrF₄: The formation of KrF₄ would be confirmed by the appearance of new vibrational modes in the Raman spectrum and new diffraction peaks corresponding to the predicted I4/m crystal structure.
-
Decompression and Recovery: The pressure is slowly released to determine if the synthesized KrF₄ can be recovered at ambient conditions or if it decomposes.
Experimental Workflow for High-Pressure Synthesis of KrF₄
References
- 1. Krypton tetrafluoride - Wikipedia [en.wikipedia.org]
- 2. Krypton_difluoride [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] High-Pressure Reactivity of Kr and F2—Stabilization of Krypton in the +4 Oxidation State | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Characterization of KrF⁺ and Kr₂F₃⁺ Cations from KrF₂ Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the krypton fluoride (B91410) cations, KrF⁺ and Kr₂F₃⁺, which are powerful oxidizing agents with significant implications in synthetic chemistry. Their generation from krypton difluoride (KrF₂) and subsequent characterization are detailed, supported by experimental data from peer-reviewed literature. This document aims to offer an objective comparison of their properties and the methodologies used to identify them.
Synthesis of KrF⁺ and Kr₂F₃⁺ Cations
The formation of KrF⁺ and Kr₂F₃⁺ cations is achieved through the reaction of this compound (KrF₂) with strong Lewis acids. KrF₂ acts as a fluoride ion donor in these reactions. The stoichiometry of the reaction determines the primary cationic species produced.
-
Formation of KrF⁺: An equimolar reaction of KrF₂ with a strong Lewis acid (MF₅, where M = As, Sb, Pt) leads to the formation of the KrF⁺ cation.
-
KrF₂ + MF₅ → [KrF]⁺[MF₆]⁻
-
-
Formation of Kr₂F₃⁺: When KrF₂ is reacted with a Lewis acid in a 2:1 molar ratio, the Kr₂F₃⁺ cation is formed.
-
2KrF₂ + MF₅ → [Kr₂F₃]⁺[MF₆]⁻
-
These reactions are typically carried out in anhydrous hydrogen fluoride (aHF) or bromine pentafluoride (BrF₅) as a solvent at low temperatures to ensure the stability of the products.
Comparative Spectroscopic and Structural Data
The characterization of these highly reactive cations relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. The following tables summarize the key quantitative data for the KrF⁺ and Kr₂F₃⁺ cations in various salt compositions.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a crucial tool for identifying these cations in solution. The chemical shifts and coupling constants are distinctive for each species.
| Cation | Compound | Solvent | Temperature (K) | ¹⁹F NMR Data |
| Kr₂F₃⁺ | [Kr₂F₃][SbF₆] | BrF₅ | 207 | Doublet and triplet with J = 347 Hz[1] |
Note: Specific chemical shift values were not available in the reviewed literature.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the cations, which are characteristic of their structure and bonding.
| Cation | Compound | ν(Kr-F) terminal (cm⁻¹) | Other Vibrational Modes (cm⁻¹) |
| KrF⁺ | Data not explicitly found in search results | - | - |
| Kr₂F₃⁺ | [Kr₂F₃][PF₆]·nKrF₂ | Spectrum reported, but specific frequencies not detailed in abstracts[2] | - |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. Below is a comparison of the key bond lengths for the KrF⁺ and Kr₂F₃⁺ cations with various counter-ions.
Table 1: Comparison of Kr-F Bond Lengths in KrF⁺ Salts.
| Compound | Terminal Kr-F Bond Length (Å) | Bridging Kr···F Bond Length (Å) |
| [KrF][AsF₆] | 1.765(3) - 1.774(6) | 2.089(6) - 2.140(3) |
| [KrF][SbF₆] | 1.765(3) - 1.774(6) | 2.089(6) - 2.140(3) |
| [KrF][BiF₆] | 1.765(3) - 1.774(6) | 2.089(6) - 2.140(3) |
Table 2: Comparison of Kr-F Bond Lengths in Kr₂F₃⁺ Salts.
| Compound | Terminal Kr-F Bond Length (Å) | Bridging Kr···F Bond Length (Å) |
| [Kr₂F₃][AsF₆] | 1.780(7) - 1.805(5) | 2.027(5) - 2.065(4) |
| [Kr₂F₃][SbF₆] | 1.780(7) - 1.805(5) | 2.027(5) - 2.065(4) |
Experimental Protocols
The synthesis and characterization of these compounds require specialized techniques for handling highly reactive and air-sensitive materials at low temperatures.
General Synthesis of [KrF]⁺[MF₆]⁻ and [Kr₂F₃]⁺[MF₆]⁻ Salts
Caution: These reactions involve highly corrosive and oxidizing materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Vessel Preparation: A reaction vessel made of a suitable inert material (e.g., FEP or PFA) is thoroughly cleaned, dried, and passivated with a fluorine-containing atmosphere.
-
Reactant Handling: The Lewis acid (e.g., AsF₅ or SbF₅) is transferred to the reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon) in a glovebox.
-
Solvent Condensation: Anhydrous hydrogen fluoride (aHF) is condensed into the reaction vessel at low temperature (typically -196 °C, liquid nitrogen).
-
KrF₂ Addition: A stoichiometric amount of KrF₂ is slowly added to the cooled solution of the Lewis acid in aHF. The molar ratio of KrF₂ to MF₅ determines whether KrF⁺ (1:1) or Kr₂F₃⁺ (2:1) is the predominant product.
-
Reaction: The reaction mixture is allowed to warm slowly to the desired reaction temperature (e.g., -78 °C) and stirred for a specified period.
-
Product Isolation: The solvent and any volatile byproducts are removed under vacuum at low temperature to yield the solid salt.
Low-Temperature Raman Spectroscopy
-
Sample Preparation: A small amount of the solid salt is loaded into a capillary tube made of a material transparent to the laser wavelength (e.g., quartz or FEP) under an inert atmosphere.
-
Spectrometer Setup: The capillary is placed in a low-temperature stage of a Raman spectrometer. The stage is cooled to the desired temperature (e.g., -150 °C) using a cryogen such as liquid nitrogen.
-
Data Acquisition: The sample is irradiated with a laser of a suitable wavelength (e.g., 1064 nm) and the scattered light is collected and analyzed. Multiple scans may be co-added to improve the signal-to-noise ratio.
Low-Temperature ¹⁹F NMR Spectroscopy
-
Sample Preparation: The salt is dissolved in a suitable deuterated solvent (e.g., BrF₅ for [Kr₂F₃][SbF₆]) in an NMR tube made of a compatible material (e.g., FEP). The sample preparation is carried out at low temperatures in an inert atmosphere.
-
Spectrometer Setup: The NMR probe is pre-cooled to the desired temperature (e.g., 207 K).
-
Data Acquisition: The ¹⁹F NMR spectrum is acquired using standard pulse sequences. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Workflow and Structural Diagrams
The following diagrams illustrate the synthesis and characterization workflow, as well as the structures of the KrF⁺ and Kr₂F₃⁺ cations.
Caption: Synthesis and characterization workflow for KrF⁺ and Kr₂F₃⁺ salts.
Caption: Ball-and-stick models of the KrF⁺ and Kr₂F₃⁺ cations.
References
A Comparative Guide to the Experimental Determination of Krypton Difluoride's Heat of Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental methods used to determine the heat of formation (ΔHf°) of Krypton Difluoride (KrF₂), a powerful fluorinating agent. Understanding the thermodynamic properties of KrF₂ is crucial for its safe handling and application in synthesis. This document outlines the key experimental techniques, presents the obtained data, and offers detailed protocols for the primary experimental approaches.
Data Summary
The heat of formation of KrF₂ has been determined by both experimental techniques and theoretical calculations. The formation of this compound is an endothermic process.[1][2] The experimentally determined values from two primary methods are summarized in the table below, alongside a theoretical value for comparison.
| Method | Heat of Formation (ΔHf°) of KrF₂(g) (kcal/mol) | Reference |
| Drop Calorimetry | 14.4 ± 0.8 | [1][3] |
| Photoionization Mass Spectrometry | +15.5 | [4] |
| Coupled-Cluster Theory (CCSD(T)) | In excellent agreement with experimental values | [5][6][7] |
Experimental Methodologies
A significant challenge in the experimental determination of KrF₂'s heat of formation is its inherent instability; it is thermally unstable and decomposes at a rate of 10% per hour at room temperature.[1][3]
1. Drop Calorimetry
This method directly measures the heat released during the decomposition of gaseous KrF₂.
Experimental Protocol:
-
Sample Preparation: Gaseous KrF₂ is prepared by irradiating a 1:1 mixture of krypton and fluorine with 10-MeV protons.[3] The resulting KrF₂ is handled in an all-Monel vacuum line.[3]
-
Calorimeter Setup: A drop calorimeter is prepared and maintained at a temperature of 93°C, a temperature at which the decomposition of KrF₂ into its elements (Kr and F₂) is rapid.[1][3]
-
Sample Encapsulation: A known quantity of gaseous KrF₂ is contained within a can at an initial temperature of 40°C.[3]
-
Decomposition Measurement: The can containing the gaseous KrF₂ is dropped into the calorimeter. The heat evolved during the rapid decomposition of KrF₂ is measured by the calorimeter.
-
Correction for Premature Decomposition: A correction is applied to the calorimetric data to account for any decomposition of the compound that occurs during sublimation and handling before the drop.[3]
2. Photoionization Mass Spectrometry
This technique provides thermochemical data by measuring the energy required to ionize the molecule and its fragments.
Experimental Protocol:
-
Sample Introduction: A molecular beam of KrF₂ is introduced into the ionization region of a mass spectrometer.
-
Photoionization: The KrF₂ molecules are irradiated with a tunable monochromatic photon beam.
-
Ion Detection: The resulting ions (KrF₂⁺, KrF⁺, Kr⁺, and F⁺) are detected by a mass spectrometer.
-
Appearance Potential Measurement: The minimum energy (appearance potential) required to form a specific fragment ion is measured.
-
Heat of Formation Calculation: By studying the process KrF₂ + hν → Kr⁺ + F + F, and measuring the appearance potential of Kr⁺, the heat of formation of KrF₂ can be derived.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the drop calorimetry method used to determine the heat of formation of KrF₂.
Caption: Workflow for the drop calorimetry determination of KrF₂'s heat of formation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-Pressure Reactivity of Kr and F2—Stabilization of Krypton in the +4 Oxidation State | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoionization mass spectrometric study of KrF2 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Heats of formation of krypton fluorides and stability predictions for KrF4 and KrF6 from high level electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heats of Formation of Krypton Fluorides and Stability Predictions for KrF4 and KrF6 from High Level Electronic Structure Calculations | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of Krypton Difluoride: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's electronic structure is paramount. This guide provides a detailed comparison of photoelectron spectroscopy (PES) with alternative techniques for characterizing krypton difluoride (KrF₂), a potent fluorinating agent. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the selection of the most appropriate analytical method for specific research needs.
This compound (KrF₂), a linear and symmetric molecule, has been a subject of significant interest due to its unique bonding and powerful oxidizing properties. Elucidating its electronic structure is crucial for understanding its reactivity and for the development of novel applications. Photoelectron spectroscopy has proven to be a powerful tool in this endeavor, providing direct insights into the molecular orbital energy levels. This guide compares the data obtained from PES with that from photoionization mass spectrometry and discusses the expected outcomes from UV-Visible spectroscopy, offering a multi-faceted view of KrF₂'s electronic characteristics.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data obtained from different experimental and theoretical approaches for this compound and its analogue, xenon difluoride (XeF₂).
| Technique | Molecule | Parameter | Value (eV) | Molecular Orbital Assignment | Reference |
| He(I)/He(II) Photoelectron Spectroscopy | KrF₂ | Vertical Ionization Potential | 13.34 | 4πu | [1] |
| Vertical Ionization Potential | 13.47 | 4πu (spin-orbit split) | [1] | ||
| Vertical Ionization Potential | 14.10 | 8σg | [1] | ||
| Vertical Ionization Potential | 15.89 | 3πg | [1] | ||
| Vertical Ionization Potential | 16.50 | 7σu | [1] | ||
| Vertical Ionization Potential | 18.25 | 3πu | [1] | ||
| Vertical Ionization Potential | 21.4 | 6σg | [1] | ||
| He(I)/He(II) Photoelectron Spectroscopy | XeF₂ | Vertical Ionization Potential | 12.42 | 5πu | [2] |
| Vertical Ionization Potential | 12.89 | 5πu (spin-orbit split) | [2] | ||
| Vertical Ionization Potential | 13.68 | 10σg | [3] | ||
| Vertical Ionization Potential | 15.60 | 4πu | [2] | ||
| Vertical Ionization Potential | 16.00 | 4πu (spin-orbit split) | [2] | ||
| Vertical Ionization Potential | 16.93 | 6σu | [2] | ||
| Vertical Ionization Potential | 18.55 | 9σg | [2] | ||
| Photoionization Mass Spectrometry | KrF₂ | Appearance Potential (KrF⁺) | ≤ 13.39 | - | [4] |
| Theoretical Calculations (ab initio) | KrF₂ | Dissociation Energy (KrF₂ → Kr + 2F) | - | - | [5] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the data and for designing new experiments. Below are detailed protocols for the key techniques discussed.
Gas-Phase He(I) Photoelectron Spectroscopy of this compound
Objective: To measure the kinetic energy of photoelectrons ejected from gaseous KrF₂ upon ionization by He(I) radiation, thereby determining the vertical ionization potentials and gaining insight into the molecular orbital energy levels.
Methodology:
-
Sample Preparation: this compound, a volatile solid, is synthesized and purified. It is stored in a cooled, passivated sample container (e.g., made of Monel or stainless steel) to maintain its stability.
-
Instrumentation: A high-resolution photoelectron spectrometer equipped with a He(I) discharge lamp (emitting radiation at 21.22 eV) is used. The spectrometer consists of a gas inlet system, an ionization chamber, an electron energy analyzer (e.g., a hemispherical analyzer), and a detector, all maintained under high vacuum (typically < 10⁻⁵ torr).
-
Sample Introduction: The KrF₂ sample is introduced into the ionization chamber as a gas. This is achieved by carefully controlling the temperature of the sample container to allow for sublimation and introduction through a leak valve to maintain a constant pressure in the ionization chamber. The inlet system should be heated to prevent condensation.
-
Ionization: The gaseous KrF₂ molecules are irradiated with the He(I) photon beam, causing the ejection of valence electrons.
-
Energy Analysis: The ejected photoelectrons are focused into the electron energy analyzer. The analyzer separates the electrons based on their kinetic energy.
-
Detection: The energy-resolved electrons are detected, and a spectrum of electron counts versus kinetic energy is recorded.
-
Data Analysis: The kinetic energy of the photoelectrons (KE) is related to the binding energy (BE) of the electrons in the molecule by the equation: BE = hν - KE, where hν is the energy of the He(I) radiation. The resulting spectrum shows a series of bands, each corresponding to the ionization from a different molecular orbital. The peak maximum of each band corresponds to the vertical ionization potential.
Photoionization Mass Spectrometry of this compound
Objective: To determine the appearance potentials of fragment ions from KrF₂ upon photoionization, providing information about bond dissociation energies and ionization energies.
Methodology:
-
Sample Preparation and Introduction: Similar to PES, a purified sample of KrF₂ is introduced into the ion source of a mass spectrometer as a gas from a temperature-controlled reservoir.
-
Instrumentation: A photoionization mass spectrometer is used, which consists of a tunable monochromatic vacuum ultraviolet (VUV) light source (e.g., a synchrotron radiation source or a discharge lamp with a monochromator), an ionization chamber, a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and an ion detector.
-
Photoionization: The gaseous KrF₂ molecules are irradiated with the VUV light. The photon energy is scanned over a range that includes the ionization and fragmentation thresholds of the molecule.
-
Mass Analysis: The ions produced are extracted from the ionization region and guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The mass-separated ions are detected, and the ion intensity for each m/z value is recorded as a function of the photon energy.
-
Data Analysis: A photoionization efficiency (PIE) curve is generated for each ion by plotting its intensity against the photon energy. The onset of the PIE curve for a particular ion corresponds to its appearance potential. For the parent ion (KrF₂⁺), this is the ionization energy. For fragment ions, the appearance potential can be used to calculate bond dissociation energies.
UV-Visible Absorption Spectroscopy of Gaseous this compound (Anticipated Protocol)
Methodology:
-
Sample Preparation: A known concentration of gaseous KrF₂ would be prepared in a gas cell with UV-transparent windows (e.g., quartz or MgF₂). Due to the reactivity of KrF₂, the cell material must be inert.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. One beam passes through the sample cell, and the other passes through a reference cell (containing an inert gas or vacuum).
-
Measurement: The spectrophotometer scans a range of wavelengths in the UV and visible regions (e.g., 190-800 nm), and the absorbance of the sample is recorded at each wavelength.
-
Data Analysis: The resulting spectrum would show absorption bands at specific wavelengths corresponding to electronic transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) would be determined. Based on the electronic structure determined by PES, one would expect to observe transitions from occupied bonding or non-bonding orbitals to unoccupied anti-bonding orbitals.
Mandatory Visualization
Caption: Comparative workflow of spectroscopic techniques for KrF₂ analysis.
Conclusion
This guide has provided a comparative overview of photoelectron spectroscopy and other relevant techniques for the characterization of this compound's electronic structure. The tabulated data clearly demonstrates the complementary nature of these methods. PES provides direct measurement of ionization potentials and insights into the molecular orbital energy levels.[1] PIMS offers valuable information on fragmentation pathways and bond energies.[4] While a specific experimental UV-Vis spectrum for gaseous KrF₂ was not found in the reviewed literature, the principles of the technique and the expected outcomes based on its known electronic structure have been outlined. The detailed experimental protocols and the workflow diagram offer practical guidance for researchers in the field. For a comprehensive understanding of KrF₂'s electronic landscape and reactivity, a combined approach utilizing multiple spectroscopic techniques alongside theoretical calculations is highly recommended.
References
- 1. Electronic structure of KrF2, studied by photoelectron spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Photoionization mass spectrometric study of KrF2 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Electronic structure of KrF2, studied by photoelectron spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Krypton Difluoride: A Comprehensive Guide for Laboratory Personnel
Introduction: Krypton difluoride (KrF₂) is a powerful and highly reactive fluorinating agent utilized in specialized research and development settings. Its inherent instability and vigorous reactivity, particularly with water, necessitate strict and meticulously planned disposal procedures. This document provides essential, step-by-step guidance for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical to mitigate the risks of energetic decomposition and exposure to hazardous byproducts.
Core Safety and Handling Precautions
This compound is a volatile, colorless solid at room temperature and is thermally unstable, decomposing over time.[1] It is an extremely strong oxidizing and fluorinating agent that reacts explosively with water and organic compounds.[2] Therefore, all handling and disposal operations must be conducted in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, a face shield, a lab coat, and cryogenic gloves if handling cooled containers.
Disposal Methodology: Controlled Hydrolysis and Neutralization
The primary method for the disposal of this compound is controlled hydrolysis. The reaction with water is highly exothermic and produces krypton gas, oxygen gas, and hazardous hydrogen fluoride (B91410) (HF). The overall reaction is:
2KrF₂(s) + 2H₂O(l) → 2Kr(g) + O₂(g) + 4HF(aq)
To manage the reactivity and neutralize the corrosive and toxic hydrogen fluoride byproduct, the hydrolysis is performed in a cooled, dilute basic solution. Two common choices for the basic solution are sodium hydroxide (B78521) (NaOH) and calcium hydroxide (Ca(OH)₂).
-
Sodium Hydroxide: Reacts with HF to form sodium fluoride (NaF), which is soluble in water.[1][2][3][4][5]
-
Calcium Hydroxide: Reacts with HF to form calcium fluoride (CaF₂), which is largely insoluble in water and will precipitate out of the solution.[6][7][8][9][10] The formation of a precipitate can simplify the final disposal of the fluoride.
Due to the formation of an easily separable precipitate, the use of a calcium hydroxide solution is often preferred.
Quantitative Data for Disposal Reagents
The following table summarizes key quantitative data for the reagents involved in the disposal process.
| Reagent | Formula | Molar Mass ( g/mol ) | Solubility in Water | Key Properties |
| This compound | KrF₂ | 121.79 | Reacts Violently | Thermally unstable solid |
| Calcium Hydroxide | Ca(OH)₂ | 74.09 | 1.73 g/L at 20°C[11][12] | Sparingly soluble, forms a basic solution (limewater)[12][13] |
| Calcium Fluoride | CaF₂ | 78.08 | 0.016 g/L at 20°C[6] | Insoluble precipitate |
| Sodium Hydroxide | NaOH | 40.00 | 1110 g/L at 20°C[14] | Highly soluble, strong base[15][16][17] |
| Sodium Fluoride | NaF | 41.99 | 40.4 g/L at 20°C[1] | Soluble |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the safe disposal of small quantities of this compound (typically < 1 gram) in a laboratory setting.
Materials:
-
This compound for disposal
-
Large beaker or flask (e.g., 2L)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)
-
Deionized water
-
Appropriate PPE (safety glasses, face shield, lab coat, chemically resistant gloves)
-
Fume hood
Procedure:
-
Prepare the Neutralization Solution:
-
In a large beaker inside a fume hood, prepare a dilute solution of either calcium hydroxide or sodium hydroxide. A 2-5% solution is recommended to control the reaction rate.
-
For a calcium hydroxide solution, stir an excess of Ca(OH)₂ in deionized water for several minutes to create a saturated solution (limewater) with undissolved solid at the bottom.
-
For a sodium hydroxide solution, slowly dissolve the appropriate amount of NaOH pellets in cold deionized water. The dissolution is exothermic, so allow the solution to cool.[17]
-
Place the beaker containing the basic solution in an ice bath on a stir plate and begin gentle stirring. The cooled solution will help to absorb the heat generated during the reaction.
-
-
Controlled Addition of this compound:
-
Ensure the fume hood sash is at the lowest practical height.
-
Very slowly and carefully, add minuscule portions of the solid this compound to the stirring, cooled basic solution. Use a long spatula to maintain a safe distance.
-
CRITICAL: Add only a few crystals at a time. Observe the reaction. There will be vigorous bubbling as krypton and oxygen gases are evolved.
-
Wait for the reaction to subside before adding the next small portion. The rate of addition should be slow enough to prevent excessive frothing or a runaway reaction.
-
-
Completion and Post-Reaction Handling:
-
Once all the this compound has been added and the gas evolution has ceased, continue stirring the solution in the ice bath for at least 30 minutes to ensure the complete reaction and neutralization of all HF.
-
Allow the solution to slowly warm to room temperature.
-
-
Final Waste Disposal:
-
If using calcium hydroxide: A white precipitate of calcium fluoride (CaF₂) will have formed. Allow the precipitate to settle. The supernatant liquid can be decanted and neutralized to a pH between 6 and 8 before being disposed of down the drain with copious amounts of water, in accordance with local regulations. The calcium fluoride precipitate should be collected as solid hazardous waste.
-
If using sodium hydroxide: The resulting solution will contain dissolved sodium fluoride. This solution must be treated as hazardous waste and collected in a properly labeled container for disposal by your institution's environmental health and safety department. Do not dispose of fluoride solutions down the drain.[18]
-
Logical Workflow and Safety Pathway
The following diagram illustrates the logical steps and decision points in the this compound disposal process, emphasizing safety and proper waste management.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary procedural steps and safety information for the proper disposal of this compound. By following these instructions, researchers can effectively mitigate the risks associated with this highly reactive compound. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. Sodium fluoride - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sodium Fluoride | NaF | CID 5235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. Sodium fluoride - Sciencemadness Wiki [sciencemadness.org]
- 6. Calcium fluoride - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Calcium fluoride - Sciencemadness Wiki [sciencemadness.org]
- 9. - Ataman Kimya [atamanchemicals.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. byjus.com [byjus.com]
- 12. Calcium hydroxide - Wikipedia [en.wikipedia.org]
- 13. annexechem.com [annexechem.com]
- 14. Sodium hydroxide | 1310-73-2 [chemicalbook.com]
- 15. soest.hawaii.edu [soest.hawaii.edu]
- 16. webqc.org [webqc.org]
- 17. Sodium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Krypton Difluoride
For Immediate Implementation: Essential Safety and Logistical Information for the Handling and Disposal of Krypton Difluoride
This compound (KrF₂), a powerful fluorinating and oxidizing agent, presents significant hazards in the laboratory setting. Its high reactivity necessitates stringent safety protocols to protect researchers and infrastructure. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound. Adherence to these procedures is critical for all personnel involved in research, scientific, and drug development activities utilizing this compound.
Personal Protective Equipment (PPE)
Due to the extreme reactivity of this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this hazardous compound.
| Operation | Required Personal Protective Equipment |
| Handling Solid KrF₂ (in an inert atmosphere glovebox) | - Neoprene or Butyl rubber gloves (double-gloving recommended) - Flame-resistant lab coat - Safety glasses with side shields |
| Working with KrF₂ solutions or potential for aerosol generation | - Full-face shield over safety goggles - Neoprene or Butyl rubber gloves (double-gloving recommended) - Flame-resistant lab coat - Chemical-resistant apron |
| Emergency Situations (e.g., spill or exposure) | - Self-Contained Breathing Apparatus (SCBA) - Fully encapsulating chemical-protective suit |
Note: Standard nitrile gloves are not recommended for handling this compound due to its extreme oxidizing nature. Always inspect gloves for any signs of degradation before and during use.
Operational Plan: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, organic compounds, and reducing agents.[1]
-
The storage temperature should be maintained at or below -78°C to prevent decomposition.[1]
-
The storage area must be clearly labeled with "Corrosive," "Oxidizer," and "Reacts Violently with Water."
Handling Procedures:
-
All handling of this compound must be conducted in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[2]
-
Use only compatible materials for handling and reaction vessels. Materials such as stainless steel, copper, and Monel are generally resistant to fluorinating agents. Avoid contact with glass, as it can be etched by the hydrogen fluoride (B91410) produced upon hydrolysis.
-
Never work alone when handling this compound. Ensure a second person is aware of the procedure and is available to assist in case of an emergency.
-
Weighing of the solid should be done within the inert atmosphere of the glovebox.
-
Any reactions involving this compound should be performed in a well-ventilated fume hood with the sash positioned as low as possible.
Disposal Plan: Neutralization and Waste Management
This compound waste is considered hazardous and must be disposed of following strict protocols. Due to its high reactivity, direct disposal is not an option.
Neutralization of Small Quantities of KrF₂ Waste:
This procedure should only be performed by trained personnel in a controlled environment.
-
Preparation: In a fume hood, prepare a neutralizing solution of sodium bicarbonate or calcium hydroxide (B78521) in a compatible container (e.g., a high-density polyethylene (B3416737) bucket).
-
Slow Addition: Carefully and slowly add the this compound waste to the neutralizing solution with constant stirring. This process will generate hydrogen fluoride, which will be neutralized by the base. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic (pH > 8). Add more neutralizing agent as needed.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, the resulting inorganic fluoride salts can be disposed of as hazardous waste according to institutional and local regulations.
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.
-
These materials should be collected in a designated, labeled, and sealed container for hazardous waste disposal.
Emergency Response Protocol
Immediate and appropriate action is critical in the event of a this compound exposure or spill.
Emergency Response Workflow
Caption: Emergency response workflow for this compound incidents.
Safe Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is essential for laboratory safety.
Safe Handling and Disposal Workflow
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
